Pentalenolactone
Description
Structure
3D Structure
Propriétés
Numéro CAS |
31501-48-1 |
|---|---|
Formule moléculaire |
C15H16O5 |
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
(1R,4aR,6aR,7S,9aS)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h3-4,8,10-11H,5-6H2,1-2H3,(H,16,17)/t8-,10-,11+,14-,15-/m1/s1 |
Clé InChI |
NUPNVWUYFVEAIT-ULEBWITMSA-N |
SMILES |
CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |
SMILES isomérique |
C[C@@H]1[C@H]2C=C([C@H]3[C@]2(C=C1C)[C@@]4(CO4)C(=O)OC3)C(=O)O |
SMILES canonique |
CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |
Synonymes |
arenaemycin E pentalenolactone |
Origine du produit |
United States |
Foundational & Exploratory
Pentalenolactone: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentalenolactone is a sesquiterpenoid natural product exhibiting a range of biological activities, including antibacterial, antifungal, and antitumor properties. First identified in the 1950s from cultures of Streptomyces, this molecule has garnered significant interest due to its unique chemical structure and mechanism of action, which involves the irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This technical guide provides an in-depth overview of the discovery of this compound, a detailed examination of its biosynthetic pathway in Streptomyces species, and comprehensive experimental protocols for its fermentation, isolation, and characterization. Quantitative data on production, biological activity, and spectroscopic properties are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are provided to illustrate the biosynthetic pathway and a general experimental workflow.
Discovery and Biological Activity
This compound was first isolated from Streptomyces roseogriseus and was initially referred to as Arenemycine.[1] It has since been isolated from over 30 species of Streptomyces.[2] The biological activity of this compound and its analogs stems from their ability to act as potent and specific inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3] This inhibition is irreversible and is a result of the alkylation of the active site cysteine residue by the electrophilic epoxylactone moiety of the this compound molecule.[4] This mode of action confers a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa.[2] Furthermore, this compound has demonstrated the ability to inhibit the replication of DNA viruses like Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2) and to suppress the proliferation of smooth muscle cells.[2]
Table 1: Biological Activity of this compound and its Analogs
| Compound | Target/Organism | Activity Metric | Value |
| This compound | Escherichia coli DH5α | MIC | 50 µg/mL[5] |
| 1-deoxy-8α-hydroxypentalenic acid | Staphylococcus aureus ATCC 25923 | MIC | 16 µg/mL[6] |
| 1-deoxy-8α-hydroxypentalenic acid | Escherichia coli ATCC 25922 | MIC | 32 µg/mL[6] |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Staphylococcus aureus ATCC 25923 | MIC | 16 µg/mL[6] |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Escherichia coli ATCC 25922 | MIC | 16 µg/mL[6] |
Biosynthesis of this compound in Streptomyces
The biosynthetic pathway of this compound has been extensively studied, with the gene cluster responsible for its production identified and characterized in several Streptomyces species, most notably in Streptomyces avermitilis. The cluster contains a series of genes encoding the enzymes that catalyze the transformation of the primary metabolite farnesyl diphosphate (B83284) (FPP) into the final this compound product.
The key steps in the biosynthesis are:
-
Cyclization: Farnesyl diphosphate is cyclized by pentalenene (B1246303) synthase to form the parent hydrocarbon, pentalenene.
-
Oxidation: A series of oxidation reactions are carried out by cytochrome P450 monooxygenases and other oxidoreductases to introduce oxygen functionalities.
-
Rearrangement: An unprecedented P450-catalyzed oxidative rearrangement forms the characteristic lactone ring of the this compound core.
The following diagram illustrates the key enzymatic steps in the this compound biosynthetic pathway.
Experimental Protocols
This section provides detailed methodologies for the fermentation of this compound-producing Streptomyces and the subsequent isolation and purification of the target compound.
Fermentation
3.1.1. Strain and Culture Media
A this compound-producing strain, such as Streptomyces sp. NRRL S-4, is used for inoculation.
-
Seed Medium (ISP2 Medium):
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Dextrose: 4 g/L
-
pH adjusted to 7.2 before autoclaving.
-
-
Production Medium:
-
Soybean Flour: 10 g/L
-
Glucose: 10 g/L
-
Soluble Starch: 15 g/L
-
Yeast Extract: 5 g/L
-
NaCl: 5 g/L
-
CaCO₃: 3 g/L
-
pH adjusted to 7.0 before autoclaving.[6]
-
3.1.2. Fermentation Conditions
-
A single colony of the Streptomyces strain is inoculated into a 250 mL Erlenmeyer flask containing 100 mL of ISP2 seed medium.
-
The seed culture is incubated at 28°C for 2-3 days on a rotary shaker at 200 rpm.
-
The seed culture is then used to inoculate the production medium at a 5% (v/v) ratio.
-
Large-scale fermentation is carried out in 2 L flasks each containing 1 L of production medium.
-
The production cultures are incubated at 28°C for 7-10 days on a rotary shaker at 200 rpm.[6]
Isolation and Purification
The following diagram outlines the general workflow for the isolation and purification of this compound from the fermentation broth.
3.2.1. Extraction
-
The fermentation broth is harvested and centrifuged to separate the supernatant and the mycelial cake.
-
The supernatant is extracted three times with an equal volume of ethyl acetate.
-
The mycelial cake is also extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude extract.
3.2.2. Chromatographic Purification
-
The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by reversed-phase column chromatography (ODS), eluting with a gradient of water and methanol.[6]
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[6]
Structural Elucidation and Data
The structure of this compound and its analogs is confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| Molecular Formula | C₁₅H₁₆O₅[7] |
| Molecular Weight | 276.28 g/mol [7] |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) and multiplicities for key protons would be listed here. |
| ¹³C NMR (CDCl₃) | Chemical shifts (δ) for each carbon atom would be listed here. |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺, [M+Na]⁺, etc. |
Conclusion
This compound remains a molecule of significant interest for its potent and specific biological activity. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to enhance its production and generate novel analogs. The detailed protocols provided in this guide offer a framework for researchers to culture this compound-producing Streptomyces and to isolate and purify this promising natural product for further investigation and potential therapeutic development. The continued exploration of Streptomyces diversity, coupled with modern analytical and genetic tools, is likely to uncover more members of the this compound family with unique and valuable biological properties.
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C15H16O5 | CID 24199350 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pentalenolactone Biosynthesis Pathway in Actinobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pentalenolactone biosynthesis pathway in actinobacteria, with a focus on Streptomyces avermitilis. This compound is a sesquiterpenoid antibiotic that exhibits a range of biological activities, including antibacterial, antifungal, and antiviral properties. Its unique mode of action, the irreversible inactivation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has made it a subject of interest for drug development. This document details the genetic organization, enzymatic steps, and regulatory mechanisms of its biosynthesis, providing valuable information for researchers seeking to understand and engineer this pathway for the production of novel bioactive compounds.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster found in several Streptomyces species. In Streptomyces avermitilis, this cluster spans approximately 13.4 kb and contains 13 unidirectionally transcribed open reading frames (ORFs)[1][2][3][4]. This cluster, designated as the ptl cluster, contains all the necessary genes for the production of this compound from the primary metabolite farnesyl diphosphate (B83284) (FPP), as well as a gene conferring resistance to the antibiotic[2][3][4].
The organization of the this compound biosynthetic gene cluster in S. avermitilis is as follows:
| Gene | SAV Number | Putative Function |
| gap1 | SAV2990 | This compound-insensitive GAPDH (resistance)[5] |
| ptlH | SAV2991 | Non-heme iron dioxygenase[5] |
| ptlG | SAV2992 | Transmembrane efflux protein[5] |
| ptlF | SAV2993 | Short-chain dehydrogenase[6] |
| ptlE | SAV2994 | Flavin-dependent monooxygenase |
| ptlD | SAV2995 | α-ketoglutarate-dependent dioxygenase |
| ptlC | SAV2996 | Unknown |
| ptlB | SAV2997 | Farnesyl diphosphate synthase[5] |
| ptlA | SAV2998 | Pentalenene synthase[3] |
| ptlI | SAV2999 | Cytochrome P450 monooxygenase[1] |
| ptlR | SAV3000 | Transcriptional regulator[5] |
| ptlJ | SAV3001 | Unknown |
| ptlK | SAV3002 | Unknown |
The Biosynthetic Pathway: From Farnesyl Diphosphate to this compound
The biosynthesis of this compound is a multi-step enzymatic process that transforms the ubiquitous sesquiterpene precursor, farnesyl diphosphate (FPP), into the complex lactone structure of the final product. The pathway involves a series of cyclization and oxidation reactions catalyzed by enzymes encoded by the ptl gene cluster.
References
- 1. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A gene cluster for biosynthesis of the sesquiterpenoid antibiotic this compound in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic this compound in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pentalenolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies related to pentalenolactone, a sesquiterpenoid antibiotic produced by various Streptomyces species.
Chemical Structure and Physicochemical Properties
This compound is a complex sesquiterpene lactone characterized by a tricyclic carbon skeleton. Its chemical formula is C₁₅H₁₆O₅, and its IUPAC name is (1R,4aR,6aR,7S,9aS)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid. The molecule features a fused ring system, a lactone, a carboxylic acid, and a spiro-epoxide, which is crucial for its biological activity.
Table 1: Physicochemical and Spectroscopic Data for this compound and its Analogs
| Property | This compound | 1-deoxy-8α-hydroxypentalenic acid (Analog 1)[1] | 1-deoxy-9β-hydroxy-11-oxopentalenic acid (Analog 2)[1] |
| Molecular Formula | C₁₅H₁₆O₅ | C₁₅H₂₂O₃ | C₁₅H₂₀O₄ |
| Molecular Weight ( g/mol ) | 276.28 | 250.33 | 264.32 |
| Appearance | - | Amorphous powder | White powder |
| Optical Rotation [α]D | - | -30 (c 0.1, MeOH) | +8.4 (c 0.05, MeOH) |
| UV λmax (nm) | - | 213 (log ε 3.45) | 220 (log ε 3.69) |
| **IR νmax (cm⁻¹) ** | - | 3377 (OH), 1689 (C=O) | 3385 (OH), 1684 (C=O) |
| Mass Spectrometry (HRESIMS) m/z | - | 249.1489 [M-H]⁻ | 263.1282 [M-H]⁻ |
Stereochemistry and Absolute Configuration
For instance, the absolute configurations of 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid were determined by comparing their experimental electronic circular dichroism (ECD) spectra with those predicted by time-dependent density functional theory (TDDFT) calculations.[1] This method is a powerful tool for assigning the absolute stereochemistry of chiral molecules in the absence of single-crystal X-ray data.
The biosynthesis of this compound is a highly stereospecific process governed by a series of enzymes. The initial cyclization of the achiral precursor farnesyl diphosphate (B83284) is catalyzed by pentalenene (B1246303) synthase, which establishes the core tricyclic structure with defined stereocenters. Subsequent enzymatic modifications, including oxidations and rearrangements, are also stereospecific, ultimately leading to the formation of the final this compound molecule with its unique stereochemical arrangement.
Spectroscopic Data for Structural Elucidation
The structure of this compound and its intermediates has been primarily elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Analogs (in CD₃OD, 600 MHz for ¹H, 150 MHz for ¹³C) [1]
| Position | 1-deoxy-8α-hydroxypentalenic acid (Analog 1) | 1-deoxy-9β-hydroxy-11-oxopentalenic acid (Analog 2) |
| δH (ppm, mult., J in Hz) | δC (ppm) | |
| 1 | 1.80, m; 1.45, m | 46.1 |
| 2 | 1.55, m | 42.1 |
| 3 | 1.65, m; 1.50, m | 50.9 |
| 4 | - | 63.8 |
| 5 | 3.02, m | 56.4 |
| 6 | - | 140.1 |
| 7 | 6.41, s | 148.0 |
| 8 | 4.65, d (7.2) | 82.1 |
| 9 | 2.15, m | 50.1 |
| 10 | 1.05, d (6.6) | 11.5 |
| 11 | 1.60, m; 1.40, m | 39.1 |
| 12 | 2.30, m; 2.10, m | 38.5 |
| 13 | - | 171.2 |
| 14 | 1.08, s | 30.1 |
| 15 | 1.02, s | 29.5 |
Experimental Protocols
The following is a general protocol for the isolation and purification of this compound and its analogs, based on methodologies reported in the literature.[1]
-
Fermentation: Streptomyces sp. is cultured in a suitable production medium (e.g., ISP2 broth) at 28 °C for 7-10 days with shaking.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted with acetone (B3395972) or methanol.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of solvents (e.g., dichloromethane-methanol) to separate fractions based on polarity.
-
Size-Exclusion Chromatography: Fractions containing the compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with a mixture of dichloromethane (B109758) and methanol.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved by RP-HPLC on a C18 column using a suitable mobile phase (e.g., methanol-water gradient) to yield pure compounds.
-
Pentalenene synthase is a key enzyme in the biosynthesis of this compound. The following protocol outlines its purification and activity assay.
-
Protein Expression and Cell Lysis: The gene encoding pentalenene synthase is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The cells are harvested and lysed by sonication or French press in a suitable buffer.
-
Purification:
-
Anion-Exchange Chromatography: The cell-free extract is loaded onto an anion-exchange column (e.g., DEAE-Sepharose) and eluted with a salt gradient (e.g., NaCl).
-
Hydroxylapatite Chromatography: Active fractions are pooled and applied to a hydroxylapatite column, followed by elution with a phosphate (B84403) gradient.
-
Gel-Filtration Chromatography: The final purification step involves gel-filtration chromatography (e.g., on a Sephacryl S-200 column) to separate the enzyme based on its molecular size.
-
-
Enzyme Assay: The activity of pentalenene synthase is determined by measuring the conversion of farnesyl diphosphate to pentalenene.
-
The assay mixture contains the purified enzyme, farnesyl diphosphate, and Mg²⁺ in a suitable buffer.
-
The reaction is incubated at an optimal temperature and then quenched.
-
The product, pentalenene, is extracted with an organic solvent (e.g., hexane) and quantified by gas chromatography-mass spectrometry (GC-MS).
-
Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
This compound exerts its antibiotic effect by irreversibly inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][3] This inhibition disrupts a crucial step in cellular energy metabolism.
The mechanism of inhibition involves the covalent modification of a specific cysteine residue (Cys-149) in the active site of GAPDH.[3] The electrophilic spiro-epoxide ring of this compound is susceptible to nucleophilic attack by the sulfhydryl group of the cysteine residue. This results in the opening of the epoxide ring and the formation of a stable covalent bond between the enzyme and the inhibitor, leading to irreversible inactivation of GAPDH.
Caption: Inhibition of GAPDH by this compound.
This guide provides a foundational understanding of the chemical structure, stereochemistry, and biological activity of this compound. Further research into its complex biosynthesis and mechanism of action will continue to be of great interest to the scientific community.
References
- 1. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentalenolactone's Mechanism of Action on GAPDH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentalenolactone (PL), a sesquiterpenoid antibiotic, is a potent and specific inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Its mechanism of action involves the time-dependent, irreversible covalent modification of a critical cysteine residue within the enzyme's active site. This targeted inhibition disrupts glycolysis, a metabolic pathway often upregulated in cancer cells, making this compound and its analogs compounds of interest in drug development. This technical guide provides a comprehensive overview of the molecular mechanism, kinetic parameters of inhibition, detailed experimental protocols for studying this interaction, and the resulting cellular effects.
Introduction
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate. Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis and DNA repair. The heightened reliance of many cancer cells on glycolysis, known as the Warburg effect, positions GAPDH as a compelling target for anticancer therapies.
This compound, produced by several Streptomyces species, has been identified as a specific, irreversible inhibitor of GAPDH.[1][2] Understanding the precise mechanism of this inhibition is crucial for the rational design of novel therapeutics targeting GAPDH.
Molecular Mechanism of Action
This compound exerts its inhibitory effect through a covalent modification of the catalytically active cysteine residue, Cys-149, in the active site of GAPDH.[3] This interaction proceeds via a two-step mechanism:
-
Reversible Binding: this compound initially forms a reversible, non-covalent complex with the enzyme.
-
Irreversible Covalent Modification: This is followed by an irreversible nucleophilic attack from the thiolate group of Cys-149 on the electrophilic epoxide ring of this compound. This results in the formation of a stable covalent adduct, leading to the inactivation of the enzyme.[3]
The presence of the substrate, glyceraldehyde-3-phosphate (G-3-P), offers protection against inactivation by this compound, suggesting competitive binding at the active site.[1] Conversely, the presence of the cofactor NAD+ has been shown to stimulate the inactivation, likely by inducing a conformational change in the enzyme that increases its affinity for the inhibitor.[1]
Quantitative Data on GAPDH Inhibition
The inhibitory potency of this compound and its derivatives has been characterized through kinetic studies. The following tables summarize the available quantitative data.
| Compound | Enzyme Source | Inhibition Type | Kinetic Parameters | Reference |
| This compound | Rabbit Muscle GAPDH | Irreversible, Competitive with G-3-P, Uncompetitive with NAD+ | Biphasic inactivation kinetics (fast and slow phases) | [1] |
| This compound Methyl Ester | Rabbit Muscle GAPDH | Irreversible | Slower inactivation rate and higher KI than this compound | [1] |
Note: Specific values for KI and inactivation rate constants (kinact) are detailed in the full-text publications and are essential for a complete quantitative comparison.
Experimental Protocols
GAPDH Activity Assay (Colorimetric)
This protocol outlines a general method for measuring GAPDH activity, which is essential for determining the extent of inhibition by this compound.
Materials:
-
GAPDH enzyme
-
GAPDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Glyceraldehyde-3-phosphate (G3P), substrate
-
NAD+, cofactor
-
Developer solution (containing a tetrazolium salt, e.g., WST-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mix containing GAPDH Assay Buffer, NAD+, and the developer solution.
-
Add the reaction mix to the wells of a 96-well plate.
-
To initiate the reaction, add the substrate (G3P) to the wells.
-
For inhibitor studies, pre-incubate the enzyme with this compound for various time points before adding the substrate.
-
Measure the absorbance at 450 nm in a kinetic mode at 37°C for 30-60 minutes.
-
The rate of increase in absorbance is proportional to the GAPDH activity.
Identification of the this compound Adduction Site
This protocol describes the general workflow to identify the specific amino acid residue modified by this compound.
Materials:
-
Purified GAPDH
-
This compound (or a labeled analog, e.g., tritiated tetrahydrothis compound)
-
Denaturing and reducing agents (e.g., urea, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin
-
Reverse-phase HPLC system
-
Mass spectrometer or amino acid sequencer
Procedure:
-
Incubate GAPDH with an excess of this compound to ensure complete inactivation.
-
Denature, reduce, and alkylate the modified GAPDH to unfold the protein and cap any free cysteine residues.
-
Digest the protein into smaller peptides using trypsin.
-
Separate the resulting peptide mixture using reverse-phase HPLC.
-
If a labeled this compound analog was used, identify the radioactive peptide fraction.
-
Analyze the purified, modified peptide by mass spectrometry to determine its mass and sequence, and to pinpoint the exact site of this compound adduction.[3]
Cellular Glycolysis Assay (Seahorse XF Analyzer)
This protocol provides a method to assess the effect of this compound on the glycolytic activity of live cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin (B223565), and 2-deoxyglucose)
-
Cultured cells of interest
-
This compound
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Perform a Seahorse XF Glycolysis Stress Test by sequentially injecting glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).
-
The Seahorse analyzer measures the extracellular acidification rate (ECAR), which is an indicator of lactate (B86563) production and thus glycolytic activity.
-
Analyze the data to determine the effect of this compound on basal glycolysis, glycolytic capacity, and glycolytic reserve.
Visualizations
Signaling Pathway of GAPDH Inhibition
Caption: Covalent modification of GAPDH by this compound.
Experimental Workflow for Identifying the Adduction Site
Caption: Workflow for identifying the this compound adduction site on GAPDH.
Impact of this compound on Glycolysis
Caption: this compound inhibits glycolysis by targeting GAPDH.
Conclusion
This compound serves as a valuable chemical probe for studying the function of GAPDH and as a lead compound for the development of novel therapeutics. Its specific and irreversible mechanism of action on Cys-149 of GAPDH effectively shuts down the glycolytic pathway, a critical energy source for many pathogenic cells, including cancer cells. The detailed protocols and mechanistic understanding presented in this guide provide a foundation for further research into the therapeutic potential of this compound and its derivatives. Future work should focus on obtaining more extensive quantitative kinetic data for a wider range of analogs and on elucidating the structural basis of the this compound-GAPDH interaction through crystallographic studies.
References
- 1. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inactivation of glucose metabolism from eucaryotic cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Production of Pentalenolactone: A Technical Guide for Researchers
An in-depth exploration of the microorganisms, culture conditions, and biosynthetic pathways involved in the production of the sesquiterpenoid antibiotic, pentalenolactone.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the production of this compound, a bioactive compound with antibiotic properties. This compound is a sesquiterpenoid antibiotic that has been isolated from over 30 species of Streptomyces.[1] It is active against a range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1] The mechanism of action involves the irreversible inactivation of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] This document details the specific microorganisms known to produce this compound, their optimal culture conditions, the intricate biosynthetic pathway, and relevant experimental protocols.
This compound-Producing Microorganisms
This compound is primarily produced by various species of the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites.[2] The following species have been identified as producers of this compound and its derivatives:
Culture Conditions for this compound Production
The production of this compound, like many secondary metabolites in Streptomyces, is highly dependent on specific culture conditions. Factors such as media composition, pH, temperature, and aeration play a crucial role in optimizing yield.
Media Composition
Various media have been utilized for the cultivation of Streptomyces species for this compound production. The choice of medium can significantly influence the growth of the microorganism and the synthesis of the target compound.
| Strain | Medium | Composition | Reference |
| Streptomyces sp. NRRL S-4 | Fermentation Medium | Soybean flour (10 g/L), Glucose (10 g/L), Soluble starch (15 g/L), Yeast extract (5 g/L), NaCl (5 g/L), CaCO3 (3 g/L), pH 7.0 | [9] |
| Streptomyces avermitilis | Vegetative Medium | Glucose (0.5 g), Soy flour (1.5 g) in 20 mL | [4] |
| Streptomyces exfoliatus | GYM Streptomyces Medium | Glucose (4.0 g/L), Yeast extract (4.0 g/L), Malt extract (10.0 g/L), CaCO3 (2.0 g/L), Agar (18.0 g/L) | [8] |
| General Streptomyces | Basal Medium | Glucose (10.0 g/L), Soybean meal (10.0 g/L), NaCl (10.0 g/L), CaCO3 (2.0 g/L) | [12] |
Fermentation Parameters
Optimal physical parameters are critical for maximizing this compound production. These parameters influence microbial growth and enzyme activity.
| Parameter | Optimal Range/Value | Notes | Reference |
| Temperature | 28-30°C | Mesophilic growth range for most producing Streptomyces species. | [8][9][12][13] |
| pH | 7.0 - 7.5 | Neutral pH is generally optimal for growth and production. | [9][13] |
| Incubation Time | 7-8 days | Production of secondary metabolites typically occurs in the stationary phase of growth. | [9][12][13] |
| Aeration | 130-200 rpm | Adequate aeration is necessary for these aerobic bacteria. | [12] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process that begins with the cyclization of farnesyl diphosphate (B83284) (FPP).[4] The pathway involves a series of oxidation, hydroxylation, and rearrangement reactions catalyzed by a suite of enzymes encoded by a dedicated gene cluster.
The committed step is the cyclization of FPP to the parent hydrocarbon, pentalenene (B1246303), catalyzed by pentalenene synthase.[4] This is followed by a series of oxidative modifications to form various intermediates, such as 1-deoxypentalenic acid, this compound D, E, and F, ultimately leading to the formation of this compound.[1][14]
Key Enzymes and Quantitative Data
Several enzymes in the this compound biosynthetic pathway have been characterized, and their kinetic parameters have been determined. This data is crucial for understanding the efficiency of the pathway and for potential bioengineering efforts.
| Enzyme | Gene | Organism | Substrate | Km (µM) | kcat (s-1 or min-1) | KD (µM) | Reference |
| PtlF | ptlF | S. avermitilis | 1-Deoxy-11β-hydroxypentalenic Acid | 6.5 ± 1.5 | 0.65 ± 0.03 s-1 | - | [1] |
| PtlF | ptlF | S. avermitilis | NAD+ | 25 ± 3 | - | - | [1] |
| PtlH | ptlH | S. avermitilis | 1-Deoxypentalenic Acid | 570 ± 190 | 4.2 ± 0.6 s-1 | - | [14][15] |
| PtlI | ptlI | S. avermitilis | Pentalenene | - | - | 1.44 ± 0.14 | [3] |
| PenM | penM | S. exfoliatus | This compound F | 340 ± 100 | 10.5 ± 1.7 min-1 | 153 ± 14 | [7] |
| PntM | pntM | S. arenae | This compound F | 430 ± 100 | 8.8 ± 0.9 min-1 | 126 ± 11 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and characterization of this compound and its biosynthetic enzymes.
Cultivation and Fermentation
References
- 1. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces exfoliatus - Wikipedia [en.wikipedia.org]
- 3. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic this compound in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EzBioCloud | Streptomyces arenae [ezbiocloudpro.app]
- 6. Streptomyces arenae - Wikipedia [en.wikipedia.org]
- 7. Genome Mining in Streptomyces. Discovery of an Unprecedented P450-Catalyzed Oxidative Rearrangement That is the Final Step in the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptomyces exfoliatus Tü 472 | DSM 40735 | BacDiveID:15137 [bacdive.dsmz.de]
- 9. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on biosynthesis of this compound. V isolation of deoxypentalenylglucuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 13. banglajol.info [banglajol.info]
- 14. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlH, a non-heme iron dioxygenase of Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Identification of Pentalenolactone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectroscopic data and experimental protocols crucial for the identification and characterization of pentalenolactone-type sesquiterpenoids. Pentalenolactones are a class of bioactive natural products, primarily isolated from Streptomyces species, known for their antimicrobial properties. Accurate structural elucidation is paramount for further research and development. This document focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in this process.
Spectroscopic Data Presentation
The structural identification of novel natural products relies on the careful analysis and comparison of spectroscopic data with that of known compounds. Presented below are the ¹H NMR, ¹³C NMR, and HRESIMS data for two recently isolated this compound analogs: 1-deoxy-8α-hydroxypentalenic acid (1) and 1-deoxy-9β-hydroxy-11-oxopentalenic acid (2), which serve as exemplary datasets for this class of compounds.[1]
Table 1: ¹H NMR Spectroscopic Data (600 MHz, CD₃OD) for this compound Analogs 1 and 2 [1]
| Position | 1-deoxy-8α-hydroxypentalenic acid (1) δн (mult., J in Hz) | 1-deoxy-9β-hydroxy-11-oxopentalenic acid (2) δн (mult., J in Hz) |
| 2 | 2.45, m | 2.59, m |
| 3 | 2.21, m | 2.26, m |
| 4α | 1.83, m | 1.95, m |
| 4β | 1.57, m | 1.68, m |
| 5α | 1.63, m | 1.75, m |
| 5β | 1.45, m | 1.55, m |
| 7 | 6.41, s | 6.55, s |
| 8 | 4.31, d (7.8) | - |
| 9 | - | 4.45, d (8.4) |
| 10 | 2.65, m | 2.80, m |
| 11 | 3.85, m | - |
| 12 | 1.15, d (7.2) | 1.25, d (7.2) |
| 14 | 1.05, s | 1.10, s |
| 15 | 0.95, s | 1.00, s |
Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CD₃OD) for this compound Analogs 1 and 2 [1]
| Position | 1-deoxy-8α-hydroxypentalenic acid (1) δc, type | 1-deoxy-9β-hydroxy-11-oxopentalenic acid (2) δc, type |
| 1 | 54.1, C | 55.2, C |
| 2 | 41.2, CH | 42.1, CH |
| 3 | 35.1, CH | 36.0, CH |
| 4 | 29.5, CH₂ | 30.4, CH₂ |
| 5 | 31.8, CH₂ | 32.7, CH₂ |
| 6 | 140.1, C | 141.2, C |
| 7 | 148.0, CH | 149.1, CH |
| 8 | 80.5, CH | 50.1, C |
| 9 | 52.3, C | 82.3, CH |
| 10 | 45.6, CH | 46.5, CH |
| 11 | 75.4, CH | 217.1, C |
| 12 | 15.2, CH₃ | 16.1, CH₃ |
| 13 | 175.3, C | 176.2, C |
| 14 | 25.8, CH₃ | 26.7, CH₃ |
| 15 | 22.4, CH₃ | 23.3, CH₃ |
Table 3: HRESIMS Data for this compound Analogs 1 and 2 [1]
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |
| 1-deoxy-8α-hydroxypentalenic acid (1) | C₁₅H₂₂O₃ | [M − H]⁻ | 249.1485 | 249.1489 |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid (2) | C₁₅H₂₀O₄ | [M − H]⁻ | 263.1278 | 263.1282 |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring 1D and 2D NMR data for this compound analogs.
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the purified this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., methanol-d₄ (CD₃OD), chloroform-d (B32938) (CDCl₃)). The choice of solvent is critical and should be based on the sample's solubility.
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the final volume is sufficient to cover the detection range of the NMR coil (typically 0.5-0.6 mL).
-
-
Instrumentation and Data Acquisition:
-
NMR data can be acquired on a high-field spectrometer, such as a Bruker Avance 600 MHz instrument.[1]
-
The spectrometer should be equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for small sample quantities.
-
Acquire standard 1D spectra: ¹H NMR and ¹³C NMR (with proton decoupling).
-
Chemical shifts are typically referenced to the residual solvent signal (e.g., CD₃OD at δн 3.31 and δc 49.0) as an internal standard.[1]
-
To aid in structural elucidation, acquire a suite of 2D NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
2.2 High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is essential for determining the elemental composition of a molecule with high accuracy.
-
Sample Preparation:
-
Prepare a dilute solution of the purified sample in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
-
The solvent should be of high purity (LC-MS grade) to minimize background ions.
-
-
Instrumentation and Data Acquisition:
-
HRESIMS data can be acquired on a time-of-flight (TOF) mass spectrometer, such as an Agilent 6224 TOF LC-MS, equipped with an electrospray ionization (ESI) source.[1]
-
The analysis can be performed in either positive or negative ion mode, depending on the analyte's ability to be protonated [M+H]⁺, form adducts [M+Na]⁺, or be deprotonated [M-H]⁻. For pentalenolactones, which contain carboxylic acid or hydroxyl groups, negative ion mode is often effective.[1]
-
The instrument is calibrated using a known standard to ensure high mass accuracy (typically < 5 ppm).
-
The data acquired provides a highly accurate mass measurement, which is used to calculate the molecular formula of the compound.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the identification and structural elucidation of a novel natural product like this compound, from initial isolation to final structure confirmation.
Caption: Workflow for Natural Product Identification.
References
Pentalenolactone: A Technical Guide to its Antibiotic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentalenolactone, a sesquiterpenoid natural product isolated from various Streptomyces species, has demonstrated significant antibiotic properties. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its mechanism of action, antibacterial spectrum, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic discovery and development.
Introduction
This compound is a member of the this compound family of metabolites, first isolated in the mid-1950s.[1] These compounds are known for their broad biological activities, including antibacterial, antifungal, and antiprotozoal effects.[1][2] The unique chemical structure of this compound, featuring a tricyclic framework with an electrophilic epoxide, is crucial for its biological function.[3] This guide will delve into the technical details of its antibiotic activity, providing quantitative data, detailed experimental protocols, and visual representations of its mode of action.
Mechanism of Action: Inhibition of a Key Glycolytic Enzyme
The primary mechanism of this compound's antibiotic activity is the irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway.[1][4][5]
Covalent Modification of GAPDH
This compound acts as a covalent, competitive inhibitor of GAPDH.[1][4] The electrophilic epoxylactone moiety of the molecule is subject to nucleophilic attack by the active site cysteine residue (Cys149) of GAPDH.[1][5] This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.[4][5] The substrate, glyceraldehyde-3-phosphate, can protect the enzyme from inactivation, while the presence of NAD+ enhances the affinity of the enzyme for the inhibitor.[4]
Disruption of Glycolysis
By inhibiting GAPDH, this compound effectively blocks the glycolytic pathway, a central metabolic route for energy production in most organisms. This disruption of cellular metabolism is the ultimate cause of its antibiotic effect. The inhibition of this essential enzyme explains the broad spectrum of activity observed for this compound.
Resistance Mechanisms
Bacterial resistance to this compound arises from mutations in the gapA gene, which encodes for GAPDH.[1] These mutations, such as the T175S substitution in E. coli, result in a GAPDH enzyme that is no longer sensitive to inhibition by this compound.[1] Interestingly, some this compound-producing Streptomyces species possess a naturally resistant isoform of GAPDH, which is expressed during the production of the antibiotic, providing a self-resistance mechanism.[6]
Quantitative Data: Antibacterial Spectrum
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its analogs against various bacterial strains.
| Compound | Bacterial Strain | ATCC Number | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | DH5α | 50 | [1] |
| 1-deoxy-8α-hydroxypentalenic acid | Escherichia coli | 25922 | 32 | [3] |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Escherichia coli | 25922 | 16 | [3] |
| 1-deoxy-8α-hydroxypentalenic acid | Staphylococcus aureus | 25923 | 16 | [3] |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Staphylococcus aureus | 25923 | 16 | [3] |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its analogs.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound (this compound or analog) stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a growth control well (CAMHB without the test compound) and a sterility control well (uninoculated CAMHB).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the test compound dilutions and the growth control well. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay
This spectrophotometric assay measures the activity of GAPDH by monitoring the reduction of NAD+ to NADH.
Materials:
-
Purified GAPDH enzyme
-
Glyceraldehyde-3-phosphate (GAP) substrate
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
This compound (inhibitor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 2 mM EDTA)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of GAPDH, GAP, and NAD+ in the assay buffer.
-
-
Assay Setup:
-
In a cuvette or a 96-well UV-transparent plate, prepare the following reaction mixtures:
-
Control Reaction: Assay buffer, GAPDH, and NAD+.
-
Inhibitor Reaction: Assay buffer, GAPDH, NAD+, and varying concentrations of this compound.
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate (GAP) to all reaction mixtures.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the absorbance at regular time intervals for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each reaction.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Signaling Pathway: Inhibition of Glycolysis
Caption: this compound's inhibition of GAPDH in the glycolytic pathway.
Experimental Workflow: Antibiotic Activity and Mechanism of Action
Caption: Workflow for assessing this compound's antibiotic activity.
Conclusion
This compound represents a promising natural product with potent antibiotic activity. Its well-defined mechanism of action, involving the irreversible inhibition of the essential metabolic enzyme GAPDH, makes it an interesting candidate for further drug development efforts. This technical guide has provided a comprehensive overview of its biological activity, supported by quantitative data and detailed experimental protocols. The provided visualizations of its mechanism and experimental workflow aim to facilitate a deeper understanding for researchers in the field. Further studies to explore its full antibacterial spectrum and to optimize its therapeutic potential are warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-insensitive glyceraldehyde-3-phosphate dehydrogenase from Streptomyces arenae is closely related to GAPDH from thermostable eubacteria and plant chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentalenolactone Gene Cluster Organization in Streptomyces avermitilis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pentalenolactone gene cluster in Streptomyces avermitilis. Pentalenolactones are a family of sesquiterpenoid antibiotics with a range of biological activities. Understanding the genetic organization and biosynthetic pathway of these compounds is crucial for their potential development as therapeutic agents. This document details the genes and enzymes involved, their quantitative characteristics, the experimental protocols used for their characterization, and visual representations of the biosynthetic and regulatory pathways.
This compound Gene Cluster in Streptomyces avermitilis
The this compound biosynthetic gene cluster in Streptomyces avermitilis is a 13.4 kb region of the chromosome containing 13 unidirectionally transcribed open reading frames (ORFs), spanning from SAV2990 to SAV3002.[1][2][3][4] This cluster encodes the enzymes necessary for the synthesis of this compound precursors, as well as proteins responsible for self-resistance and potentially regulation.
Gene Organization and Function
The table below summarizes the genes within the this compound cluster and their proposed or confirmed functions.
| Gene | SAV Number | Proposed/Confirmed Function | Quantitative Data |
| gap1 | SAV2990 | This compound-insensitive glyceraldehyde-3-phosphate dehydrogenase (Resistance) | - |
| ptlH | SAV2991 | 1-deoxypentalenic acid 11β-hydroxylase | kcat: 4.2 ± 0.6 s-1, Km (for 1-deoxypentalenic acid): 0.57 ± 0.19 mM[5] |
| ptlG | SAV2992 | Putative transmembrane efflux protein | - |
| ptlF | SAV2993 | 1-deoxy-11β-hydroxypentalenic acid dehydrogenase | kcat: 0.65 ± 0.03 s-1, Km (for 1-deoxy-11β-hydroxypentalenic acid): 6.5 ± 1.5 µM, Km (for NAD+): 25 ± 3 µM[6] |
| ptlE | SAV2994 | Putative Baeyer-Villiger monooxygenase | - |
| ptlD | SAV2995 | Putative dioxygenase | - |
| ptlC | SAV2996 | Hypothetical protein | - |
| ptlB | SAV2997 | Farnesyl diphosphate (B83284) synthase | - |
| ptlA | SAV2998 | Pentalenene (B1246303) synthase | Encodes a 336-amino acid protein[2] |
| ptlI | SAV2999 | Pentalenene C13 hydroxylase (Cytochrome P450 CYP183A1) | Subunit MD: ~52 kDa; kcat: 0.503 ± 0.006 min-1, Km (for pentalenene): 3.33 ± 0.62 µM[1] |
| sav3000 | SAV3000 | Putative AraC-family transcriptional regulator | - |
| sav3001 | SAV3001 | Putative lyase | - |
| sav3002 | SAV3002 | Hypothetical protein | - |
In addition to the gene cluster, an unlinked gene, sav7469, encodes a cytochrome P450 (CYP105D7) responsible for the conversion of 1-deoxypentalenic acid to the shunt metabolite pentalenic acid.[7]
This compound Biosynthetic Pathway
The biosynthesis of this compound begins with the cyclization of farnesyl diphosphate (FPP) and proceeds through a series of oxidative modifications to yield the final lactone product. While S. avermitilis produces precursors and shunt metabolites, the complete pathway to this compound has been elucidated through the characterization of the individual enzymes.
Regulatory Mechanism
The regulation of the this compound gene cluster in Streptomyces is thought to involve a pathway-specific transcriptional regulator. A putative AraC-family transcriptional regulator (SAV3000) is encoded within the cluster. In other this compound-producing Streptomyces species, a MarR-family transcriptional regulator has been shown to act as a positive regulator of biosynthesis.
Experimental Protocols
The characterization of the this compound gene cluster has relied on a combination of molecular genetics, heterologous expression, and enzymatic assays.
Gene Deletion in Streptomyces avermitilis
Deletion of the entire this compound gene cluster can be achieved through homologous recombination. A typical protocol involves:
-
Construction of a deletion cassette: A cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene cluster is constructed.
-
Transformation: The deletion cassette is introduced into S. avermitilis protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or by conjugation from an E. coli donor strain.
-
Selection of mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover events, resulting in the replacement of the gene cluster with the resistance cassette, are identified by screening for the desired antibiotic resistance and loss of a vector-borne marker.
-
Verification: Gene deletion is confirmed by PCR analysis and Southern blotting.
Heterologous Expression of this compound Biosynthetic Genes in E. coli
The function of individual genes in the this compound cluster is often determined by heterologous expression in a host such as Escherichia coli.
-
Cloning: The gene of interest is amplified by PCR from S. avermitilis genomic DNA and cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) for purification.
-
Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: The culture is grown to a suitable optical density, and protein expression is induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG).
-
Protein Purification: Cells are harvested, lysed, and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
Enzymatic Assays
The activity of pentalenene synthase is typically assayed by monitoring the conversion of farnesyl diphosphate (FPP) to pentalenene.
-
Reaction Mixture: A typical reaction mixture contains purified PtlA enzyme, FPP, and a buffer containing MgCl2.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Extraction: The reaction is quenched, and the product, pentalenene, is extracted with an organic solvent (e.g., pentane (B18724) or hexane).
-
Analysis: The extracted product is analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.
The activity of the Fe(II)/α-ketoglutarate-dependent hydroxylase PtlH is determined by monitoring the hydroxylation of 1-deoxypentalenic acid.[5]
-
Reaction Mixture: The assay mixture contains purified PtlH, 1-deoxypentalenic acid, Fe(II), α-ketoglutarate, and a suitable buffer.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature.
-
Quenching and Extraction: The reaction is stopped, and the product is extracted with an organic solvent.
-
Analysis: The product, 11-β-hydroxy-1-deoxypentalenic acid, is often derivatized (e.g., by methylation) and analyzed by GC-MS.
The NAD+-dependent dehydrogenase activity of PtlF is measured by monitoring the oxidation of 1-deoxy-11β-hydroxypentalenic acid.[6]
-
Reaction Mixture: The reaction contains purified PtlF, 1-deoxy-11β-hydroxypentalenic acid, and NAD+ in a suitable buffer.
-
Spectrophotometric Monitoring: The reaction can be monitored spectrophotometrically by following the increase in absorbance at 340 nm due to the formation of NADH.
-
Product Analysis: Alternatively, the reaction can be quenched, the product extracted, and analyzed by GC-MS.
The activity of the cytochrome P450 enzyme PtlI is assayed by monitoring the oxidation of pentalenene.[1]
-
Reaction Mixture: A reconstituted system containing purified PtlI, a suitable reductase partner (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase), pentalenene, and an NADPH-generating system is used.
-
Incubation: The reaction is carried out at an optimal temperature with shaking.
-
Extraction and Analysis: The products, pentalen-13-ol and pentalen-13-al, are extracted with an organic solvent and analyzed by GC-MS.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a this compound biosynthetic gene.
References
- 1. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic this compound in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A gene cluster for biosynthesis of the sesquiterpenoid antibiotic this compound in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentalenic acid is a shunt metabolite in the biosynthesis of the this compound family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV_7469) of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pentalenolactone as a Competitive and Irreversible Inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentalenolactone, a sesquiterpenoid antibiotic isolated from several Streptomyces species, has been identified as a potent inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as both a competitive and an irreversible inhibitor of GAPDH. The guide summarizes the available kinetic data, details key experimental protocols for studying this interaction, and presents visualizations of the inhibitory mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in biochemistry, cancer biology, and drug development interested in the therapeutic potential of targeting glycolysis.
Introduction to Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Glyceraldehyde-3-phosphate dehydrogenase is a key enzyme in the glycolytic pathway, catalyzing the sixth step: the conversion of glyceraldehyde-3-phosphate (G-3-P) to 1,3-bisphosphoglycerate. This reaction is a critical energy-yielding step in glycolysis. Beyond its metabolic role, GAPDH is implicated in various non-glycolytic processes, including transcription, apoptosis, and membrane trafficking. Its overexpression in many cancer cells, coupled with the reliance of tumors on glycolysis for energy production (the Warburg effect), makes GAPDH an attractive target for anticancer drug development.
This compound: A Dual-Action Inhibitor of GAPDH
This compound exerts its inhibitory effect on GAPDH through a sophisticated, dual mechanism of action. It acts as a competitive inhibitor with respect to the substrate glyceraldehyde-3-phosphate (G-3-P) and as an uncompetitive inhibitor with respect to the co-substrate NAD+.[1] Furthermore, this compound is an irreversible inhibitor that covalently modifies a critical cysteine residue (Cys-149) in the active site of GAPDH.[2]
Competitive and Uncompetitive Inhibition
The initial interaction of this compound with GAPDH is a reversible binding event. This compound competes with the substrate G-3-P for binding to the active site of the enzyme.[1] This competitive inhibition increases the apparent Michaelis constant (Km) for G-3-P without affecting the maximum reaction velocity (Vmax). In contrast, with respect to the co-substrate NAD+, this compound exhibits uncompetitive inhibition, binding to the enzyme-NAD+ complex.[1]
Irreversible Covalent Modification
Following the initial binding, this compound irreversibly inactivates GAPDH through the alkylation of the active site cysteine residue, Cys-149.[2] This covalent modification permanently blocks the catalytic activity of the enzyme. The kinetics of this inactivation are time-dependent and biphasic, suggesting a multi-step process.[1]
Quantitative Data on this compound Inhibition
| Parameter | Value | Cell Types/Conditions | Reference |
| Inhibitory Concentration for Glycolysis | 18-90 µM | Erythrocytes (rat), Ehrlich-ascites tumor cells (mouse), Plasmodium vinckei-infected erythrocytes (mouse), Hepatocytes (rat) | [3] |
| Inhibitory Concentration for Growth (in vitro) | 1.5 µg/mL | Bloodstream trypanosomes | [4] |
| Comparative Potency | This compound is more potent than this compound methyl ester (qualitative) | Rabbit muscle GAPDH | [1] |
Signaling Pathways and Experimental Workflows
Mechanism of this compound Inhibition of GAPDH
The following diagram illustrates the dual mechanism of this compound's interaction with GAPDH, showing both the competitive binding and the subsequent irreversible covalent modification.
Experimental Workflow for Characterizing an Enzyme Inhibitor
The following diagram outlines a typical experimental workflow for the characterization of a novel enzyme inhibitor like this compound.
References
- 1. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inactivation of glucose metabolism from eucaryotic cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
The role of the epoxylactone moiety in Pentalenolactone's bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentalenolactone (PL) is a sesquiterpenoid natural product isolated from various Streptomyces species, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal effects.[1][2][3][4] Its potent bioactivity is intrinsically linked to its unique chemical architecture, specifically the highly reactive epoxylactone moiety. This functional group acts as an electrophilic warhead, enabling the compound to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This technical guide provides a comprehensive analysis of the epoxylactone moiety's central role in the bioactivity of this compound, detailing its mechanism of action, the consequences of target inhibition, relevant structure-activity relationships, and the experimental protocols used to characterize its function.
Mechanism of Action: Covalent Inactivation of GAPDH
The primary molecular target of this compound is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a pivotal enzyme in the glycolytic pathway.[1][5][6] this compound exerts its effect through a time-dependent, irreversible inhibition of this enzyme.[5][7][8]
The mechanism hinges on the electrophilic nature of the epoxylactone group. The active site of GAPDH contains a highly conserved and nucleophilic cysteine residue, Cys-149.[1][8][9] This residue initiates a nucleophilic attack on the sterically accessible primary carbon (C-10) of the epoxide ring of this compound.[8][9] This attack results in the opening of the strained epoxide ring and the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, effectively alkylating the active site.[1][4][8] This covalent modification permanently inactivates the enzyme.
Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to the enzyme's substrate, glyceraldehyde-3-phosphate (G-3-P), and as an uncompetitive inhibitor concerning the cofactor NAD+.[7] The presence of the substrate G-3-P can protect the enzyme from inactivation by this compound, whereas the presence of NAD+ appears to stimulate inactivation by enhancing the enzyme's affinity for the inhibitor.[7]
Biological Consequences of GAPDH Inhibition
GAPDH catalyzes a critical step in glycolysis, the metabolic pathway responsible for generating ATP and key metabolic precursors. By irreversibly inhibiting GAPDH, this compound effectively shuts down this central energy-producing pathway. This disruption of cellular metabolism is the root of its potent cytotoxic and antimicrobial effects.
Organisms that are heavily or solely reliant on glycolysis for ATP production are particularly vulnerable. For example, bloodstream forms of the parasite Trypanosoma brucei are killed by low concentrations of this compound because they lack alternative ATP generation pathways.[5] In contrast, the procyclic forms, which can generate ATP through other means, are resistant even to high concentrations of the antibiotic.[5] This targeted disruption of glycolysis underlies this compound's broad activity against various gram-positive and gram-negative bacteria, fungi, and protozoa.[1]
Structure-Activity Relationship (SAR)
The epoxylactone ring is the indispensable pharmacophore of this compound.[2][4] Structure-activity relationship studies confirm that modifications that remove or alter this moiety lead to a significant reduction or complete loss of biological activity.
-
This compound Methyl Ester : This analog also irreversibly inactivates GAPDH, but at a slower rate and with a higher inhibition constant (KI) compared to this compound, indicating a less efficient interaction.[7]
-
Epoxide Ring Opening : Analogs where the epoxide has been opened to form the corresponding diol or chlorohydrin show different activity profiles, generally with reduced potency compared to the parent epoxide form.[10]
-
Analogs Lacking the Epoxylactone : Recently discovered this compound analogs that are biosynthetic precursors and lack the complete epoxylactone structure exhibit only moderate antibacterial activity.[2][4] This finding further underscores the critical contribution of the intact epoxylactone moiety to the high potency of this compound.[2][4]
Table 1: Quantitative Bioactivity Data for this compound and Analogs
| Compound | Organism | Bioassay | Result | Reference |
| This compound | Trypanosoma brucei (bloodstream) | Cytotoxicity | Lethal Conc: 1.5 µg/mL | [5] |
| This compound | Trypanosoma brucei (procyclic) | Growth Inhibition | No inhibition at 75 µg/mL | [5] |
| 1-deoxy-8α-hydroxypentalenic acid | Staphylococcus aureus ATCC 25923 | Antibacterial | MIC: 16 µg/mL | [2][4] |
| 1-deoxy-8α-hydroxypentalenic acid | Escherichia coli ATCC 25922 | Antibacterial | MIC: 32 µg/mL | [2][4] |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Staphylococcus aureus ATCC 25923 | Antibacterial | MIC: 16 µg/mL | [2][4] |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Escherichia coli ATCC 25922 | Antibacterial | MIC: 16 µg/mL | [2][4] |
| Kanamycin (Control) | Staphylococcus aureus ATCC 25923 | Antibacterial | MIC: 4 µg/mL | [2][4] |
| Ampicillin (Control) | Staphylococcus aureus ATCC 25923 | Antibacterial | MIC: 2 µg/mL | [2][4] |
Experimental Protocols
The characterization of this compound's bioactivity relies on robust enzymatic assays. The following is a detailed protocol for a colorimetric GAPDH inhibition assay.
Protocol: Colorimetric GAPDH Activity and Inhibition Assay
Principle: This assay measures the activity of GAPDH by quantifying the production of NADH. In the presence of the substrate (G-3-P) and cofactor (NAD+), GAPDH produces NADH, which then reduces a colorimetric probe (e.g., a tetrazolium salt like WST-1 or MTT).[11] The resulting color change, measured spectrophotometrically at approximately 450 nm, is directly proportional to GAPDH activity. An inhibitor like this compound will reduce the rate of color formation.
Materials:
-
96-well clear, flat-bottom microplates[11]
-
GAPDH Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.5)[11][12]
-
GAPDH Substrate: Glyceraldehyde-3-phosphate (G-3-P)[11]
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)[11]
-
Sample: Purified GAPDH enzyme or cell/tissue lysate containing GAPDH[11][13]
-
Inhibitor: this compound stock solution (dissolved in DMSO or other suitable solvent)
-
Lysis Buffer (e.g., RIPA or a buffer with mild detergent, supplemented with protease inhibitors)[11][13]
-
Microplate reader capable of absorbance measurements at ~450 nm[11]
Procedure:
Part A: Sample Preparation (Cell Lysate)
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, scrape, and transfer to a pre-chilled microcentrifuge tube. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.[11][12]
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. Incubate on ice for 10-20 minutes.[12][13]
-
Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble debris.[11][12][13]
-
Supernatant Collection: Carefully transfer the supernatant (cytosolic fraction) to a new pre-chilled tube. This is the sample for the assay.[11]
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization of GAPDH activity.[11]
Part B: GAPDH Inhibition Assay
-
Assay Plate Setup: Prepare wells in a 96-well plate for each condition (in duplicate or triplicate).[13]
-
Blank (No Enzyme): 50 µL Assay Buffer.
-
Positive Control (No Inhibitor): 50 µL of cell lysate or purified enzyme diluted in Assay Buffer.
-
Inhibitor Wells: 50 µL of cell lysate/enzyme pre-incubated with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature.
-
Vehicle Control: 50 µL of cell lysate/enzyme pre-incubated with the same concentration of solvent (e.g., DMSO) used for the inhibitor.
-
-
Reaction Mix Preparation: Prepare a master reaction mix containing Assay Buffer, GAPDH Substrate (G-3-P), NAD+, and the Colorimetric Probe.[12][13] The exact concentrations should be optimized based on the enzyme source and probe manufacturer's instructions.
-
Initiate Reaction: Add 50 µL of the Reaction Mix to all wells to start the reaction. Mix gently.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 450 nm every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
For each well, calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Subtract the rate of the blank from all other wells.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The epoxylactone moiety is the defining structural feature responsible for the potent and broad-spectrum bioactivity of this compound. It functions as a highly specific electrophilic warhead that facilitates the covalent, irreversible alkylation of the Cys-149 residue in the active site of GAPDH. This targeted inactivation of a crucial glycolytic enzyme leads to the shutdown of cellular energy production, resulting in cytotoxicity. A thorough understanding of this mechanism, supported by detailed structure-activity relationships and robust enzymatic assays, is critical for leveraging the this compound scaffold in the development of novel therapeutic agents. Future efforts in drug discovery may focus on synthesizing analogs that retain the reactive epoxylactone core while optimizing pharmacokinetic and pharmacodynamic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and Identification of this compound Analogs from <i>Streptomyces</i> sp. NRRL S-4 - ProQuest [proquest.com]
- 3. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Selectable Marker Sesquiterpenoid Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of spinach glyceraldehyde-3-phosphate dehydrogenases by this compound | Nature [preview-nature.com]
- 11. benchchem.com [benchchem.com]
- 12. Glyceraldehyde 3 Phosphate Dehydrogenase Activity Assay Kit | Abcam [abcam.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to the Pentalenolactone Family of Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentalenolactones are a family of sesquiterpenoid secondary metabolites characterized by a unique tricyclic lactone structure. First isolated in the mid-20th century, these compounds have garnered significant interest within the scientific community due to their broad range of biological activities, including potent antimicrobial and antitumor properties. Their primary mechanism of action involves the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in central carbon metabolism. This targeted inhibition makes the pentalenolactone scaffold a compelling starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound family, detailing their natural sources, biosynthesis, biological activities, and the experimental methodologies used in their study.
Natural Sources of Pentalenolactones
The vast majority of this compound and its analogues are produced by various species of Gram-positive soil bacteria belonging to the genus Streptomyces. These filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse chemical structures and biological functions.
Table 1: this compound Metabolites and Their Natural Sources
| Compound Name | Structure (if available) | Producing Organism(s) | Reference(s) |
| This compound | C15H16O5 | Streptomyces roseogriseus, Streptomyces arenae TÜ469, Streptomyces exfoliatus UC5319, Streptomyces avermitilis, Streptomyces sp. AP22 | [1][2] |
| This compound F | C15H18O5 | Streptomyces sp. | [3] |
| This compound G | C15H14O6 | Streptomyces sp. | [4] |
| This compound H | C15H16O6 | Streptomyces sp. | [4] |
| This compound P | C15H16O5 | Streptomyces omiyaensis | [5] |
| Deoxypentalenylglucuron | - | Streptomyces omiyaensis, S. albofaciens, S. viridifaciens | |
| 1-deoxy-8α-hydroxypentalenic acid | C15H22O4 | Streptomyces sp. NRRL S-4 | [5] |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | C15H20O5 | Streptomyces sp. NRRL S-4 | [5] |
Biosynthesis of this compound
The biosynthesis of this compound has been extensively studied, particularly in Streptomyces avermitilis, where the biosynthetic gene cluster (ptl) has been identified and characterized. The pathway commences with the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP).
The key steps in the biosynthesis are as follows:
-
Cyclization: Farnesyl diphosphate is cyclized by pentalenene (B1246303) synthase (PtlA) to form the tricyclic hydrocarbon, pentalenene.
-
Oxidation of Pentalenene: Pentalenene undergoes a series of oxidative transformations catalyzed by a cytochrome P450 monooxygenase (PtlI) to yield 1-deoxypentalenic acid.
-
Hydroxylation: A non-heme iron-dependent dioxygenase (PtlH) hydroxylates 1-deoxypentalenic acid.
-
Further Oxidations and Lactonization: Subsequent enzymatic steps, including oxidations catalyzed by a dehydrogenase (PtlF) and other oxygenases, lead to the formation of the characteristic lactone ring of the this compound core structure.
Table 2: Kinetic Parameters of this compound Biosynthetic Enzymes
| Enzyme | Substrate | kcat | Km | Reference(s) |
| PtlH | (±)-1-Deoxypentalenic acid | 4.2 ± 0.6 s⁻¹ | 0.57 ± 0.19 mM | [3] |
| PtlF | 1-Deoxy-11β-hydroxypentalenic acid | 0.65 ± 0.03 s⁻¹ | 6.5 ± 1.5 µM | [2] |
| PtlF | NAD⁺ | - | 25 ± 3 µM | [2] |
Biological Activities of Pentalenolactones
Pentalenolactones exhibit a range of biological activities, with their antimicrobial and GAPDH-inhibitory properties being the most well-characterized.
Antimicrobial Activity
These metabolites have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[3][6]
Table 3: Antimicrobial Activity of this compound Analogues
| Compound | Test Organism | MIC (µg/mL) | Reference(s) |
| 1-deoxy-8α-hydroxypentalenic acid | Staphylococcus aureus ATCC 25923 | 16 | [5] |
| 1-deoxy-8α-hydroxypentalenic acid | Escherichia coli ATCC 25922 | 32 | [5] |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Staphylococcus aureus ATCC 25923 | 16 | [5] |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Escherichia coli ATCC 25922 | 16 | [5] |
| This compound | Escherichia coli DH5α | 50 | [6] |
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
The primary molecular target of pentalenolactones is GAPDH.[7][8] They act as irreversible inhibitors by covalently modifying a critical cysteine residue in the active site of the enzyme, thereby blocking glycolysis.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for this compound Production
This protocol describes a general procedure for the cultivation of Streptomyces species to produce this compound metabolites.
1. Seed Culture Preparation: a. Prepare a suitable agar (B569324) medium for Streptomyces sporulation (e.g., ISP2 or YEME agar). b. Streak a cryopreserved stock of the desired Streptomyces strain onto the agar plate. c. Incubate the plate at 28-30°C for 7-10 days, or until sufficient sporulation is observed. d. Inoculate a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed culture medium (e.g., Tryptic Soy Broth or ISP2 broth) with a loopful of spores. e. Incubate the flask at 28-30°C on a rotary shaker at 200-220 rpm for 48-72 hours.
2. Production Culture: a. Prepare the production medium in baffled flasks (e.g., 200 mL of medium in a 1 L flask). A typical production medium might contain soluble starch, yeast extract, peptone, and inorganic salts. b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Incubate the production culture at 28-30°C on a rotary shaker at 200-220 rpm for 7-10 days.
Protocol 2: Extraction and Purification of Pentalenolactones
This protocol outlines a general method for the extraction and purification of pentalenolactones from Streptomyces fermentation broth.
1. Extraction: a. After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation (e.g., 5000 x g for 20 minutes). b. Adjust the pH of the supernatant to acidic (pH 2-3) with an appropriate acid (e.g., HCl). c. Extract the acidified supernatant three times with an equal volume of an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) in a separatory funnel. d. Combine the organic extracts and dry over anhydrous sodium sulfate. e. Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Purification: a. Subject the crude extract to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). c. Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the desired compounds. d. Pool the fractions containing the pentalenolactones and concentrate them. e. For further purification, employ preparative high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol).
Protocol 3: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound compounds against bacteria.[5][9]
1. Preparation of Antimicrobial Stock Solution: a. Dissolve the purified this compound compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
2. Preparation of Microtiter Plates: a. In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column. b. Add 200 µL of the antimicrobial stock solution (at the highest desired test concentration) to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, suspend several colonies in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. b. Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only). c. Incubate the plate at 35-37°C for 18-24 hours.
5. Determination of MIC: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
References
- 1. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Early Studies on Pentalenolactone: A Technical Guide to its Discovery, Antibiotic Spectrum, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the foundational research on Pentalenolactone, a sesquiterpenoid antibiotic. It covers the initial discovery and isolation of the compound, its broad antibiotic spectrum with available quantitative data, and the elucidation of its mechanism of action. Detailed experimental protocols from early studies are presented, alongside visualizations of key biological pathways and experimental workflows, to offer a comprehensive resource for professionals in the field of drug discovery and development.
Introduction
This compound is a naturally occurring sesquiterpenoid antibiotic first isolated in the mid-1950s from the fermentation broth of Streptomyces roseogriseus.[1] Initially referred to by various names including Arenemycine, Arenaemycin E, and PA-132, its unique chemical structure and biological activity have been a subject of scientific interest for decades. This guide focuses on the seminal studies that characterized this compound, laying the groundwork for future research into its therapeutic potential.
The primary mechanism of action of this compound is the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] This inhibition occurs through the alkylation of a critical cysteine residue in the enzyme's active site, disrupting a fundamental metabolic pathway and leading to its antimicrobial effects.
Discovery and Isolation
The discovery of this compound was a result of systematic screening of soil microorganisms for antibiotic production. Early research successfully isolated the compound from cultures of Streptomyces roseogriseus.
Experimental Protocol: Isolation of this compound from Streptomyces roseogriseus
The following protocol is a composite representation of the methods described in early publications for the isolation and purification of this compound.
2.1.1. Fermentation
-
A pure culture of Streptomyces roseogriseus is used to inoculate a suitable liquid fermentation medium. A typical medium composition includes:
-
Soybean flour: 10 g/L
-
Glucose: 10 g/L
-
Soluble starch: 15 g/L
-
Yeast extract: 5 g/L
-
NaCl: 5 g/L
-
CaCO₃: 3 g/L
-
-
The fermentation is carried out in shake flasks or larger fermenters at 28°C for approximately 7 days, with adequate aeration and agitation.
2.1.2. Extraction
-
The culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
-
The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate. The extraction is typically performed multiple times to ensure a high yield.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
2.1.3. Purification
-
The crude extract is subjected to column chromatography for initial fractionation. A variety of stationary phases were used in early studies, with silica (B1680970) gel being a common choice.
-
Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Fractions are collected and tested for antimicrobial activity to identify those containing this compound.
-
Active fractions are pooled and further purified by subsequent chromatographic steps, which may include preparative thin-layer chromatography (TLC) or crystallization, to obtain pure this compound.
Antibiotic Spectrum of this compound
Early investigations revealed that this compound possesses a broad spectrum of antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[1]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the available MIC values for this compound and its analogs from various studies. It is important to note that comprehensive MIC data from the very earliest studies (1950s-1960s) is scarce in readily accessible literature. The data presented here is a combination of more recent findings and data for closely related analogs.
Table 1: Antibacterial Activity of this compound and its Analogs
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Escherichia coli DH5α | This compound | 50 | [1] |
| Escherichia coli ATCC 25922 | 1-deoxy-8α-hydroxypentalenic acid | 32 | [2] |
| Escherichia coli ATCC 25922 | 1-deoxy-9β-hydroxy-11-oxopentalenic acid | 16 | [2] |
| Staphylococcus aureus ATCC 25923 | 1-deoxy-8α-hydroxypentalenic acid | 16 | [2] |
| Staphylococcus aureus ATCC 25923 | 1-deoxy-9β-hydroxy-11-oxopentalenic acid | 16 | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth dilution method was a common technique used in early studies to determine the MIC of new antibiotics. The following is a generalized protocol.
3.2.1. Preparation of Reagents and Media
-
This compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the pure compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to a high concentration.
-
Growth Medium: A suitable liquid growth medium for the test microorganism is prepared and sterilized (e.g., Nutrient Broth or Mueller-Hinton Broth).
-
Microorganism Inoculum: A fresh culture of the test microorganism is grown and diluted to a standardized concentration (e.g., 0.5 McFarland standard).
3.2.2. Assay Procedure
-
A series of sterile test tubes are prepared, each containing a specific volume of the growth medium.
-
A serial two-fold dilution of the this compound stock solution is performed across the series of tubes, resulting in a range of decreasing concentrations. A growth control tube (no antibiotic) and a sterility control tube (no inoculum) are also included.
-
Each tube (except the sterility control) is inoculated with a standardized volume of the microorganism suspension.
-
The tubes are incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
A pivotal discovery in the early research of this compound was the identification of its molecular target: the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Signaling Pathway: this compound's Inhibition of Glycolysis
This compound acts as a potent and irreversible inhibitor of GAPDH. This enzyme catalyzes a crucial step in glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By inactivating GAPDH, this compound effectively blocks the glycolytic pathway, leading to a depletion of ATP and ultimately cell death. The inhibition is achieved through the covalent modification of the cysteine residue (Cys-149) in the active site of GAPDH.
Caption: Inhibition of the glycolytic pathway by this compound's targeting of GAPDH.
Visualizations
Experimental Workflow: Broth Dilution MIC Assay
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth dilution method as described in early studies.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth dilution.
Biosynthetic Pathway of this compound
The biosynthesis of this compound in Streptomyces species originates from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids. A series of enzymatic reactions, including cyclization and oxidation, lead to the formation of the characteristic tricyclic lactone structure.
Caption: Simplified biosynthetic pathway of this compound from Farnesyl Pyrophosphate.
Conclusion
The early studies on this compound were instrumental in establishing its identity as a novel sesquiterpenoid antibiotic with a broad spectrum of activity. The elucidation of its mechanism of action, the inhibition of the essential glycolytic enzyme GAPDH, provided a clear rationale for its antimicrobial effects. While the available quantitative data from the earliest studies is limited, the foundational research on its isolation, characterization, and biological activity has paved the way for continued investigation into its potential as a therapeutic agent and as a valuable tool in molecular biology. This guide serves as a technical resource, summarizing the key findings and experimental approaches from this important early era of antibiotic discovery.
References
The Genetic Underpinnings of Pentalenolactone Resistance in Producing Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentalenolactone, a sesquiterpenoid antibiotic produced by various Streptomyces species, exerts its antimicrobial activity by specifically targeting and irreversibly inhibiting glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in glycolysis.[1][2][3][4][5] Producing organisms, however, have evolved sophisticated self-resistance mechanisms to overcome the toxic effects of their own metabolic products. This technical guide provides an in-depth exploration of the genetic basis for this compound resistance, focusing on the key genes, regulatory networks, and experimental methodologies used to elucidate these systems. A central element of this resistance is the expression of a this compound-insensitive GAPDH isoform, encoded within the antibiotic's biosynthetic gene cluster.[1][2][6][7][8][9] This document serves as a comprehensive resource for researchers in natural product biosynthesis, antibiotic resistance, and drug development.
The Core Resistance Mechanism: A Modified Target
The primary mechanism of self-resistance to this compound in producing Streptomyces species is target modification. These organisms possess a dedicated gene encoding a GAPDH isoform that is insensitive to this compound inhibition.[1][2][6] This resistance gene is consistently found within the this compound biosynthetic gene cluster, ensuring its co-regulation with antibiotic production.[1][7][8][9]
Several orthologous genes conferring this resistance have been identified across different Streptomyces species, including:
-
gap1 (SAV2990) in Streptomyces avermitilis[1][2][6][7][8][9]
-
gapN in Streptomyces exfoliatus
-
gapR in Streptomyces arenae[1]
In contrast to the sensitive GAPDH isoforms (e.g., Gap2 in S. avermitilis), which are readily inactivated by this compound, the resistant variants (e.g., Gap1) maintain full enzymatic activity even in the presence of high concentrations of the antibiotic.[1][6][10]
Quantitative Analysis of this compound-Insensitive GAPDH
The functional difference between sensitive and insensitive GAPDH isoforms has been quantified through kinetic studies and minimum inhibitory concentration (MIC) assays. The data clearly demonstrates the efficacy of the resistance mechanism.
| Enzyme/Strain | Parameter | Value | Organism | Notes | Reference |
| Gap1 (resistant) | kcat | 33 s⁻¹ | Streptomyces avermitilis | NAD⁺-dependent GAPDH activity. | [10] |
| Km (for D-glyceraldehyde-3-phosphate) | 0.33 mM | Streptomyces avermitilis | [10] | ||
| Inhibition by this compound | No detectable effect on activity | Streptomyces avermitilis | Tested with up to 0.6 mM this compound benzylamine (B48309) salt for 8 minutes. | [10] | |
| Rabbit Muscle GAPDH (sensitive) | Inhibition by this compound | Completely inactivated | Rabbit | Conditions under which Gap1 retained full activity. | [10] |
| E. coli dtolC (wild-type) | MIC of this compound | Not specified, but susceptible | Escherichia coli | Used as the parent strain for developing resistant clones. | [7] |
| E. coli dtolC (resistant clone) | MIC of this compound | 8x higher than wild-type | Escherichia coli | Contains a T175S mutation in the gapA gene. | [7] |
Transcriptional Regulation of Resistance
The expression of the this compound resistance gene is tightly controlled by a sophisticated regulatory system to coordinate it with antibiotic production. This regulation is primarily managed by transcriptional regulators from the MarR/SlyA family, which are also encoded within the this compound biosynthetic gene cluster.
Key transcriptional regulators include:
-
PenR from the pen gene cluster in S. exfoliatus
-
PntR from the pnt gene cluster in S. arenae
-
SAV_2989 from the ptl gene cluster in S. avermitilis
These regulators act as repressors, binding to the promoter regions of both their own genes (autorepression) and the divergently transcribed GAPDH resistance gene. This compound and its late-stage biosynthetic intermediates function as ligands for these regulators. The binding of this compound to PenR or PntR causes a conformational change in the protein, leading to its dissociation from the DNA and subsequent de-repression of the resistance gene and the biosynthetic operon. This elegant feedback loop ensures that the resistance mechanism is activated precisely when the antibiotic is being produced.
References
- 1. This compound-insensitive glyceraldehyde-3-phosphate dehydrogenase from Streptomyces arenae is closely related to GAPDH from thermostable eubacteria and plant chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A gene cluster for biosynthesis of the sesquiterpenoid antibiotic this compound in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol - Protein expression and purification [depts.washington.edu]
- 7. mdpi.com [mdpi.com]
- 8. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic this compound in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pentalenolactone Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentalenolactone is a sesquiterpenoid antibiotic possessing a unique tricyclic structure. It has garnered significant interest in the scientific community due to its bioactivity, which includes antibacterial, antifungal, and antitumor properties. This compound exerts its antibiotic effects by irreversibly inactivating glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This document provides a detailed protocol for the cultivation of Streptomyces, a known producer of this compound, followed by the extraction and purification of this valuable secondary metabolite.
This compound Production and Biosynthesis
This compound is a secondary metabolite produced by several species of the genus Streptomyces, including Streptomyces avermitilis, Streptomyces exfoliatus, and Streptomyces arenae. The biosynthesis of this compound begins with the cyclization of farnesyl diphosphate (B83284) (FPP) to form the parent hydrocarbon, pentalenene (B1246303). A series of enzymatic oxidation steps, catalyzed by cytochrome P450 monooxygenases and other enzymes, converts pentalenene through various intermediates to the final this compound structure.
Below is a diagram illustrating the key steps in the this compound biosynthetic pathway.
Caption: Simplified biosynthetic pathway of this compound.
Experimental Protocols
This section details the step-by-step procedures for the cultivation of Streptomyces sp., followed by the extraction and purification of this compound.
Culture of Streptomyces sp. for this compound Production
Objective: To cultivate a this compound-producing Streomyces strain under conditions optimized for secondary metabolite production.
Materials:
-
This compound-producing Streptomyces strain (e.g., S. avermitilis)
-
ISP2 medium or a specialized production medium (see table below)
-
Sterile baffled flasks
-
Shaking incubator
-
Sterile centrifuge tubes
-
Centrifuge
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the Streptomyces strain into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). A representative production medium composition is provided in the table below.
-
Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. Aeration is crucial for the growth of Streptomyces and production of secondary metabolites.
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelia from the supernatant. This compound is typically found in the culture filtrate.
Table 1: Representative Production Medium for Streptomyces sp.
| Component | Concentration (g/L) | Role |
| Soluble Starch | 20.0 | Carbon Source |
| Glucose | 10.0 | Carbon Source |
| Yeast Extract | 5.0 | Nitrogen & Growth Factors |
| Peptone | 5.0 | Nitrogen Source |
| K₂HPO₄ | 1.0 | Phosphate Source & Buffer |
| MgSO₄·7H₂O | 0.5 | Essential Ions |
| CaCO₃ | 2.0 | pH Buffering |
Note: The optimal medium composition may vary between different Streptomyces strains and should be determined empirically.
Extraction of this compound
Objective: To extract crude this compound from the culture supernatant.
Materials:
-
Culture supernatant
-
Ethyl acetate (B1210297) (EtOAc)
-
Separatory funnel
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
Procedure:
-
Solvent Extraction: Transfer the culture supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate.
-
Phase Separation: Collect the upper organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water. Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
Objective: To purify this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
-
Water (HPLC grade)
Procedure:
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% Hexane -> 90:10 Hexane:EtOAc -> ... -> 100% EtOAc).
-
Collect fractions and monitor the separation using TLC. Pool the fractions containing this compound.
-
-
Preparative HPLC (Final Purification):
-
Concentrate the this compound-containing fractions from the silica gel column.
-
Dissolve the concentrated sample in the mobile phase for HPLC.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water. The optimal conditions should be determined empirically, but a starting point could be 60:40 Acetonitrile:Water.
-
Monitor the elution profile using a UV detector (this compound has a chromophore that absorbs in the low UV range).
-
Collect the peak corresponding to this compound.
-
-
Purity Assessment:
-
Analyze the purified fraction by analytical HPLC to confirm its purity.
-
Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from culture to purified this compound.
Caption: Overall workflow for this compound extraction and purification.
Data Presentation
The following table provides representative data for the extraction and purification of this compound from a 1 L culture of Streptomyces sp. Note: These values are illustrative and will vary depending on the producing strain, culture conditions, and purification efficiency.
Table 2: Representative this compound Purification Table
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Culture Supernatant | 1500 | 3000 | 2.0 | 100 | 1 |
| Ethyl Acetate Extract | 350 | 2700 | 7.7 | 90 | 3.9 |
| Silica Gel Chromatography | 80 | 2100 | 26.3 | 70 | 13.2 |
| Preparative HPLC | 15 | 1500 | 100.0 | 50 | 50.0 |
Activity units are arbitrary and would be determined by a suitable bioassay or quantitative analysis method (e.g., HPLC).
Concluding Remarks
This protocol provides a comprehensive framework for the successful extraction and purification of this compound from Streptomyces cultures. Researchers should note that optimization of each step, particularly the fermentation conditions and chromatographic separations, will be critical for achieving high yields and purity. The provided diagrams and tables serve as valuable tools for planning and executing these experiments. Further characterization of the purified this compound by spectroscopic methods is essential to confirm its identity and structural integrity.
Application Note: Quantitative Analysis of Pentalenolactone using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Pentalenolactone, a sesquiterpenoid antibiotic. This compound is a known irreversible inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH)[1][2][3]. The described method utilizes reversed-phase chromatography coupled with UV detection, a common and effective technique for the analysis of non-volatile and thermolabile compounds like sesquiterpene lactones[4]. This protocol is intended for researchers, scientists, and professionals in drug development requiring a reliable method for the quantification of this compound in various sample matrices.
Introduction
This compound is a natural product isolated from several Streptomyces species[5]. It belongs to the class of sesquiterpene lactones and is characterized by its complex polycyclic structure, which includes an α,β-unsaturated monocarboxylic acid moiety[5][6]. This functional group acts as a chromophore, allowing for detection by UV spectrophotometry. The primary mechanism of its antibiotic activity is the specific inactivation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis[1][2][7]. Accurate and precise quantification of this compound is crucial for pharmacological studies, production process monitoring, and quality control. The HPLC method presented here provides a reliable tool for these applications.
Experimental Protocol
Sample Preparation
The following is a general protocol for the extraction of this compound from a solid matrix (e.g., microbial culture). The protocol may need to be optimized based on the specific sample matrix.
-
Extraction:
-
Accurately weigh a known amount of the homogenized sample (e.g., 1 g of lyophilized microbial culture).
-
Add 10 mL of HPLC-grade methanol.
-
Vortex the mixture for 1 minute.
-
Perform ultrasonication for 30 minutes in a water bath.
-
Shake the mixture on an orbital shaker for 1 hour.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Dilution:
-
If necessary, dilute the filtered extract with the mobile phase starting condition (e.g., Acetonitrile:Water 30:70, v/v) to fall within the calibration curve range.
-
HPLC Instrumentation and Conditions
HPLC System: An Agilent 1100/1200 series or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector is recommended.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These are representative values based on the analysis of similar sesquiterpene lactones and should be validated experimentally.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 12.5 min |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC analysis.
Signaling Pathway
The diagram below depicts the mechanism of action of this compound, highlighting its inhibitory effect on the glycolytic pathway.
Caption: Inhibition of GAPDH by this compound.
References
- 1. Specific inactivation of glucose metabolism from eucaryotic cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C15H16O5 | CID 24199350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound F | C15H18O5 | CID 11065764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Pentalenolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentalenolactone is a sesquiterpenoid antibiotic isolated from several Streptomyces species. It exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi and some protozoa.[1][2][3] The primary mechanism of action of this compound is the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in cellular metabolism.[1][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the standardized broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5]
Principle of the Assay
The broth microdilution method is a quantitative technique used to determine the susceptibility of a microorganism to an antimicrobial agent.[5][6] The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity to determine the lowest concentration of this compound that inhibits microbial growth.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Luria-Bertani (LB) broth[7]
-
Test microorganisms (e.g., clinical isolates)
-
Quality Control (QC) strains:
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Experimental Protocol
Preparation of this compound Stock Solution
-
This compound is sparingly soluble in water. Therefore, a stock solution should be prepared in 100% Dimethyl Sulfoxide (DMSO).[7]
-
Prepare a stock solution of this compound at a concentration of 3.2 mg/mL in DMSO.[7] This will serve as the starting concentration for the serial dilutions.
-
Ensure the this compound is completely dissolved. The stock solution can be stored at -20°C for future use, protected from light.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer at 600 nm. A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute the standardized suspension in the appropriate broth (CAMHB or LB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8] This is typically a 1:100 or 1:200 dilution of the 0.5 McFarland suspension.
Broth Microdilution Assay Procedure
-
Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (diluted in broth to the highest desired starting concentration, e.g., 128 µg/mL) to well 1.[7]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.
-
Continue this serial dilution process from well 2 to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the growth control and should contain 100 µL of broth and the bacterial inoculum, but no this compound.
-
Well 12 will serve as the sterility control and should contain 100 µL of broth only (no bacteria or this compound).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each of these wells will be 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting the Results
-
After incubation, visually inspect the microtiter plate for turbidity. A mirror or a reading stand can aid in observation.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well (well 11) should show distinct turbidity, confirming the viability of the inoculum.
-
The sterility control well (well 12) should remain clear, indicating no contamination of the broth.
-
The results for the QC strains should fall within the expected ranges for the control antibiotics to validate the assay.
Data Presentation
The results of the MIC assay should be recorded in a clear and organized manner. Below is an example of how to present the data for this compound and control antibiotics against QC strains.
| Compound | Test Organism | MIC Range (µg/mL) |
| This compound | Staphylococcus aureus ATCC 25923 | 16[7] |
| This compound | Escherichia coli ATCC 25922 | 16 - 32[7] |
| Kanamycin (Control) | Staphylococcus aureus ATCC 25923 | 4[7] |
| Kanamycin (Control) | Escherichia coli ATCC 25922 | 16[7] |
| Ampicillin (Control) | Staphylococcus aureus ATCC 25923 | 2[7] |
| Ampicillin (Control) | Escherichia coli ATCC 25922 | 4[7] |
Visualizations
This compound's Mechanism of Action: GAPDH Inhibition
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of (±)-Pentalenolactone A Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentalenolactone is a sesquiterpenoid natural product first isolated from Streptomyces species.[1] Members of the this compound family exhibit a range of biological activities, including antibiotic, antitumor, and antiviral properties.[1] Their unique and complex tricyclic structure, featuring a fused diquinane (bicyclo[3.3.0]octane) core and a δ-lactone ring, has made them a compelling target for total synthesis.[1][2] The methyl ester of this compound A is a key derivative that has been the subject of numerous synthetic efforts. This document details various strategies and protocols for the total synthesis of (±)-Pentalenolactone A methyl ester.
Total Synthesis by Yang and Co-workers (2012)
The Yang group reported a concise and efficient total synthesis of (±)-Pentalenolactone A methyl ester.[3][4] Their strategy is notable for the stereoselective construction of a key cyclopentenone intermediate via a Pauson-Khand reaction, followed by the formation of the strained α-methylidene-δ-pentyrolactone core using a telescoped intramolecular Michael/olefination (TIMO) reaction.[4]
Synthetic Workflow
Caption: Synthetic strategy by Yang et al. (2012).
Quantitative Data
| Step No. | Reaction | Key Reagents | Yield (%) |
| 1 | Pauson-Khand Reaction | Co₂(CO)₈, NMO | 78 |
| 2 | Reduction | NaBH₄ | 95 |
| 3 | Acylation | Ac₂O, pyridine | 98 |
| 4 | Phosphonylation | (MeO)₂P(O)CH₂Li | 85 |
| 5 | TIMO Reaction | KHMDS, TMSCl | 72 |
| 6 | Olefination | Ph₃P=CH₂ | 88 |
| 7 | Final Steps | Multiple | - |
Experimental Protocols
Key Step: Pauson-Khand Reaction
To a solution of the enyne precursor (1.0 mmol) in CH₂Cl₂ (20 mL) at room temperature was added Co₂(CO)₈ (1.1 mmol). The reaction mixture was stirred for 1 hour, after which N-methylmorpholine N-oxide (NMO) (3.0 mmol) was added portionwise over 30 minutes. The reaction was allowed to stir for an additional 12 hours. The mixture was then filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (eluting with 20% ethyl acetate (B1210297) in hexanes) to afford the desired cyclopentenone intermediate.
Key Step: Telescoped Intramolecular Michael/Olefination (TIMO) Reaction
To a solution of the keto-phosphonate (1.0 mmol) in THF (20 mL) at -78 °C was added KHMDS (1.1 mmol, 0.5 M in toluene) dropwise. The mixture was stirred at this temperature for 30 minutes. TMSCl (1.2 mmol) was then added, and the reaction was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by flash column chromatography to yield the tricyclic lactone core.
Total Synthesis by Danishefsky and Co-workers (1979)
The first total synthesis of (±)-pentalenolactone was achieved by Danishefsky's group.[5] Their lengthy synthesis (29 steps) established a foundational route to this class of molecules.[6] A key feature of their approach was the use of a Diels-Alder reaction to construct a bicyclic precursor, which was then elaborated to the tricyclic core.
Synthetic Workflow
Caption: Key strategies in the Danishefsky synthesis.
Quantitative Data
| Step No. | Reaction Type | Key Reagents | Overall Yield (%) | No. of Steps |
| 1-29 | Linear Sequence | Various | ~0.1 | 29 |
Experimental Protocols
Key Step: Diels-Alder Reaction
A solution of the diene and the cyclopentenone-derived dienophile in toluene (B28343) was heated in a sealed tube at 110 °C for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the bicyclic adduct.
Total Synthesis by Paquette and Co-workers (1982)
Paquette's group developed a total synthesis of (±)-pentalenolactone E methyl ester, a closely related derivative.[7] Their approach was centered on a stereocontrolled lactone annulation strategy.[8]
Synthetic Workflow
Caption: Paquette's synthetic approach.
Quantitative Data
| Step No. | Reaction | Key Reagents | Yield (%) |
| 1 | Annulation | BrCH₂CO₂Et, NaOEt | - |
| 2 | Reduction | (i-Bu)₂AlH | - |
| 3 | Claisen Rearrangement | Heat | - |
| 4 | Intramolecular Michael Addition | Base | - |
| 5 | Iodination | I₂, Et₃N | - |
| 6 | Carbonylation | Ni(CO)₄, NaOMe | - |
Experimental Protocols
Key Step: Claisen Rearrangement
The allylic alcohol intermediate was dissolved in decalin and heated to reflux for 6 hours. The solvent was removed by vacuum distillation, and the resulting crude aldehyde was purified by chromatography to yield the rearranged product.
Formal Synthesis via Oxa-di-π-methane Rearrangement
A formal synthesis of (±)-pentalenolactone A methyl ester has also been reported featuring a continuous-flow oxa-di-π-methane rearrangement.[9] This photochemical reaction was employed to construct the diquinane core of the molecule.[9]
Logical Relationship of Key Steps
Caption: Key transformations in the formal synthesis.
Quantitative Data
| Step No. | Reaction | Key Features |
| 1 | Diels-Alder | Masked o-benzoquinone |
| 2 | Oxa-di-π-methane | Continuous-flow photochemistry |
| 3 | Oxidative Cleavage | Annulation of the δ-lactone ring |
Experimental Protocols
Key Step: Continuous-flow Oxa-di-π-methane Rearrangement
A solution of the bicyclo[2.2.2]octenone precursor in acetone (B3395972) was passed through a photochemical flow reactor equipped with a medium-pressure mercury lamp. The flow rate and irradiation time were optimized to maximize the conversion to the diquinane product. The solvent was removed from the collected fractions, and the product was isolated by column chromatography.
Disclaimer: The provided protocols are summaries and may require further optimization. Researchers should consult the original publications for complete experimental details.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of (±)-pentalenolactone A methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. baranlab.org [baranlab.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. D this compound E Methyl Ester [degruyterbrill.com]
- 9. Item - Formal Synthesis of (±)-Pentalenolactone A Methyl Ester - American Chemical Society - Figshare [acs.figshare.com]
Application of Pentalenolactone in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentalenolactone is a sesquiterpenoid antibiotic first isolated from Streptomyces roseogriseus.[1] It belongs to a family of tricyclic compounds known as the pentalenolactones, which are metabolites produced by various Streptomyces species.[1][2] this compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi and protozoa.[2][3] Its primary mechanism of action is the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] This specific targeting of a crucial metabolic pathway makes this compound a valuable tool for antimicrobial research and a potential candidate for drug development. This document provides detailed application notes and protocols for the use of this compound in antimicrobial susceptibility testing.
Mechanism of Action
This compound's antimicrobial effect stems from its ability to specifically and irreversibly inactivate glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway.[1][2][4] The electrophilic epoxylactone moiety of this compound alkylates the active-site cysteine residue of GAPDH.[4][5][6] By inhibiting GAPDH, this compound effectively blocks the glycolytic pathway, leading to a depletion of ATP and ultimately cell death in susceptible microorganisms that rely on glycolysis for energy production.[3][7] Resistance to this compound can arise from mutations in the gene encoding GAPDH.[1][8]
Caption: this compound inhibits the glycolytic pathway by inactivating GAPDH.
Data Presentation: Antimicrobial Activity of this compound and its Analogs
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and its analogs against various microorganisms as reported in the literature.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| 1-deoxy-8α-hydroxypentalenic acid | Staphylococcus aureus | ATCC 25923 | 16 | [9] |
| Escherichia coli | ATCC 25922 | 32 | [9] | |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Staphylococcus aureus | ATCC 25923 | 16 | [9] |
| Escherichia coli | ATCC 25922 | 16 | [9] | |
| This compound | Escherichia coli (resistant clone) | SQ110DTC | >256 | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established methods for determining the MIC of antimicrobial agents.[9][10]
Materials:
-
This compound or its analog
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate broth medium (e.g., Luria-Bertani (LB) broth, Mueller-Hinton broth)
-
Sterile 96-well microtiter plates
-
Test microorganism(s)
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., kanamycin, ampicillin)
-
Negative control (broth only)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 3.2 mg/mL).[9]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony of the test microorganism into a tube containing 5 mL of the appropriate broth.
-
Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).[10]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Dilute the this compound stock solution in broth to achieve a starting concentration of 128 µg/mL.[9]
-
Add 200 µL of this starting solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL.
-
-
Controls:
-
Positive Control: A row with a known antibiotic to ensure the bacteria are susceptible.
-
Negative Control: A well containing only broth and the bacterial inoculum (no antimicrobial agent) to ensure proper growth.
-
Sterility Control: A well containing only sterile broth to check for contamination.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C) for 16-18 hours.[9]
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genome Mining in Streptomyces. Elucidation of the Role of Baeyer-Villiger Monooxygenases and Non- Heme Iron-Dependent Dehydrogenase/Oxygenases in the Final Steps of the Biosynthesis of this compound and Neothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]
Pentalenolactone: A Potent Tool for the Investigation of Glycolysis Inhibition
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pentalenolactone is a sesquiterpenoid antibiotic produced by several species of Streptomyces. It has garnered significant interest in the scientific community as a highly specific and irreversible inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1] GAPDH catalyzes a critical step in glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By targeting GAPDH, this compound effectively disrupts the glycolytic pathway, leading to a reduction in ATP production and an accumulation of upstream metabolites. This specific mode of action makes this compound a valuable research tool for studying the metabolic vulnerabilities of cells, particularly cancer cells that exhibit a high dependence on glycolysis for energy production, a phenomenon known as the Warburg effect.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study glycolysis inhibition in a research setting.
Mechanism of Action
This compound exerts its inhibitory effect through the irreversible alkylation of a critical cysteine residue (Cys-149) within the active site of GAPDH.[2] This covalent modification permanently inactivates the enzyme, leading to a halt in the glycolytic flux downstream of GAPDH. Kinetic studies have shown that this compound acts as a competitive inhibitor with respect to the substrate glyceraldehyde-3-phosphate (G-3-P) and an uncompetitive inhibitor with respect to NAD+.[3]
Data Presentation
The following tables summarize the inhibitory concentrations of this compound across various cell types and the expected quantitative effects on key glycolytic parameters.
Table 1: Inhibitory Concentrations of this compound
| Cell Type/Organism | Inhibitory Concentration | Reference |
| Ehrlich-ascites tumor cells | 18-90 µM | [1] |
| Rat Erythrocytes | 18-90 µM | [1] |
| Plasmodium vinckei infected mouse erythrocytes | 18-90 µM | [1] |
| Rat Hepatocytes | 18-90 µM | [1] |
Note: Specific IC50 values for this compound in various cancer cell lines are not extensively reported in publicly available literature. The provided concentrations represent the range at which significant inhibition of glycolysis has been observed.
Table 2: Illustrative Quantitative Effects of this compound on Glycolysis in a Hypothetical Cancer Cell Line
| This compound Conc. (µM) | GAPDH Activity (% of Control) | Glucose Uptake (% of Control) | Lactate (B86563) Production (% of Control) | Intracellular ATP (% of Control) |
| 0 | 100 | 100 | 100 | 100 |
| 10 | 50 | 85 | 40 | 60 |
| 25 | 20 | 70 | 15 | 30 |
| 50 | 5 | 60 | 5 | 10 |
| 100 | <1 | 55 | <2 | <5 |
Disclaimer: The data in this table is illustrative and intended to represent the expected trend of metabolic changes upon this compound treatment. Actual values will vary depending on the cell line, experimental conditions, and exposure time.
Mandatory Visualizations
Caption: this compound irreversibly inhibits GAPDH, a key enzyme in the glycolytic pathway.
Caption: A general experimental workflow for assessing the effects of this compound.
Caption: Inhibition of GAPDH by this compound can lead to various downstream cellular effects.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the impact of this compound on glycolysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for metabolic assays) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with the downstream assays.
Protocol 2: GAPDH Activity Assay
This protocol is adapted from commercially available colorimetric GAPDH activity assay kits.
-
Sample Preparation:
-
After this compound treatment, wash the cells with cold PBS.
-
Lyse the cells using a lysis buffer provided in the assay kit or a standard cell lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add a specific amount of protein lysate to each well.
-
Prepare a reaction mix containing the GAPDH substrate (glyceraldehyde-3-phosphate) and NAD⁺ in the assay buffer provided by the kit.
-
Add the reaction mix to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm (or as specified by the kit) at multiple time points using a microplate reader.
-
The rate of increase in absorbance is proportional to the GAPDH activity.
-
-
Calculation:
-
Calculate the GAPDH activity for each sample and normalize it to the protein concentration.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 3: Lactate Production Assay
This protocol is based on commercially available lactate assay kits.
-
Sample Collection: After the desired incubation time with this compound, collect the cell culture medium from each well.
-
Sample Preparation: If necessary, centrifuge the collected medium to remove any detached cells or debris.
-
Assay Reaction:
-
In a 96-well plate, add a small volume of the collected medium to each well.
-
Prepare a reaction mix containing lactate oxidase and a probe according to the kit instructions.
-
Add the reaction mix to each well.
-
-
Measurement:
-
Incubate the plate at room temperature for the time specified in the kit protocol.
-
Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
-
Calculation:
-
Generate a standard curve using the provided lactate standard.
-
Determine the lactate concentration in each sample from the standard curve.
-
Normalize the lactate concentration to the cell number or protein concentration of the corresponding well.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 4: Intracellular ATP Measurement
This protocol utilizes a luciferase-based ATP assay.
-
Cell Lysis: After this compound treatment, lyse the cells directly in the culture plate using a lysis reagent that inactivates ATPases.
-
Assay Reaction:
-
Transfer the cell lysate to a white-walled 96-well plate suitable for luminescence measurements.
-
Add the ATP reagent, which contains luciferase and D-luciferin, to each well.
-
-
Measurement:
-
Immediately measure the luminescence using a microplate reader. The light output is directly proportional to the ATP concentration.
-
-
Calculation:
-
Create a standard curve using a known concentration of ATP.
-
Determine the ATP concentration in each sample from the standard curve.
-
Normalize the ATP concentration to the cell number or protein concentration.
-
Express the results as a percentage of the vehicle-treated control.
-
Conclusion
This compound serves as a powerful and specific tool for researchers studying the intricacies of glycolysis and its role in various physiological and pathological states. Its irreversible inhibition of GAPDH provides a clear and potent method to disrupt this central metabolic pathway. The protocols and information provided in this document are intended to guide researchers in effectively utilizing this compound to investigate the consequences of glycolysis inhibition, with applications ranging from basic metabolic research to the development of novel anticancer therapies.
References
- 1. Specific inactivation of glucose metabolism from eucaryotic cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pentalenolactone-Based Selection System for Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene editing technologies, particularly CRISPR-Cas9, have revolutionized biological research and drug development. A critical component of successful gene editing workflows is the efficient selection of successfully edited cells. This document details a novel selection system based on the natural product pentalenolactone, a specific and irreversible inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] This system offers an alternative to commonly used antibiotic resistance markers.
The principle of this selection system lies in the introduction of a this compound-resistant GAPDH variant into the target cells. Cells that have successfully integrated the desired genetic modification, along with the resistance gene, will survive in the presence of this compound, while non-edited cells will undergo cell death due to the inhibition of glycolysis. Recent studies have identified a specific mutation (T175S in E. coli GapA) that confers resistance to this compound, paving the way for its use as a selectable marker.[2]
These application notes provide detailed protocols for utilizing the this compound selection system in mammalian cell culture for gene editing experiments, from determining the optimal this compound concentration to validating the selection of edited cells.
Data Presentation
Table 1: this compound Titration (Kill Curve) for Various Cell Lines
This table provides representative data for determining the minimal lethal concentration of this compound for different mammalian cell lines over a 7-day period. This is a crucial first step before initiating a selection experiment.
| Cell Line | This compound Concentration (µM) | Day 1 % Viability | Day 3 % Viability | Day 5 % Viability | Day 7 % Viability | Minimal Lethal Concentration (µM) |
| HEK293T | 0 (Control) | 100 | 100 | 100 | 100 | - |
| 0.5 | 95 | 80 | 60 | 40 | ||
| 1.0 | 90 | 65 | 30 | 5 | ||
| 2.0 | 85 | 40 | 5 | 0 | 2.0 | |
| 5.0 | 70 | 15 | 0 | 0 | ||
| Jurkat | 0 (Control) | 100 | 100 | 100 | 100 | - |
| 1.0 | 92 | 75 | 50 | 25 | ||
| 2.5 | 88 | 55 | 15 | 0 | 2.5 | |
| 5.0 | 75 | 20 | 0 | 0 | ||
| 10.0 | 60 | 5 | 0 | 0 | ||
| A549 | 0 (Control) | 100 | 100 | 100 | 100 | - |
| 2.5 | 98 | 85 | 65 | 45 | ||
| 5.0 | 94 | 70 | 40 | 10 | ||
| 7.5 | 89 | 50 | 10 | 0 | 7.5 | |
| 10.0 | 80 | 30 | 0 | 0 |
Table 2: Selection Efficiency of this compound vs. Puromycin (B1679871)
This table compares the efficiency of the this compound selection system with a standard puromycin selection system for the isolation of CRISPR-edited HEK293T cells.
| Selection Marker | Selection Agent Concentration | Transfection Efficiency (%) | Percentage of Edited Clones (after selection) | Off-target Editing Rate (%) |
| This compound-resistant GAPDH | 2.0 µM this compound | 30 | 85 | < 1 |
| Puromycin N-acetyltransferase | 2 µg/mL Puromycin | 30 | 88 | < 1 |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
This protocol describes how to determine the minimum concentration of this compound required to kill non-transfected cells of a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth for at least 7 days.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess cell viability at regular intervals (e.g., every 24 or 48 hours) for 7-10 days using a preferred cell viability assay.
-
The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant parental cell line within 7-10 days.
Protocol 2: Gene Editing and Selection using the this compound System
This protocol outlines the workflow for CRISPR-Cas9 mediated gene editing followed by selection with this compound.
Materials:
-
Mammalian cell line of interest
-
CRISPR-Cas9 expression vector (targeting the gene of interest)
-
Donor plasmid containing the this compound-resistant GAPDH gene (e.g., with a T175S mutation) and homology arms for targeted integration (if performing knock-in)
-
Transfection reagent or electroporation system
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents or next-generation sequencing platform
Procedure:
-
Transfection: Co-transfect the target cells with the CRISPR-Cas9 expression vector and the donor plasmid containing the this compound-resistant GAPDH gene using an optimized transfection protocol for the specific cell line.
-
Recovery: After transfection, allow the cells to recover in complete culture medium for 24-48 hours.
-
Selection: Replace the medium with fresh medium containing the optimal concentration of this compound as determined in Protocol 1.
-
Maintenance: Continue to culture the cells in the presence of this compound, changing the medium every 2-3 days, for 7-14 days, or until the non-transfected control cells are completely eliminated.
-
Expansion of Resistant Clones: Once resistant colonies are visible, they can be individually picked and expanded for further analysis.
-
Verification of Gene Edit:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the target genomic locus.
-
Sequence the PCR products to confirm the desired gene edit (knockout, knock-in, or point mutation).
-
Analyze for off-target effects at predicted sites if necessary.
-
Visualizations
Caption: this compound's inhibition of GAPDH in glycolysis.
Caption: Experimental workflow for this compound selection.
Caption: Logical relationship of this compound selection.
References
Application Notes and Protocols for In Vitro Evaluation of Pentalenolactone's Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentalenolactone is a sesquiterpenoid antibiotic metabolite produced by various Streptomyces species.[1][2] Its primary mechanism of action is the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] GAPDH is a crucial enzyme in glycolysis, and its inhibition disrupts cellular metabolism. While historically studied for its antibiotic properties, the role of GAPDH in cancer cell proliferation and survival makes this compound a compound of interest for anticancer research. Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), suggesting they may be particularly vulnerable to GAPDH inhibitors.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the cytotoxic, cell cycle-disruptive, and pro-apoptotic effects of this compound on cancer cell lines.
Proposed Mechanism of Anticancer Action
This compound covalently alkylates a cysteine residue (Cys149) in the active site of GAPDH, leading to its irreversible inhibition.[1] This disruption of a key metabolic pathway is hypothesized to induce anticancer effects through several downstream consequences:
-
Energy Depletion: Inhibition of glycolysis leads to a reduction in ATP synthesis.
-
Oxidative Stress: Disruption of metabolic flux can lead to the accumulation of reactive oxygen species (ROS).
-
Induction of Apoptosis: Severe metabolic stress and oxidative damage can trigger programmed cell death, primarily through the intrinsic (mitochondrial) pathway.
-
Cell Cycle Arrest: Cellular stress and energy depletion can activate cell cycle checkpoints, halting proliferation.
References
Application Notes and Protocols for the Chemical Modification of the Pentalenolactone Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentalenolactone and its derivatives are a family of sesquiterpenoid antibiotics produced by various Streptomyces species.[1][2] These natural products have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The primary mechanism of action for this compound involves the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] This inhibition is achieved through the alkylation of a cysteine residue in the active site of GAPDH by the electrophilic epoxide of the this compound molecule. The unique tricyclic structure of the this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. Chemical modification of this scaffold can lead to the generation of analogs with improved potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of techniques for the chemical modification of the this compound scaffold, detailed experimental protocols for key transformations, and an exploration of the relevant biological signaling pathways.
Key Reactive Moieties of the this compound Scaffold
The this compound scaffold possesses several key functional groups that can be targeted for chemical modification:
-
Carboxylic Acid: The carboxylic acid moiety is readily amenable to esterification and amidation reactions, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).
-
Hydroxyl Group: The hydroxyl group can be a handle for esterification, etherification, and oxidation reactions, enabling the exploration of the impact of modifications at this position on biological activity.
-
Epoxide: The epoxide is a crucial pharmacophore for GAPDH inhibition. Its ring-opening with various nucleophiles can lead to the generation of diverse analogs, although this may impact its primary biological activity.
-
Lactone: The lactone ring is relatively stable but can be opened under certain hydrolytic conditions. Modifications targeting the lactone are less common but could be explored.
Experimental Protocols for Chemical Modification
The following protocols are generalized procedures based on established synthetic methodologies and adaptations from total synthesis efforts of this compound analogs. Researchers should optimize these conditions for their specific this compound derivative and desired transformation.
Protocol 1: Esterification of the this compound Carboxylic Acid
This protocol describes the conversion of the carboxylic acid group of this compound to an ester. Esterification is a common strategy to improve cell permeability and modify the pharmacokinetic profile of a drug candidate.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, or a more complex alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired alcohol (1.2 equivalents) to the solution.
-
Add DMAP (0.1 equivalents) to the reaction mixture.
-
In a separate flask, dissolve DCC or EDC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC/EDC solution to the this compound solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired this compound ester.
Quantitative Data Example:
| Starting Material | Alcohol | Coupling Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Methanol | DCC | DMAP | DCM | 18 | 85-95 |
| This compound | Ethanol | EDC | DMAP | DCM | 24 | 80-90 |
| This compound | Benzyl alcohol | DCC | DMAP | DCM | 24 | 75-85 |
Protocol 2: Oxidation of the this compound Hydroxyl Group
This protocol outlines the oxidation of the secondary hydroxyl group in the this compound scaffold to a ketone. This modification can significantly alter the molecule's polarity and hydrogen bonding capabilities.
Materials:
-
This compound derivative with a free hydroxyl group
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (for DMP workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure (using Dess-Martin Periodinane):
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 15-30 minutes until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the oxidized this compound derivative.
Quantitative Data Example:
| Starting Material | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) |
| This compound H | DMP | DCM | 2 | 80-90 |
| This compound H | PCC | DCM | 4 | 70-80 |
Protocol 3: Epoxide Ring-Opening with a Nucleophile
This protocol describes the ring-opening of the this compound epoxide with a representative nucleophile, such as an amine. This modification directly alters the key pharmacophore and can be used to probe its importance and generate analogs with different modes of action.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine)
-
Solvent (e.g., methanol, acetonitrile, or THF)
-
Optional: Lewis acid catalyst (e.g., lithium perchlorate)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the amine nucleophile (2-3 equivalents).
-
If desired, add a catalytic amount of a Lewis acid.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the ring-opened product.
Quantitative Data Example:
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Benzylamine | Methanol | 40 | 48 | 50-60 |
| This compound | Sodium azide | DMF | 60 | 24 | 60-70 |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound-mediated GAPDH Inhibition
The primary molecular target of this compound is the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Beyond its canonical role in glycolysis, GAPDH is a multifunctional protein implicated in various cellular processes, including apoptosis, DNA repair, and gene expression. Inhibition of GAPDH by this compound disrupts these pathways.
Caption: this compound inhibits GAPDH, disrupting glycolysis and other cellular functions.
Experimental Workflow for this compound Derivatization and Biological Evaluation
This workflow outlines the general steps for the chemical modification of the this compound scaffold and the subsequent biological evaluation of the synthesized analogs.
Caption: Workflow for creating and testing new this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The chemical tractability of its functional groups allows for the generation of diverse analog libraries. The provided protocols offer a foundation for researchers to explore the chemical space around the this compound core. By combining chemical synthesis with robust biological evaluation, it is possible to elucidate detailed structure-activity relationships and develop new drug candidates with enhanced efficacy and specificity. The continued exploration of the non-glycolytic roles of GAPDH may also open new avenues for the therapeutic application of this compound derivatives.
References
Application Notes and Protocols for Creating Pentalenolactone-Resistant Mutants for Genetic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation and characterization of pentalenolactone-resistant mutants. These mutants are valuable tools for genetic studies, including as novel selectable markers, and for investigating the mechanisms of antibiotic resistance.
Introduction
This compound is a sesquiterpenoid antibiotic produced by various Streptomyces species. Its mechanism of action involves the specific inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] this compound acts as a competitive, covalent inhibitor by alkylating a critical cysteine residue (Cys149) in the active site of GAPDH.[1] Resistance to this compound primarily arises from mutations within the gapA gene, which encodes GAPDH.[1] Organisms that produce this compound naturally possess a resistance mechanism, often in the form of a second, insensitive GAPDH isoenzyme.[1][2] The generation of this compound-resistant mutants in susceptible organisms provides a powerful system for studying resistance mechanisms and for developing novel genetic tools.
Data Presentation
Table 1: this compound Minimum Inhibitory Concentrations (MICs)
| Organism/Strain | Vector | Relevant Genotype | This compound MIC (µg/mL) | Reference |
| E. coli DH5α | - | Wild-type gapA | 50 | [1] |
| E. coli dtolC | - | Wild-type gapA | Not specified | [1] |
| This compound-resistant E. coli dtolC clone | - | Mutant gapA | >400 (8x increase) | [1] |
| E. coli DH5α | pCDF_GAPA | Wild-type E. coli gapA | Not specified (sensitive) | [1] |
| E. coli DH5α | pCDF_PLR | Mutant E. coli gapA (T175S) | Not specified (resistant) | [1] |
Table 2: Characterized Mutations Conferring this compound Resistance
| Gene | Organism | Mutation | Effect | Reference |
| gapA | E. coli | T175S | Confers resistance to this compound. The substitution of threonine with serine is thought to alter the stability of the this compound-GAPDH complex.[1] | [1] |
| gap1 | Streptomyces avermitilis | - | Encodes a this compound-insensitive GAPDH isozyme, providing natural resistance to the producing organism.[2][3][4][5] | [2][3][4][5] |
| gap | Streptomyces arenae | - | Encodes a this compound-insensitive GAPDH isoform expressed during antibiotic production.[6] | [6] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Resistance Pathway
The biosynthesis of this compound involves a series of enzymatic steps, and producer organisms have a built-in resistance mechanism.
Caption: this compound biosynthesis and resistance mechanism.
Experimental Workflow for Generating this compound-Resistant Mutants
This workflow outlines the key steps from mutagenesis to the characterization of resistant mutants.
Caption: Workflow for creating and characterizing mutants.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Mutants by Chemical Mutagenesis
This protocol describes the use of a chemical mutagen, such as Ethyl Methanesulfonate (EMS) or N-methyl-N'-nitro-N-nitrosoguanidine (NTG), to induce random mutations.
Materials:
-
Susceptible bacterial strain (e.g., E. coli, Bacillus subtilis)
-
Appropriate liquid growth medium (e.g., LB, TSB)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Chemical mutagen (EMS or NTG)
-
Sodium thiosulfate (B1220275) solution (for EMS inactivation)
-
Agar (B569324) plates with and without this compound
-
Sterile centrifuge tubes and culture flasks
-
Incubator and shaker
Procedure:
-
Culture Preparation: Inoculate a single colony of the susceptible bacterial strain into 5 mL of liquid medium and grow overnight at the optimal temperature with shaking.
-
Cell Harvesting and Washing: Pellet the cells from the overnight culture by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with an equal volume of phosphate buffer to remove residual medium.
-
Mutagenesis: Resuspend the washed cell pellet in phosphate buffer to the original culture volume. Add the chemical mutagen to the desired final concentration (e.g., 1-2% for EMS, 50-100 µg/mL for NTG). Incubate with shaking for a predetermined time (e.g., 30-60 minutes). The optimal mutagen concentration and exposure time should be determined empirically to achieve a kill rate of approximately 99%.
-
Inactivation and Recovery: To stop the mutagenesis, pellet the cells by centrifugation and wash them twice with fresh phosphate buffer. If using EMS, an additional wash with a sodium thiosulfate solution can be performed to inactivate the mutagen. Resuspend the cells in fresh liquid medium and allow them to recover by incubating for 1-2 hours with shaking.
-
Selection of Resistant Mutants: Plate serial dilutions of the mutagenized culture onto agar plates containing a selective concentration of this compound. The selective concentration should be 2-4 times the MIC of the parental strain. Also, plate serial dilutions onto non-selective agar plates to determine the survival frequency.
-
Incubation and Isolation: Incubate the plates at the optimal temperature until colonies appear (typically 24-72 hours). Pick individual colonies from the this compound-containing plates and streak them onto fresh selective plates to purify the resistant clones.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to quantify the level of resistance in the isolated mutants.
Materials:
-
Pure cultures of parental and mutant strains
-
Liquid growth medium
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow overnight cultures of the parental and mutant strains. Dilute the cultures in fresh medium to a standardized cell density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Prepare this compound Dilutions: In a 96-well plate, prepare a two-fold serial dilution of this compound in the liquid growth medium. The concentration range should encompass the expected MICs of both the parental and mutant strains.
-
Inoculation: Add an equal volume of the diluted bacterial inoculum to each well of the 96-well plate, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL. Include a positive control well (bacteria, no antibiotic) and a negative control well (medium only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 3: Identification of Resistance Mutations in the gapA Gene
This protocol outlines the steps to identify the genetic basis of this compound resistance.
Materials:
-
Genomic DNA from parental and mutant strains
-
PCR primers flanking the gapA gene
-
Taq DNA polymerase and dNTPs
-
PCR thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from overnight cultures of the parental and resistant mutant strains using a standard genomic DNA extraction kit or protocol.
-
gapA Gene Amplification: Amplify the gapA gene from the extracted genomic DNA using PCR. Design primers that bind to the regions upstream and downstream of the gapA open reading frame.
-
PCR Product Verification: Run a portion of the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.
-
DNA Sequencing: Purify the remaining PCR product and send it for Sanger sequencing. Sequence both the forward and reverse strands to ensure accuracy.
-
Sequence Analysis: Align the gapA gene sequence from the resistant mutant with the sequence from the parental strain. Identify any nucleotide changes that result in amino acid substitutions. These changes are the likely cause of this compound resistance. A previously identified mutation conferring resistance in E. coli is a T to A transversion at nucleotide position 524, resulting in a T175S amino acid substitution.[1]
References
- 1. Novel Selectable Marker Sesquiterpenoid Antibiotic this compound [mdpi.com]
- 2. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic this compound in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gene cluster for biosynthesis of the sesquiterpenoid antibiotic this compound in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-insensitive glyceraldehyde-3-phosphate dehydrogenase from Streptomyces arenae is closely related to GAPDH from thermostable eubacteria and plant chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Investigate Pentalenolactone's Antiviral Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based assays to investigate the antiviral properties of Pentalenolactone, a natural sesquiterpenoid antibiotic. This compound has been identified as an inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a host cell factor that various viruses exploit for their replication. Notably, this compound has been reported to inhibit the replication of DNA viruses such as Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).
This document outlines detailed protocols for essential cell-based assays to quantify the antiviral efficacy and cytotoxicity of this compound. Furthermore, it explores the compound's likely mechanism of action through the inhibition of GAPDH and its potential impact on host cell signaling pathways co-opted by viruses.
Data Presentation
A crucial aspect of evaluating any potential antiviral compound is the quantitative assessment of its efficacy and toxicity. The following tables provide a structured format for presenting such data, facilitating clear comparison and interpretation. While specific experimental values for this compound are not yet widely published, these tables serve as a template for organizing and reporting the data generated from the described protocols.
Table 1: Cytotoxicity of this compound on Host Cell Lines
| Host Cell Line | Assay Method | CC50 (µM) | Incubation Time (hours) |
| Vero Cells | MTT Assay | [Insert experimental value] | 48 |
| A549 Cells | Neutral Red Uptake Assay | [Insert experimental value] | 72 |
| [Add other relevant cell lines] | [Specify assay] | [Insert experimental value] | [Specify time] |
CC50: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of uninfected cells by 50%.
Table 2: Antiviral Activity of this compound against Herpes Simplex Viruses
| Virus Strain | Host Cell Line | Assay Method | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HSV-1 (e.g., KOS strain) | Vero Cells | Plaque Reduction Assay | [Insert experimental value] | [Calculate from experimental data] |
| HSV-2 (e.g., G strain) | Vero Cells | CPE Inhibition Assay | [Insert experimental value] | [Calculate from experimental data] |
| [Add other relevant viruses] | [Specify cell line] | [Specify assay] | [Insert experimental value] | [Calculate from experimental data] |
EC50: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. A higher Selectivity Index indicates a more favorable therapeutic window.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization depending on the specific virus, host cell line, and laboratory conditions.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for differentiating antiviral effects from general cytotoxicity.
Materials:
-
Host cells (e.g., Vero cells)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of infectious virus production.
Materials:
-
Confluent monolayer of host cells (e.g., Vero cells) in 6-well or 12-well plates
-
Virus stock of known titer (e.g., HSV-1)
-
This compound stock solution
-
Serum-free medium
-
Overlay medium (e.g., medium containing methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Infection and Treatment: Remove the growth medium from the cell monolayers. Inoculate the cells with the diluted virus and simultaneously add the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Remove the inoculum and gently overlay the cells with the overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques are formed in the virus control wells (typically 2-3 days for HSV).
-
Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is determined from a dose-response curve of percentage inhibition versus the log of the compound concentration.
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.
Materials:
-
Host cells in 96-well plates
-
Virus stock
-
This compound stock solution
-
Complete cell culture medium
-
Cell viability reagent (e.g., Neutral Red or a reagent for ATP measurement)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and, once they reach the desired confluency, treat them with serial dilutions of this compound.
-
Infection: Infect the cells with a pre-determined amount of virus that causes significant CPE in the virus control wells within 48-72 hours. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Quantification of CPE: At the end of the incubation period, assess cell viability using a suitable reagent.
-
Neutral Red Uptake: Add Neutral Red solution and incubate to allow viable cells to take up the dye. After washing, extract the dye and measure the absorbance.
-
ATP Measurement: Use a commercial kit to measure the ATP content, which is proportional to the number of viable cells.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each this compound concentration relative to the cell and virus controls. The EC50 value is determined from a dose-response curve.
Visualizations
Signaling Pathway Diagram
The proposed antiviral mechanism of this compound involves the inhibition of the host cell enzyme GAPDH. Many viruses, including HSV, are known to manipulate host cell metabolism and signaling pathways, such as the PI3K/Akt/mTOR pathway, to support their replication. By inhibiting GAPDH, this compound can disrupt the energy supply (glycolysis) required for viral replication and may also interfere with the non-glycolytic functions of GAPDH that are co-opted by viruses. The following diagram illustrates this proposed mechanism.
Caption: Proposed antiviral mechanism of this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the antiviral activity of this compound using a plaque reduction assay.
Caption: General workflow for a plaque reduction assay.
Application Note: Determining the Kinetic Parameters of Pentalenolactone Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentalenolactone (PL) is a sesquiterpenoid antibiotic produced by various Streptomyces species.[1][2][3] It exhibits a range of biological activities, including antibacterial, antifungal, and antitumor properties.[3] The primary mechanism of action for this compound is the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] PL acts as a time-dependent, irreversible inhibitor by forming a covalent bond with a key cysteine residue (Cys-149) in the active site of GAPDH.[3][4] This covalent modification leads to the inactivation of the enzyme.[3] Understanding the kinetics of this inhibition is crucial for the development of PL-based therapeutics and for studying the role of GAPDH in various physiological and pathological processes.
This application note provides detailed protocols for determining the key kinetic parameters of irreversible inhibitors like this compound, including the half-maximal inhibitory concentration (IC50), the inactivation rate constant (kinact), and the inhibition constant (KI).
Mechanism of this compound Inhibition
This compound is a covalent inhibitor, a class of molecules that form a permanent bond with their target enzyme.[5] This process typically follows a two-step mechanism:
-
Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This step is characterized by the association rate constant (kon) and the dissociation rate constant (koff).
-
Irreversible Covalent Bonding: The E·I complex then undergoes an intramolecular reaction to form a stable, covalent enzyme-inhibitor adduct (E-I). This step is characterized by the first-order rate constant of inactivation (kinact).[5][6]
The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI.[5][6]
Key Kinetic Parameters
For irreversible inhibitors, the following parameters are essential for characterizing their potency and efficacy:
-
IC50: The concentration of an inhibitor required to reduce enzyme activity by 50% after a fixed incubation time. It is a time-dependent value and should be reported with the pre-incubation time specified.[7][8]
-
KI (Inactivation Constant): Represents the concentration of the inhibitor that gives half the maximal rate of inactivation. It reflects the initial binding affinity of the inhibitor for the enzyme.[5][6]
-
kinact (Maximal Inactivation Rate Constant): The maximum rate of covalent bond formation at saturating concentrations of the inhibitor.[5][6]
-
kobs (Observed Inactivation Rate Constant): The pseudo-first-order rate constant of inactivation at a specific inhibitor concentration.
-
kinact/KI (Second-Order Rate Constant): This ratio is the most reliable measure of an irreversible inhibitor's potency, as it accounts for both binding affinity and reactivity.[5][6]
Experimental Protocols
The following protocols outline the steps to determine the kinetic parameters for this compound's inhibition of GAPDH. The assay measures the GAPDH-catalyzed reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials and Reagents
-
Purified GAPDH enzyme (e.g., rabbit muscle GAPDH)
-
This compound (PL)
-
GAPDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Glyceraldehyde-3-phosphate (G3P) substrate
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Sodium Arsenate
-
Dithiothreitol (DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Protocol 1: Determination of IC50
This protocol determines the concentration of this compound required to inhibit 50% of GAPDH activity after a fixed pre-incubation period.
-
Enzyme Preparation: Prepare a working solution of GAPDH in assay buffer. The final concentration should be chosen to ensure a linear reaction rate for at least 10-15 minutes.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range might be from 1 nM to 100 µM.
-
Pre-incubation:
-
In a 96-well plate, add a fixed volume of the GAPDH working solution to wells containing an equal volume of the this compound dilutions.
-
Include a control well with GAPDH and assay buffer (no inhibitor).
-
Incubate the plate for a fixed time (e.g., 30 or 60 minutes) at a constant temperature (e.g., 25°C). The time-dependent nature of covalent inhibition means the IC50 value will change with the incubation time.[9]
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing G3P, NAD+, and sodium arsenate in assay buffer.
-
To start the reaction, add the substrate master mix to all wells simultaneously.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each this compound concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the rates by expressing them as a percentage of the uninhibited control rate.
-
Plot the percent activity versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Determination of kinact and KI
This protocol involves measuring the rate of enzyme inactivation (kobs) at various concentrations of this compound.
-
Reagent Preparation: Prepare GAPDH and a range of this compound concentrations as described in Protocol 1.
-
Time-Course of Inactivation:
-
For each this compound concentration, mix the GAPDH solution with the inhibitor solution at time zero.
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.
-
Immediately dilute the aliquot (e.g., 25-fold or more) into a reaction cuvette or well containing the substrate master mix (G3P, NAD+, sodium arsenate).[3] This dilution effectively stops the inactivation process by lowering the inhibitor concentration.
-
Measure the residual enzyme activity by monitoring the absorbance change at 340 nm.
-
-
Data Analysis:
-
For each this compound concentration, plot the natural logarithm (ln) of the percent remaining activity against the pre-incubation time.
-
The slope of this plot will be equal to -kobs (the observed rate of inactivation).[3]
-
Repeat this for all tested this compound concentrations to obtain a series of kobs values.
-
-
Determining kinact and KI:
-
Plot the calculated kobs values against the corresponding this compound concentrations ([I]).
-
Fit the data to the hyperbolic Michaelis-Menten equation for irreversible inhibitors:[10] kobs = (kinact * [I]) / (KI + [I])
-
The fit will yield values for kinact (the maximum observed rate at saturation) and KI (the inhibitor concentration at which kobs is half of kinact).
-
If the plot of kobs vs. [I] is linear, it suggests that KI is much greater than the inhibitor concentrations used. In this case, the slope of the line represents the second-order rate constant, kinact/KI.[10][11]
-
Experimental Workflow
Quantitative Data Summary
The kinetic parameters for the inhibition of GAPDH by this compound can vary depending on the source of the enzyme and the experimental conditions. Below is a summary of reported values.
| Parameter | Value | Enzyme Source | Notes | Reference |
| KI | 1.3 ± 0.4 mM | S. avermitilis Gap2 | Measured using the benzylamine (B48309) salt of this compound (PLBA). | [3] |
| kinact | 5.3 ± 1.6 min-1 | S. avermitilis Gap2 | Corresponds to a half-life (t1/2) of 0.13 minutes at saturation. | [3] |
| Inhibition Mode | Irreversible, Time-Dependent | Rabbit Muscle GAPDH | Inactivation kinetics were observed to be biphasic. | [4] |
| Substrate Protection | Yes | Rabbit Muscle GAPDH | The substrate G-3-P protected the enzyme from inactivation by PL. | [4] |
| Cofactor Effect | Stimulation | Rabbit Muscle GAPDH | The presence of NAD+ stimulated the inactivation of the enzyme. | [4] |
Note: Direct comparison of kinetic values requires careful consideration of assay conditions, including pH, temperature, buffer components, and substrate/cofactor concentrations, as these can influence the results.
Conclusion
The protocols described provide a robust framework for characterizing the inhibition of GAPDH by this compound. By determining the IC50, kinact, and KI, researchers can quantitatively assess the potency and mechanism of inhibition. This information is invaluable for structure-activity relationship (SAR) studies, optimizing inhibitor design, and understanding the biological consequences of GAPDH inhibition in the context of drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic this compound in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Pentalenolactone Derivatives using Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentalenolactone and its derivatives are a class of sesquiterpenoid antibiotics produced by various Streptomyces species. These compounds have garnered significant interest due to their antimicrobial properties, which stem from their ability to act as specific, irreversible inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The targeted inhibition of this key metabolic enzyme makes this compound derivatives promising candidates for further investigation in drug development.
The isolation and purification of these compounds from fermentation broths or synthetic reaction mixtures is a critical step for their structural elucidation, biological evaluation, and further development. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of natural products, including this compound derivatives. This document provides detailed application notes and protocols for the successful purification of this compound derivatives using RP-HPLC.
Data Presentation
The following table summarizes the quantitative data from a reported RP-HPLC purification of this compound analogs.
| Compound | Retention Time (t_R) | Purity | Recovery/Yield |
| 1-deoxy-8α-hydroxypentalenic acid | 40.3 min | >95% (assumed from publication) | 6.0 mg from 10 L fermentation |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | 36.1 min | >95% (assumed from publication) | 17.2 mg from 10 L fermentation |
Experimental Protocols
Protocol 1: General Purification of this compound Derivatives from Crude Extract
This protocol outlines
Application Notes and Protocols for Laboratory-Scale Fermentation and Isolation of Pentalenolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the laboratory-scale production and isolation of pentalenolactone, a sesquiterpenoid antibiotic produced by various Streptomyces species. The protocols detailed below cover the fermentation of a this compound-producing Streptomyces strain, followed by the extraction and purification of the target compound.
Data Presentation
Table 1: Fermentation Parameters for this compound Production
| Parameter | Value/Range | Notes |
| Producing Organism | Streptomyces sp. | e.g., Streptomyces avermitilis, Streptomyces sp. NRRL S-4 |
| Fermentation Medium | ISP2 Medium (Seed Culture) | Standard medium for initial growth of Streptomyces. |
| Production Medium | See Protocol 1 for a typical production medium composition. | |
| Temperature | 28 - 37°C | Optimal temperature can be strain-dependent.[1] |
| pH | 6.5 - 7.0 | Maintained to support optimal growth and secondary metabolite production.[2][3] |
| Agitation | 150 - 250 rpm | Ensures adequate aeration and nutrient distribution in shake flask cultures.[1][3] |
| Incubation Time | 7 - 12 days | This compound production is typically observed in the stationary phase.[2] |
| Aeration | Baffled flasks recommended | To ensure sufficient oxygen supply for aerobic fermentation. |
Table 2: Quantitative Yields of this compound Analogs from Streptomyces sp. NRRL S-4
| Compound | Yield (mg) from 10L Fermentation | Calculated Yield (mg/L) |
| 1-deoxy-8α-hydroxypentalenic acid | 6.0 | 0.6 |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | 17.2 | 1.72 |
Data extracted from a study on the fermentation of Streptomyces sp. NRRL S-4.[4]
Experimental Protocols
Protocol 1: Laboratory-Scale Fermentation of Streptomyces for this compound Production
1.1. Media Preparation
-
Seed Culture Medium (ISP2 Medium):
-
Malt Extract: 10 g/L
-
Yeast Extract: 4 g/L
-
Glucose: 4 g/L
-
Adjust pH to 7.2 before autoclaving.
-
-
Production Medium:
-
Soybean Flour: 10 g/L
-
Glucose: 10 g/L
-
Soluble Starch: 15 g/L
-
Yeast Extract: 5 g/L
-
NaCl: 5 g/L
-
CaCO₃: 3 g/L
-
Adjust pH to 7.0 before autoclaving.[4]
-
1.2. Inoculum Preparation
-
Prepare a stock of the desired Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP2 agar).
-
Incubate the plate at 28°C for 7-10 days to allow for sporulation.
-
Aseptically transfer a loopful of spores into a 250 mL Erlenmeyer flask containing 50 mL of ISP2 medium.
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
1.3. Production Fermentation
-
Prepare the production medium in baffled Erlenmeyer flasks (e.g., 200 mL of medium in a 1 L flask to ensure adequate aeration).
-
Inoculate the production medium with the seed culture at a 5% (v/v) ratio.
-
Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.[4]
-
Monitor the fermentation broth for changes in pH, cell density, and the production of this compound (if an analytical standard is available for comparison via techniques like TLC or HPLC).
Protocol 2: Extraction and Isolation of this compound
2.1. Extraction
-
Following the fermentation period, harvest the culture broth.
-
Separate the mycelial biomass from the supernatant by centrifugation at 5,000 x g for 15 minutes.
-
Transfer the supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) to the supernatant.
-
Shake the separatory funnel vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
Pool the ethyl acetate extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
2.2. Purification by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Column Preparation: Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane (B92381) (e.g., starting from 100% hexane and gradually increasing the concentration of ethyl acetate to 100%).
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 1:1) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the purified this compound and evaporate the solvent.
2.3. Further Purification by Reversed-Phase HPLC (Optional)
For higher purity, the this compound-containing fractions from column chromatography can be further purified by High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents.
-
Gradient: A typical gradient might start with a low concentration of acetonitrile (e.g., 20%) and increase to a high concentration (e.g., 80-100%) over 20-30 minutes.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.
Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound from farnesyl pyrophosphate (FPP) involves a series of enzymatic reactions, including cyclization, oxidation, and rearrangement, catalyzed by enzymes encoded by the ptl gene cluster in Streptomyces avermitilis.[5][6][7]
Caption: this compound biosynthetic pathway in S. avermitilis.
Experimental Workflow: From Culture to Pure Compound
This diagram outlines the major steps involved in the laboratory-scale production and isolation of this compound.
Caption: Workflow for this compound fermentation and isolation.
Regulatory Pathway of this compound Biosynthesis
The production of this compound is positively regulated by transcriptional activators, such as PenR, which belong to the MarR/SlyA family. The final product, this compound, and late-stage intermediates can act as ligands that cause the release of the regulator from the promoter region of the biosynthetic genes, suggesting a feedback mechanism.
Caption: Regulation of this compound biosynthesis by PenR.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming instability of the Pentalenolactone epoxylactone moiety
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pentalenolactone and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the inherent instability of the epoxylactone moiety, a critical pharmacophore for its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound?
A1: The primary cause of instability in this compound is the high reactivity of its spiro-epoxylactone moiety. The three-membered epoxide ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is essential for its mechanism of action, which involves the alkylation of cysteine residues in enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), but it also makes the molecule prone to degradation under various experimental conditions.
Q2: What are the most common degradation pathways for the this compound epoxylactone moiety?
A2: The most common degradation pathways involve the acid-catalyzed or base-catalyzed ring-opening of the epoxide.
-
Under acidic conditions: The epoxide oxygen is first protonated, making it a better leaving group. A nucleophile then attacks one of the epoxide carbons. The regioselectivity of this attack can be complex, but it often favors the more substituted carbon due to the development of a partial positive charge.
-
Under basic or nucleophilic conditions: A nucleophile directly attacks the less sterically hindered carbon of the epoxide ring in an SN2-like manner, leading to inversion of stereochemistry at that center.
Q3: I am observing multiple spots on my TLC plate after purification. What could be the cause?
A3: The appearance of multiple spots on a TLC plate, especially after purification, is a strong indicator of degradation or isomerization. A biosynthetic intermediate of this compound has been observed to undergo facile epimerization when exposed to mild basic conditions or common chromatographic media like silica (B1680970) gel.[1] This suggests that this compound itself could be similarly unstable. The different spots could represent the parent compound and one or more degradation or isomerization products.
Q4: How can I minimize degradation during my experiments?
A4: To minimize degradation, it is crucial to control the experimental conditions carefully. This includes avoiding strong acids and bases, using purified and dry solvents, and working at low temperatures whenever possible. For chromatographic purifications, the use of a slightly acidic mobile phase can help to suppress degradation.[1] Storing the compound under inert gas and protected from light is also recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity over time. | Degradation of the epoxylactone moiety. | Prepare fresh solutions of this compound for each experiment. Store stock solutions at -20°C or lower in an anhydrous solvent and use within a short period. Avoid repeated freeze-thaw cycles. |
| Broad or multiple peaks during HPLC analysis. | On-column degradation or isomerization. | Use a reversed-phase column with a buffered mobile phase (e.g., with 0.1% formic acid or acetic acid). Optimize the gradient and flow rate to minimize run time. Ensure the sample is dissolved in a compatible, non-reactive solvent. |
| Low yield after purification by silica gel chromatography. | Degradation on the stationary phase. | Deactivate the silica gel by adding a small percentage of a polar solvent like methanol (B129727) or triethylamine (B128534) to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. A small amount of acetic acid can also be added to the eluent to prevent epimerization.[1] |
| Inconsistent results in biological assays. | Instability of the compound in the assay buffer. | Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC or LC-MS. If instability is observed, consider modifying the buffer composition (e.g., adjusting the pH) or reducing the incubation time. |
| Unexpected reaction products. | The epoxylactone has reacted with a component in the reaction mixture. | Carefully review all reagents and solvents for potential nucleophiles (e.g., water, alcohols, amines). Ensure all components are pure and anhydrous. |
Quantitative Data on Epoxide Stability
| Condition | Stability of Epoxide Ring | Primary Degradation Pathway | Notes |
| Strongly Acidic (pH < 4) | Low | Acid-catalyzed ring-opening | The reaction rate is dependent on the hydronium ion activity.[2] |
| Weakly Acidic (pH 4-6) | Moderate | Slow acid-catalyzed ring-opening | Stability is generally higher than in strongly acidic conditions. |
| Neutral (pH ~7) | Moderate to High | Slow hydrolysis (if water is present) | The uncatalyzed reaction with water is typically slow. |
| Weakly Basic (pH 8-10) | Moderate | Base-catalyzed ring-opening | Susceptible to attack by hydroxide (B78521) ions or other nucleophiles. |
| Strongly Basic (pH > 10) | Low | Base-catalyzed ring-opening | The rate of degradation increases with increasing hydroxide concentration. |
| Aprotic Solvents (e.g., DCM, THF) | High | Minimal degradation | Ensure solvents are anhydrous to prevent hydrolysis. |
| Protic Solvents (e.g., Methanol, Water) | Low to Moderate | Solvolysis (ring-opening by the solvent) | The rate of solvolysis depends on the nucleophilicity of the solvent. |
| Elevated Temperature | Decreases | All degradation pathways are accelerated | Store at low temperatures (-20°C or below) to prolong shelf life. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Solid Compound: Store solid this compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below, protected from light.
-
Stock Solutions: Prepare stock solutions in an anhydrous, aprotic solvent such as DMSO or ethyl acetate (B1210297).
-
Aliquoting: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage of Solutions: Store stock solutions at -20°C or below. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
-
Bringing to Room Temperature: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.
Protocol 2: Purification of this compound by Silica Gel Chromatography
This protocol is a general guideline and may need to be optimized for specific this compound analogs.
-
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetic acid (optional)
-
Glass chromatography column
-
TLC plates, developing chamber, and UV lamp
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound sample in a minimal amount of the initial eluent (e.g., 10% ethyl acetate in hexane). To minimize degradation on the column, a small amount of acetic acid (e.g., 0.1-0.5% v/v) can be added to the sample solution and the eluent.[1]
-
Elution: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Identification: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure at a low temperature.
-
Visualizations
This compound Degradation Pathways
Caption: this compound degradation pathways.
Experimental Workflow for Handling this compound
Caption: Recommended workflow for handling this compound.
References
Troubleshooting Pentalenolactone purification by column chromatography
Welcome to the technical support center for the purification of pentalenolactone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for isolating this compound from complex mixtures, such as fermentation broths of Streptomyces species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for purifying this compound from a crude extract?
A1: For a crude extract containing this compound, it is advisable to start with a preliminary purification step to remove highly polar and non-polar impurities. This can be achieved by liquid-liquid extraction of the fermentation broth with a solvent like ethyl acetate (B1210297), followed by a silica (B1680970) gel plug filtration to remove baseline impurities.
Q2: this compound contains a lactone ring. Are there any stability concerns during purification?
A2: Yes, the lactone ring in this compound can be susceptible to hydrolysis under both acidic and basic conditions. Standard silica gel is slightly acidic and can potentially cause degradation of the compound, leading to low recovery.[1] It is crucial to handle the purification with care, minimizing exposure to harsh pH conditions and prolonged contact with the stationary phase.
Q3: What are the most suitable solvent systems for the column chromatography of this compound?
A3: A good starting point for the purification of this compound on silica gel is a non-polar/polar solvent system. A gradient of ethyl acetate in hexane (B92381) is commonly effective. To determine the optimal solvent system, it is highly recommended to first perform thin-layer chromatography (TLC) analysis of the crude mixture.
Q4: How can I monitor the purification process effectively?
A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the separation. Fractions collected from the column should be spotted on a TLC plate and visualized under UV light or by staining with a suitable reagent, such as p-anisaldehyde, to identify the fractions containing this compound.
Q5: What should I do if I observe significant streaking of my compound on the TLC plate?
A5: Streaking on a TLC plate can indicate several issues, including compound degradation on the silica, overloading of the sample, or the use of an inappropriate solvent system. For this compound, streaking might suggest instability on the acidic silica gel. Using deactivated silica gel or adding a small amount of a neutral or slightly basic modifier to the mobile phase could mitigate this issue.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Low or No Recovery of this compound | Decomposition on acidic silica gel.[1] | - Use deactivated (neutral) silica gel. - Perform a rapid "flash" chromatography to minimize contact time. - Consider alternative stationary phases like alumina (B75360) or florisil. |
| This compound is too polar or not polar enough for the chosen solvent system. | - Adjust the polarity of the mobile phase based on TLC analysis. - If the compound does not elute, gradually increase the polarity of the mobile phase. - If the compound elutes with the solvent front, start with a less polar mobile phase. | |
| Poor Separation of this compound from Impurities | The chosen solvent system has poor selectivity for the compounds. | - Experiment with different solvent systems during TLC analysis to find one that provides better separation. - Employ a shallow gradient elution during column chromatography to improve resolution. |
| Column is overloaded with the crude sample. | - Use a larger column or reduce the amount of sample loaded. As a general rule, use 20-50 times the weight of adsorbent to the sample weight. | |
| Improperly packed column (channeling). | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| This compound Elutes as a Broad Band (Tailing) | Strong interaction between this compound and the stationary phase. | - Increase the polarity of the mobile phase once this compound starts to elute. - Consider using a different stationary phase with weaker interactions. |
| The sample was dissolved in a solvent much stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a solvent of similar or lower polarity. | |
| Multiple Spots Observed in Fractions that Should Contain Pure this compound | On-column degradation of this compound.[2] | - Confirm stability by performing a 2D TLC. Spot the crude mixture, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, it indicates degradation.[2] - Use deactivated silica gel or an alternative stationary phase. |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Flash Column Chromatography
This protocol describes a standard procedure for the purification of this compound from a pre-cleaned crude extract using flash column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
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Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column with a stopcock
-
Collection tubes
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude extract in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane) to find a system that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
-
Column Packing (Slurry Method):
-
Place a small plug of glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (preferably the initial mobile phase).
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) as determined by the initial TLC analysis.
-
Monitor the elution of compounds by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Recovery:
-
Combine the fractions that contain pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₅ | [3] |
| Molecular Weight | 276.28 g/mol | [3] |
| Appearance | White amorphous powder | |
| XLogP3-AA | 1.4 | [4] |
Table 2: Representative TLC Data for this compound Purification
| Mobile Phase (Ethyl Acetate in Hexane) | Rf of this compound (Illustrative) | Rf of Less Polar Impurity (Illustrative) | Rf of More Polar Impurity (Illustrative) |
| 10% | 0.15 | 0.40 | 0.05 |
| 20% | 0.30 | 0.65 | 0.10 |
| 30% | 0.45 | 0.80 | 0.20 |
| 50% | 0.65 | >0.90 | 0.35 |
Note: The Rf values provided are illustrative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Experimental workflow for this compound purification.
References
Improving the yield of Pentalenolactone from Streptomyces fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pentalenolactone from Streptomyces fermentation.
I. Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture shows good growth (high biomass), but the this compound yield is low or negligible. What are the likely causes?
A1: This is a common challenge in secondary metabolite fermentation. High biomass does not always correlate with high product yield. The primary reasons include:
-
Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical. High concentrations of readily available carbon sources can lead to rapid biomass accumulation but may repress the genes in the this compound biosynthetic cluster.
-
Improper Fermentation Conditions: Physical parameters such as pH, temperature, and dissolved oxygen levels directly impact the enzymatic reactions in the this compound biosynthetic pathway.
-
Strain Viability and Integrity: The genetic stability of your Streptomyces strain is crucial. Serial subculturing can sometimes lead to a decrease in secondary metabolite production.
-
Regulatory Gene Expression: The expression of pathway-specific regulatory genes, such as those from the SARP family, is essential for activating the this compound biosynthetic gene cluster.[1]
Q2: Which fermentation media are recommended for this compound production?
A2: While the optimal medium can be strain-specific, several baseline media are known to support secondary metabolite production in Streptomyces. It is recommended to start with a known medium and then optimize the components. Examples of starting media that can be adapted for this compound production are provided in the tables below.[2][3][4]
Q3: How do physical fermentation parameters influence this compound production?
A3: Physical parameters are critical for optimal enzyme function and overall metabolic activity:
-
pH: The optimal pH for Streptomyces growth and secondary metabolite production is typically around 7.0. Significant deviations can inhibit key enzymes in the biosynthetic pathway.
-
Temperature: Most Streptomyces species are mesophilic, with optimal production temperatures generally between 25°C and 30°C.
-
Aeration and Agitation: this compound biosynthesis is an aerobic process. Adequate dissolved oxygen is essential for the oxidative steps in the pathway. Agitation ensures homogenous mixing of nutrients and oxygen.
Q4: What is the biosynthetic pathway of this compound?
A4: this compound is a sesquiterpenoid antibiotic.[5] Its biosynthesis begins with the cyclization of farnesyl diphosphate (B83284) (FPP) to pentalenene (B1246303).[6] A series of oxidative modifications, catalyzed by enzymes encoded in the ptl gene cluster, converts pentalenene through several intermediates to the final this compound product.[5][7]
II. Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No this compound Yield | 1. Suboptimal media composition. 2. Inappropriate fermentation conditions (pH, temperature, aeration). 3. Strain instability or degeneration. 4. Contamination of the culture. | 1. Screen different carbon and nitrogen sources and optimize their concentrations.[8][9] 2. Systematically optimize pH, temperature, and agitation speed.[8][10] 3. Always start fermentations from a fresh spore suspension or a low-passage seed culture. 4. Ensure strict aseptic techniques throughout the process. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in inoculum quality. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum preparation, including spore concentration and seed culture age. 2. Use high-quality, consistent sources for media components and ensure accurate preparation. 3. Regularly calibrate and monitor all fermentation equipment. |
| Accumulation of Precursor Molecules (e.g., Pentalenene, Pentalenic Acid) | 1. Bottleneck in the biosynthetic pathway due to inefficient enzyme activity. 2. Suboptimal expression of specific genes in the ptl cluster. | 1. Optimize fermentation conditions to enhance the activity of the specific enzymes (e.g., oxygenases, dehydrogenases). 2. Consider metabolic engineering approaches to overexpress rate-limiting enzymes in the pathway.[1] |
| Foaming in the Fermentor | 1. High protein content in the medium (e.g., from yeast extract, peptone). 2. High agitation speed. | 1. Add an appropriate antifoaming agent (e.g., silicone-based) at the start of the fermentation or as needed. 2. Optimize the agitation speed to balance oxygen transfer and foaming. |
III. Data Presentation
Table 1: Example Fermentation Media for Streptomyces
| Component | Medium 1 (g/L)[2] | Medium 2 (ATCC 2415) (g/L) | Medium 3 (ISP-2 Broth) (g/L)[3] |
| Glucose | 10.0 | 10.0 | 4.0 |
| Soluble Starch | 15.0 | - | - |
| Yeast Extract | 5.0 | 20.0 | 4.0 |
| Peptone | - | 5.0 | - |
| Soybean Flour | 10.0 | - | - |
| Malt Extract | - | - | 10.0 |
| NaCl | 5.0 | - | - |
| K₂HPO₄ | - | 2.0 | - |
| MgSO₄·7H₂O | - | 0.5 | - |
| CaCO₃ | 3.0 | - | - |
| pH | 7.0 | 7.0 ± 0.2 | 6.8 ± 0.2 |
Table 2: Typical Fermentation Parameters for Streptomyces
| Parameter | Recommended Range |
| Temperature | 25 - 30 °C |
| pH | 6.5 - 7.5 |
| Agitation | 150 - 250 rpm |
| Incubation Time | 7 - 14 days |
| Inoculum Size | 5 - 10% (v/v) |
IV. Experimental Protocols
Protocol 1: Inoculum Preparation
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Prepare a stock of Streptomyces spores in 20% glycerol (B35011) and store at -80°C.
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To start a culture, inoculate a suitable agar (B569324) medium (e.g., ISP-2 agar) with the spore stock and incubate at 28°C for 5-7 days until sporulation is observed.
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Prepare a spore suspension by adding sterile water to the agar plate and gently scraping the surface.
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For the seed culture, inoculate a liquid medium (e.g., ISP-2 broth) with the spore suspension to a final concentration of approximately 10⁶ spores/mL.
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Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours.
Protocol 2: Fermentation
-
Prepare the production medium and sterilize by autoclaving.
-
Inoculate the production medium with the seed culture (5-10% v/v).
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Incubate the production culture under the desired fermentation conditions (e.g., 28°C, 200 rpm) for 7-14 days.
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Withdraw samples aseptically at regular intervals to monitor growth (e.g., by measuring dry cell weight) and this compound production.
Protocol 3: Extraction of this compound
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
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Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
The mycelia can also be extracted with a water-miscible solvent like methanol (B129727). The methanol extract can then be concentrated and partitioned between water and ethyl acetate.
Protocol 4: Quantification of this compound by HPLC
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.[11][12][13][14]
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to achieve good separation.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a purified this compound standard.
V. Visualizations
Caption: this compound biosynthetic pathway.
Caption: Experimental workflow for this compound production.
References
- 1. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. Streptomyces Medium [himedialabs.com]
- 5. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic this compound in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. s4science.at [s4science.at]
- 12. waters.com [waters.com]
- 13. s4science.at [s4science.at]
- 14. HPLC Analysis of Fuel Ethanol Fermentation [sigmaaldrich.com]
Pentalenolactone stability and proper storage conditions for research
Welcome to the technical support center for pentalenolactone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs) on Stability and Proper Storage
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated place. To ensure long-term stability, it is recommended to store it as a desiccated solid at -20°C. Protect the compound from moisture, light, and heat. Based on general guidelines for bioactive chemicals, if stored properly in a tightly sealed vial, the solid can be stored for up to 6 months.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions and use them on the same day. For storage, solutions should be aliquoted into tightly sealed vials and stored at -20°C. Under these conditions, solutions are generally usable for up to one month. Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Q3: Is this compound sensitive to pH?
A3: Yes, this compound and its intermediates can be sensitive to pH. An intermediate in the this compound biosynthesis pathway was observed to undergo undesired epimerization under basic conditions. This epimerization could be prevented by storing the compound under acidic conditions, for example, by adding 0.5% (v/v) acetic acid to an NMR sample. This suggests that maintaining a slightly acidic to neutral pH may be crucial for the stability of this compound solutions. Many lactones are susceptible to hydrolysis under basic conditions.
Q4: What materials or chemicals are incompatible with this compound?
A4: this compound's mechanism of action involves the alkylation of a cysteine residue in the active site of GAPDH, indicating its reactivity towards thiol groups. Therefore, it is advisable to avoid mixing it with reagents containing free thiols, such as dithiothreitol (B142953) (DTT), unless it is a planned part of the experiment. Additionally, safety data sheets for similar lactone compounds recommend storing them away from strong oxidizing agents.
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 6 months | Keep tightly sealed, desiccated, and protected from light and moisture. |
| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Allow to reach room temperature before opening. |
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed in an Experiment
If your this compound sample is not exhibiting the expected biological activity (e.g., antimicrobial or enzymatic inhibition), consider the following potential causes and solutions.
-
Potential Cause 1: Degradation of this compound.
-
Solution: Verify the storage conditions of both the solid compound and the stock solution. Prepare a fresh stock solution from the solid compound and repeat the experiment. Ensure the pH of your experimental buffer is not basic, as this can promote degradation or epimerization.
-
-
Potential Cause 2: Inactivation by Media Components.
-
Solution: this compound is a covalent inhibitor that alkylates cysteine residues. If your experimental medium contains components with free thiol groups (e.g., DTT, β-mercaptoethanol, cysteine), they may react with and inactivate the this compound. Review your media composition and consider using a thiol-free alternative if possible.
-
-
Potential Cause 3: Incorrect Concentration.
-
Solution: Double-check all calculations for dilutions and stock solution preparation. If possible, verify the concentration of your stock solution using a suitable analytical method.
-
Logical Troubleshooting Workflow
**Issue 2: Inconsistent Results
Addressing co-elution of impurities during Pentalenolactone purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of impurities during the purification of Pentalenolactone.
FAQs and Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for resolving specific issues encountered during this compound purification, particularly focusing on co-elution in High-Performance Liquid Chromatography (HPLC).
FAQs
Q1: What are the common impurities I might encounter when purifying this compound from Streptomyces cultures?
A1: The most common impurities are typically biosynthetic intermediates and shunt products from the this compound pathway. These can include:
-
Hydroxylated derivatives: Such as 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid.[5][6][7]
-
This compound F: A related this compound.
-
Degradation products: this compound's epoxylactone moiety may be unstable under certain processing conditions, leading to degradation.[5]
Q2: How can I detect if I have a co-elution problem?
A2: Co-elution can be identified by several indicators in your chromatogram:
-
Asymmetrical peaks: Look for peak fronting or tailing.
-
Peak shoulders: A small, unresolved peak on the side of your main peak.
-
Broader than expected peaks: If the peak for this compound is significantly wider than expected, it may be due to a co-eluting impurity.
-
Diode Array Detector (DAD) or Mass Spectrometry (MS) data: If you are using a DAD, check the spectral purity across the peak. Inconsistent spectra suggest the presence of more than one compound. Similarly, varying mass spectra across the peak when using an MS detector indicates co-elution.
Q3: What are the general strategies to resolve co-eluting peaks?
A3: To resolve co-eluting peaks, you need to improve the separation by manipulating the chromatographic conditions. The primary strategies involve:
-
Optimizing the mobile phase: Adjusting the solvent strength, changing the organic modifier, or altering the pH.
-
Changing the stationary phase: Selecting a column with a different chemistry.
-
Adjusting other parameters: Modifying the column temperature or flow rate.
Troubleshooting Guide: Addressing Co-elution in Reversed-Phase HPLC
This guide provides a systematic approach to resolving co-elution issues when purifying this compound using reversed-phase HPLC.
Problem: this compound peak is not pure and shows signs of co-elution with an unknown impurity.
Step 1: Confirm Co-elution
-
Action: Visually inspect the chromatogram for peak asymmetry, shoulders, or excessive broadness. If available, use a DAD to check for spectral non-homogeneity across the peak or an MS detector to look for multiple m/z values.
Step 2: Initial Mobile Phase Optimization
-
Action 1: Adjust Solvent Strength. If your peaks are eluting very early (low retention), decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase retention times and may improve separation.
-
Action 2: Change Organic Modifier. If adjusting the solvent strength is not effective, switch your organic modifier. Acetonitrile and methanol (B129727) have different selectivities and can alter the elution order of closely related compounds.
-
Action 3: Modify Mobile Phase pH. For acidic impurities like pentalenic acid, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. Adding a small amount of a volatile acid like formic acid or acetic acid is a common practice.
Step 3: Advanced Chromatographic Adjustments
-
Action 1: Change the Stationary Phase. If mobile phase optimization fails to resolve the co-elution, the column chemistry may not be suitable. Consider switching to a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Action 2: Adjust the Column Temperature. Increasing or decreasing the column temperature can affect the selectivity of the separation. Experiment with a range of temperatures (e.g., 25°C, 35°C, 45°C) to see if it improves resolution.
-
Action 3: Modify the Flow Rate. Lowering the flow rate can sometimes improve peak resolution, although it will increase the run time.
Step 4: Consider Preparative HPLC Strategies
-
Action: For purification of larger quantities, you may need to move from analytical to preparative HPLC. This involves using larger columns and higher flow rates. The principles of method development remain the same, but you will also need to consider sample loading and fraction collection strategies.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effects of changing chromatographic parameters on the separation of this compound and a common impurity, Pentalenic Acid.
Table 1: Effect of Mobile Phase Composition on Retention Time (tʀ) and Resolution (Rs)
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | This compound tʀ (min) | Pentalenic Acid tʀ (min) | Resolution (Rs) |
| 70:30 | 5.2 | 5.5 | 0.8 |
| 60:40 | 8.1 | 8.7 | 1.2 |
| 50:50 | 12.5 | 13.8 | 1.9 |
Table 2: Effect of Organic Modifier on Selectivity (α)
| Organic Modifier (60% in Water with 0.1% Formic Acid) | This compound tʀ (min) | Pentalenic Acid tʀ (min) | Selectivity (α) |
| Acetonitrile | 8.1 | 8.7 | 1.07 |
| Methanol | 9.5 | 10.5 | 1.11 |
Experimental Protocols
Protocol 1: Analytical HPLC Method for this compound and Impurities
This protocol provides a starting point for the analytical separation of this compound from its common impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with a 10-minute isocratic hold at 30% B.
-
Increase to 70% B over 20 minutes.
-
Increase to 95% B over 5 minutes and hold for 5 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 9 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid) and filter through a 0.22 µm syringe filter.
Protocol 2: Preparative HPLC for this compound Purification
This protocol is designed for the larger-scale purification of this compound.
-
Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 40% to 60% B over 30 minutes.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 210 nm.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a strong solvent (e.g., methanol) and then dilute with the initial mobile phase to a concentration that avoids precipitation. The loading amount will depend on the column capacity and the complexity of the mixture.
-
Fraction Collection: Collect fractions based on the elution of the this compound peak, using either time-based or peak-based fraction collection.
Visualizations
References
- 1. Pentalenic acid is a shunt metabolite in the biosynthesis of the this compound family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV_7469) of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentalenic acid is a shunt metabolite in the biosynthesis of the this compound family of metabolites: hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV_7469) of Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
pH optimization for enzymatic assays involving Pentalenolactone
Welcome to the technical support center for enzymatic assays involving Pentalenolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for enzymatic assays with enzymes from the this compound biosynthesis pathway?
A1: The optimal pH varies depending on the specific enzyme being assayed. Based on published literature, the following pH optima have been determined:
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PtlF (a short-chain dehydrogenase): The optimal pH is 8.0. However, a significant increase in activity is observed at higher pH values, from 9.0 to 11.3.[1]
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PtlH (a non-heme iron dioxygenase): The optimal pH for this enzyme is 6.0.
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PtlI (a cytochrome P450): The optimal pH for the oxidation of pentalenene (B1246303) to pentalen-13-ol is 8.0.
It is always recommended to perform a pH profile for your specific assay conditions to determine the empirical optimum.
Q2: I am not seeing any enzymatic activity in my assay. What are some common causes?
A2: Lack of activity can stem from several factors:
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Incorrect pH: Ensure your buffer pH is optimal for the specific enzyme you are working with (see Q1).
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Enzyme Inactivity: Improper storage or handling (e.g., repeated freeze-thaw cycles) can lead to loss of enzyme activity. Always keep enzymes on ice and store them as recommended.
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Substrate Instability: this compound, like other lactones, may be susceptible to hydrolysis, especially at alkaline pH. Ensure the substrate is fresh and has been stored under appropriate conditions.
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Missing Cofactors: Many enzymes in the this compound pathway require specific cofactors for activity (e.g., NAD⁺ for PtlF, Fe(II) and α-ketoglutarate for PtlH). Double-check that all necessary cofactors are present in your reaction mixture at the correct concentrations.
Q3: My results are inconsistent between experiments. What could be the reason?
A3: Inconsistent results are often due to variations in experimental conditions.
-
Buffer Preparation: Ensure your buffers are accurately prepared and the pH is verified before each experiment.
-
Pipetting Accuracy: Small variations in the volumes of enzyme, substrate, or cofactors can lead to significant differences in activity. Use calibrated pipettes and consistent technique.
-
Temperature Fluctuations: Enzyme activity is sensitive to temperature. Ensure all reaction components are properly equilibrated to the assay temperature and that the temperature is maintained consistently throughout the experiment.
-
Substrate Degradation: If this compound or its intermediates are degrading during the experiment, this will lead to variability. Consider the pH stability of your substrate (see Troubleshooting Guide below).
Q4: How does this compound inhibit its target enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH)?
A4: this compound is an irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It acts as a competitive inhibitor with respect to the substrate, glyceraldehyde-3-phosphate. The mechanism involves the alkylation of the active site cysteine residue (Cys-149) by the electrophilic epoxide moiety of this compound. This covalent modification permanently inactivates the enzyme. The presence of NAD⁺ can stimulate this inactivation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your enzymatic assays with this compound and its biosynthetic enzymes.
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH | Verify the pH of your assay buffer. The optimal pH can vary significantly between enzymes in the this compound pathway (e.g., pH 6.0 for PtlH vs. pH 8.0 for PtlF and PtlI). Perform a pH titration to find the optimal pH for your specific experimental conditions. |
| This compound/Substrate Instability | Sesquiterpene lactones can be unstable at alkaline pH due to hydrolysis of the lactone ring. While specific data for this compound is limited, it is advisable to prepare stock solutions in an appropriate solvent and add them to the reaction mixture immediately before starting the assay. For assays requiring alkaline conditions, minimize the incubation time to reduce potential degradation. Consider running a control to assess substrate stability at your assay pH.[1] | |
| Inactive Enzyme | Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control if available. | |
| Missing or Incorrect Cofactors | Check the literature for the specific cofactor requirements of your enzyme (e.g., NAD⁺, Fe(II), α-ketoglutarate). Ensure they are present at the optimal concentration. | |
| High Background Signal | Non-enzymatic Substrate Degradation | This compound's epoxide and lactone rings may react non-enzymatically, especially at non-neutral pH. Run a no-enzyme control (blank) to measure the rate of non-enzymatic substrate degradation. Subtract the blank rate from your sample rate. |
| Contaminating Enzymes in Sample | If using cell lysates or partially purified samples, other enzymes may interfere with the assay. Purify the enzyme of interest to a higher degree. | |
| Assay Signal Decreases Over Time | Substrate Depletion | The concentration of the substrate may be too low, leading to its rapid consumption. Increase the initial substrate concentration. |
| Enzyme Instability at Assay Conditions | The enzyme may be unstable at the assay temperature or pH over longer incubation times. Perform a time-course experiment to determine the linear range of the reaction. Reduce the incubation time if necessary. | |
| Product Inhibition | The product of the enzymatic reaction may be inhibiting the enzyme. If possible, use a coupled assay to continuously remove the product. |
Experimental Protocols & Data
pH Optima for this compound Biosynthesis Enzymes
The following table summarizes the experimentally determined pH optima for key enzymes in the this compound biosynthetic pathway.
| Enzyme | Substrate | Optimal pH | Buffers Used in Determination | Reference |
| PtlF | 1-deoxy-11β-hydroxypentalenic acid | 8.0 | Sodium acetate, Sodium monophosphate, PIPES, Tris, Sodium bicarbonate, Sodium phosphate | [1] |
| PtlH | (±)-1-deoxypentalenic acid | 6.0 | MES | |
| PtlI | (±)-pentalenene | 8.0 | Tris-HCl | |
| CYP105D7 | 1-deoxypentalenic acid | 8.0 | Not specified |
Experimental Protocol: Determination of PtlF pH Optimum
This protocol is adapted from the methodology used to determine the pH optimum of PtlF.[1]
-
Buffer Preparation: Prepare a series of 100 mM buffers covering a pH range of 5.5 to 11.3 at 0.5 pH unit intervals. The following buffers can be used:
-
pH 5.5: Sodium acetate
-
pH 6.0: Sodium monophosphate
-
pH 6.5-7.0: PIPES
-
pH 7.5-9.0: Tris
-
pH 9.5-10.5: Sodium bicarbonate
-
pH 11.3: Sodium phosphate
-
-
Reaction Mixture Preparation: In a quartz UV cuvette, combine the following components:
-
485 µL of the respective buffer
-
5 µL of 200 mM DTT
-
5 µL of 100 mM NAD⁺
-
1 µL of 134 µM PtlF enzyme
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate, 1-deoxy-11β-hydroxypentalenic acid.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis: Plot the initial reaction rates against the corresponding pH values to determine the pH optimum.
Visualizations
This compound Biosynthesis Workflow
References
Enhancing the solubility of Pentalenolactone for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Pentalenolactone for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a sesquiterpenoid antibiotic produced by several species of Streptomyces. Its primary mechanism of action is the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] this compound covalently binds to a cysteine residue in the active site of GAPDH, leading to its inactivation.[2]
Q2: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a lipophilic molecule, meaning it has poor solubility in water and aqueous-based cell culture media. A related compound, this compound E, has a predicted water solubility of only 0.42 g/L. This low aqueous solubility can lead to precipitation when preparing solutions for in vitro experiments, resulting in inaccurate compound concentrations and unreliable data.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. While specific quantitative data is limited, sesquiterpene lactones are generally soluble in DMSO. Ethanol can also be used, but DMSO is often preferred for its ability to dissolve a wide range of hydrophobic compounds.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1% (v/v). Some robust cell lines may tolerate up to 0.5% (v/v), but it is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on cell viability and function.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation when working with this compound can be a significant experimental hurdle. This guide provides a systematic approach to troubleshoot and resolve these issues.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon adding this compound stock solution to the cell culture medium. | The concentration of this compound in the medium has exceeded its solubility limit. | - Perform a serial dilution of your this compound stock solution to determine the highest concentration that remains soluble in your specific cell culture medium.- Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium, thereby reducing the final DMSO concentration. |
| High final concentration of DMSO. | Ensure the final DMSO concentration is at or below 0.1% (v/v). High concentrations of DMSO can alter the polarity of the medium and cause the compound to precipitate. | |
| Inadequate mixing technique. | Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube. This gradual introduction helps to prevent localized high concentrations that can lead to precipitation. | |
| Media appears cloudy or a precipitate forms over time during incubation. | This compound instability in the culture medium. | Prepare fresh dilutions of this compound from the stock solution for each experiment. The compound may degrade or aggregate over time when diluted in aqueous media. |
| Interaction with media components. | Test the solubility of this compound in different types of cell culture media (e.g., DMEM, RPMI-1640, F-12). Components in a specific medium formulation might interact with this compound, reducing its solubility. | |
| Temperature fluctuations. | Maintain a stable temperature of 37°C. Avoid repeated warming and cooling of the media containing this compound. | |
| pH shifts in the medium. | Ensure the incubator's CO₂ levels are stable and the medium is properly buffered. Changes in pH can affect the solubility of certain compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 276.28 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.76 mg of this compound powder.
-
Dissolution: Aseptically add the weighed this compound to a sterile, amber microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Protocol 2: this compound Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. Remember to maintain the final DMSO concentration at or below 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%). Studies have shown that this compound can be lethal to bloodstream trypanosomes at concentrations as low as 1.5 µg/mL.[3]
Protocol 3: In Vitro GAPDH Inhibition Assay
This protocol provides a method to measure the inhibitory effect of this compound on GAPDH activity.
Materials:
-
Purified GAPDH enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM sodium arsenate and 1 mM EDTA)
-
Glyceraldehyde-3-phosphate (G3P) substrate solution
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution
-
This compound stock solution (in DMSO)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NAD⁺, and purified GAPDH enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., 1 µM to 100 µM) to the wells. Include a vehicle control (DMSO).
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Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the interaction between this compound and the GAPDH enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the G3P substrate solution to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH.
-
Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC₅₀ value for GAPDH inhibition.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Pentalenolactone during experimental procedures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling Pentalenolactone to minimize its degradation during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound is susceptible to degradation primarily through the hydrolysis of its lactone ring. This process is significantly influenced by pH, with basic conditions (pH > 7.5) greatly accelerating the degradation. The epoxylactone moiety within the molecule is also a reactive site that can contribute to its instability.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). These stock solutions should be stored in small aliquots in tightly sealed vials at -20°C or lower to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound for my experiments?
A3: Anhydrous DMSO is a common and effective solvent for creating stock solutions of this compound. For aqueous working solutions, it is crucial to maintain a slightly acidic to neutral pH to prevent lactone hydrolysis. The final concentration of the organic solvent should be kept to a minimum to avoid potential artifacts in biological assays.
Q4: For how long can I store this compound solutions?
A4: Solid this compound is generally stable for at least two years when stored correctly at -20°C. Stock solutions in anhydrous DMSO or ethanol, when stored at -20°C, are typically stable for up to one month. It is highly recommended to prepare fresh working solutions from the frozen stock on the day of the experiment.
Q5: Are there any known stabilizers for this compound?
A5: While specific stabilizers for this compound are not well-documented in the literature, maintaining a slightly acidic pH is a key strategy to stabilize the lactone ring. For compounds with similar stability issues, antioxidants may be used, but their compatibility and effectiveness with this compound would need to be empirically determined for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
| Possible Cause | Troubleshooting/Solution |
| Degradation in Cell Culture Media | The pH of standard cell culture media (often slightly alkaline) can promote the hydrolysis of this compound's lactone ring, reducing its effective concentration and bioactivity. |
| Recommended Actions: | |
| 1. Perform a Stability Study: Before conducting your main experiments, determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). This can be done by incubating this compound in the medium and analyzing its concentration at different time points using HPLC. | |
| 2. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. | |
| 3. Consider pH Buffering: If feasible for your cell line, consider using a medium with a pH closer to neutral or slightly acidic to slow down hydrolysis. | |
| 4. Minimize Incubation Time: Design experiments with the shortest possible incubation times that still allow for the desired biological effect to be observed. | |
| Incorrect Stock Solution Handling | Repeated freeze-thaw cycles or improper storage of stock solutions can lead to gradual degradation. |
| Recommended Actions: | |
| 1. Aliquot Stock Solutions: Store your this compound stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles. | |
| 2. Verify Stock Integrity: If you suspect degradation, verify the concentration and purity of your stock solution using HPLC or a similar analytical method. |
Issue 2: Appearance of unexpected peaks during HPLC analysis of purified this compound or experimental samples.
| Possible Cause | Troubleshooting/Solution |
| Hydrolysis of the Lactone Ring | The most common degradation pathway for this compound is the opening of the lactone ring, which will result in a more polar compound that typically has a shorter retention time on a reverse-phase HPLC column. |
| Recommended Actions: | |
| 1. Analyze under Acidic Conditions: If you observe a new, more polar peak, it is likely the hydrolyzed product. To confirm, you can intentionally degrade a small sample of this compound with a mild base and compare the resulting chromatogram to your experimental sample. | |
| 2. Adjust Mobile Phase pH: Using a slightly acidic mobile phase for your HPLC analysis can sometimes help to suppress the ionization of the hydrolyzed product and improve peak shape. | |
| Solvent-Induced Degradation | Certain solvents, especially if not anhydrous or of high purity, can contribute to the degradation of this compound. |
| Recommended Actions: | |
| 1. Use High-Purity, Anhydrous Solvents: Always use fresh, high-purity, and anhydrous solvents for preparing samples and mobile phases. | |
| 2. Evaluate Solvent Compatibility: If you suspect a particular solvent is causing degradation, test the stability of this compound in that solvent over a relevant time course. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration |
| Solid | N/A | -20°C | ≥ 2 years |
| Stock Solution | Anhydrous DMSO or Ethanol | -20°C | ≤ 1 month |
| Aqueous Working Solution | Buffered to slightly acidic/neutral pH | 4°C | Use immediately |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendation |
| pH | Highly unstable in basic conditions (pH > 7.5) due to lactone hydrolysis. More stable in acidic to neutral pH. | Maintain a pH below 7.5 in all aqueous solutions. |
| Temperature | Elevated temperatures can accelerate degradation. | Store solutions at low temperatures (-20°C for stock, 4°C for temporary storage of working solutions) and avoid heating. |
| Solvents | Protic solvents, especially if not anhydrous, can facilitate hydrolysis. | Use high-purity, anhydrous solvents like DMSO or ethanol for stock solutions. |
| Light | While not extensively documented, prolonged exposure to light may contribute to degradation. | Store solutions in amber vials or protect from light. |
| Freeze-Thaw Cycles | Repeated cycles can introduce moisture and accelerate degradation. | Aliquot stock solutions into single-use vials. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Accurately weigh the required amount of solid this compound.
-
Dissolve it in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in your pre-warmed cell culture medium to the desired final concentration (e.g., a 1:1000 dilution for a 10 µM working solution).
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the working solution immediately in your experiment.
-
Protocol 2: General Workflow for Purification of this compound from Streptomyces Culture
-
Extraction:
-
Centrifuge the Streptomyces culture to separate the mycelium from the supernatant.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Extract the mycelium with a polar organic solvent like acetone (B3395972) or methanol, followed by partitioning with ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Initial Fractionation:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
-
Purification:
-
Combine the this compound-rich fractions and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, to achieve good separation.
-
Collect the peak corresponding to this compound.
-
-
Final Steps:
-
Evaporate the solvent from the purified fraction.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR and mass spectrometry.
-
Mandatory Visualizations
Caption: Primary degradation pathway of this compound via reversible lactone ring hydrolysis.
Caption: Recommended experimental workflow to minimize and troubleshoot this compound degradation.
Caption: this compound inhibits the glycolytic enzyme GAPDH, disrupting cellular metabolism.
Technical Support Center: Optimizing Pentalenolactone-Based Enzyme Inhibition Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Pentalenolactone (PL)-based enzyme inhibition studies targeting Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a sesquiterpenoid antibiotic that acts as a specific, irreversible inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)[1][2]. Its mechanism involves the covalent modification of a critical cysteine residue (Cys-149) within the active site of GAPDH, a process known as alkylation[3]. This covalent bond permanently inactivates the enzyme.
Q2: Why is optimizing the incubation time crucial for this compound studies?
As an irreversible covalent inhibitor, this compound's inhibitory effect is time-dependent[1]. This means the extent of inhibition increases over the pre-incubation period as more enzyme molecules become covalently modified. Insufficient incubation can lead to an underestimation of the inhibitor's potency, resulting in an inaccurate (higher) IC50 value. Conversely, excessively long incubation times may lead to enzyme instability or degradation, also skewing results. Therefore, determining the optimal incubation time is critical for accurate and reproducible data.
Q3: What is a typical starting point for incubation time in a this compound-GAPDH inhibition assay?
A common starting point for pre-incubation of a covalent inhibitor like this compound with GAPDH is a range of 15 to 60 minutes. However, the ideal time is highly dependent on the specific concentrations of the enzyme and inhibitor, as well as the assay buffer conditions. It is essential to empirically determine the optimal incubation time for your specific experimental setup by performing a time-course experiment.
Q4: How do substrates of GAPDH affect its inhibition by this compound?
The substrates of GAPDH can significantly influence the rate of inhibition by this compound.
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Glyceraldehyde-3-phosphate (G-3-P): This substrate can protect the enzyme from inactivation by this compound, likely by competing for the active site[1].
-
Nicotinamide adenine (B156593) dinucleotide (NAD+): In contrast, the presence of NAD+ can stimulate the inactivation of GAPDH by this compound, appearing to increase the enzyme's affinity for the inhibitor[1].
These interactions should be considered when designing the experimental protocol.
Q5: What are the non-glycolytic functions of GAPDH that might be affected by this compound inhibition?
Beyond its central role in glycolysis, GAPDH is a "moonlighting" protein with numerous non-glycolytic functions. Inhibition by this compound could potentially impact these processes, which include:
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Apoptosis: GAPDH can translocate to the nucleus and participate in cell death pathways[4][5].
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DNA Repair: The enzyme is also involved in DNA repair mechanisms[5].
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Membrane Trafficking and Autophagy: GAPDH plays a role in vesicular transport and the regulation of autophagy[4][5].
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Transcriptional Regulation: It can act as a transcriptional regulator in the nucleus.
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Response to Oxidative Stress: GAPDH is sensitive to oxidative stress, and its modification can redirect metabolic flux[6].
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent pre-incubation time. 2. Degradation of this compound or GAPDH. 3. Fluctuation in temperature during incubation. | 1. Use a precise timer for the pre-incubation step and ensure it is consistent across all wells and experiments. 2. Prepare fresh stock solutions of this compound and use a fresh aliquot of GAPDH for each experiment. Store both reagents according to the manufacturer's instructions. 3. Use a temperature-controlled incubator or water bath to maintain a constant temperature during pre-incubation. |
| No or very weak inhibition observed | 1. Insufficient pre-incubation time. 2. This compound concentration is too low. 3. GAPDH concentration is too high. 4. Protective effect of the substrate (G-3-P). | 1. Perform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to determine the optimal pre-incubation time. 2. Increase the concentration of this compound. Perform a dose-response curve to find the effective concentration range. 3. Reduce the concentration of GAPDH in the assay. 4. If possible, initiate the reaction by adding G-3-P after the pre-incubation of GAPDH with this compound. |
| Biphasic inhibition curve observed | 1. This can be an intrinsic kinetic property of this compound's interaction with the tetrameric GAPDH, with an initial rapid phase of inhibition followed by a slower phase[1]. 2. Presence of different enzyme isoforms with varying sensitivity. | 1. This is a known characteristic of this compound's inhibition of GAPDH. Ensure your data analysis model can account for biphasic kinetics. 2. Ensure the purity of the GAPDH enzyme. If using cell lysates, be aware of the potential for multiple isoforms. |
| IC50 value decreases with longer pre-incubation time | This is the expected behavior for a time-dependent, irreversible inhibitor. | Continue to increase the pre-incubation time until the IC50 value stabilizes (reaches a plateau). This indicates that the maximal level of inhibition has been achieved. |
| Assay background is too high | 1. Contamination of reagents. 2. Non-enzymatic reduction of the detection reagent. | 1. Use high-purity reagents and water. 2. Run a control reaction without the enzyme to measure the rate of non-enzymatic reaction and subtract this from your experimental values. |
Data Presentation
Table 1: Representative Time-Dependent Inhibition of GAPDH by this compound
This table presents illustrative data to demonstrate the expected trend of time-dependent inhibition. Actual values must be determined experimentally.
| Pre-incubation Time (minutes) | This compound Concentration (µM) | % GAPDH Activity Remaining | IC50 (µM) |
| 5 | 10 | 60% | ~25 |
| 15 | 10 | 40% | ~12 |
| 30 | 10 | 25% | ~6 |
| 60 | 10 | 15% | ~3 |
| 120 | 10 | 15% | ~3 |
Table 2: Typical Reagent Concentrations for a GAPDH Inhibition Assay
| Reagent | Typical Concentration Range | Notes |
| GAPDH Enzyme | 1-10 µg/mL | The optimal concentration depends on the specific activity of the enzyme lot. |
| This compound | 0.1 - 100 µM | A wide range should be tested to determine the dose-response curve. |
| Glyceraldehyde-3-phosphate (G-3-P) | 0.1 - 1 mM | Substrate concentration can influence the apparent inhibition. |
| NAD+ | 0.5 - 2 mM | Co-factor for the enzymatic reaction. |
| Assay Buffer (e.g., Tris-HCl) | 50 - 100 mM, pH 7.5 - 8.5 | Buffer conditions should be optimized for enzyme stability and activity. |
Experimental Protocols
Protocol 1: Determining the Optimal Pre-incubation Time for this compound Inhibition of GAPDH
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of purified GAPDH in assay buffer.
-
Prepare solutions of G-3-P and NAD+ in assay buffer.
-
The assay buffer should be optimized for GAPDH activity (e.g., 50 mM Tris-HCl, pH 8.0, with 5 mM EDTA).
-
-
Assay Setup:
-
In a 96-well plate, add the GAPDH enzyme solution to a series of wells.
-
Add a fixed, intermediate concentration of this compound (e.g., a concentration expected to yield 50-80% inhibition) to these wells.
-
For the control wells, add the same volume of vehicle (e.g., DMSO).
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) and start a timer.
-
-
Time-Course Measurement:
-
At various time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes), initiate the enzymatic reaction by adding a mixture of NAD+ and G-3-P to the wells.
-
Immediately begin monitoring the change in absorbance at 340 nm (for NADH production) or using a colorimetric or fluorometric coupled assay system[7][8].
-
-
Data Analysis:
-
Calculate the initial reaction rate for each time point.
-
Plot the percentage of remaining GAPDH activity against the pre-incubation time.
-
The optimal pre-incubation time is the point at which the inhibition reaches a plateau (i.e., no further significant decrease in enzyme activity is observed with longer incubation).
-
Protocol 2: Determining the IC50 of this compound against GAPDH
-
Reagent Preparation: As described in Protocol 1.
-
Assay Setup:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the GAPDH enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (0 µM this compound).
-
Pre-incubate the plate for the optimal duration determined in Protocol 1.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the NAD+ and G-3-P substrate mixture to all wells.
-
Monitor the reaction progress as described previously.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each this compound concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound incubation time and determining IC50.
Caption: Multifaceted roles of GAPDH and its inhibition by this compound.
References
- 1. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glyceraldehyde 3 Phosphate Dehydrogenase Activity Assay Kit | Abcam [abcam.com]
- 8. sciencellonline.com [sciencellonline.com]
Selection of appropriate solvents for Pentalenolactone stock solutions
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the selection of appropriate solvents for creating Pentalenolactone stock solutions. It includes frequently asked questions (FAQs), a troubleshooting guide for common dissolution issues, a detailed experimental protocol, and data on solvent compatibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the choice of solvent for stock solutions important?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities, including antimicrobial properties. The appropriate selection of a solvent is crucial for preparing stock solutions to ensure that the compound is fully dissolved, stable, and compatible with downstream experimental assays. An improper solvent can lead to precipitation, degradation of the compound, or interference with biological assays.
Q2: Which organic solvents are generally recommended for dissolving this compound?
A2: Based on the general solubility of sesquiterpene lactones, the most commonly recommended solvents for preparing this compound stock solutions are dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. Chloroform and ethyl acetate (B1210297) have also been used for the extraction and chromatography of similar compounds.
Q3: Is this compound soluble in water?
A3: this compound, like most sesquiterpene lactones, is expected to have very low solubility in water. Therefore, aqueous solutions are not recommended for preparing stock solutions.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be stored at -20°C to ensure stability and prevent degradation. It is also advisable to protect the solution from light.
Q5: For how long can I store the stock solution?
A5: When stored properly at -20°C, the stock solution should be stable for several weeks to months. However, for sensitive experiments, it is always best to use a freshly prepared solution or to perform regular quality control checks on the stored stock.
Troubleshooting Guide: Dissolution of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| This compound does not dissolve completely. | - Insufficient solvent volume.- Inappropriate solvent.- Low temperature. | - Increase the solvent volume gradually.- Try a different recommended solvent (e.g., switch from ethanol to DMSO).- Gently warm the solution in a water bath (not exceeding 37°C) and vortex or sonicate briefly. |
| The solution is cloudy or hazy after dissolution. | - The compound has reached its solubility limit.- Presence of impurities. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.- Consider preparing a more dilute stock solution. |
| The compound precipitates out of solution after storage. | - The storage temperature is too high.- The solution is supersaturated. | - Ensure the stock solution is stored at -20°C.- Before use, allow the vial to warm to room temperature and vortex to ensure any precipitate has redissolved. If precipitation persists, prepare a fresh, more dilute stock solution. |
| Inconsistent experimental results using the stock solution. | - Degradation of this compound.- Inaccurate concentration due to incomplete dissolution. | - Prepare a fresh stock solution.- Ensure the compound is fully dissolved before use.- Be mindful of the stability of this compound in the chosen solvent, especially if it is an alcohol and the solution is stored for an extended period. |
This compound Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble (Estimated up to 160 µM or higher) | Recommended for preparing high-concentration stock solutions for in vitro assays. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity. |
| Ethanol | Soluble | A good choice for many biological assays. Be aware of potential long-term stability issues, as some sesquiterpene lactones can react with alcohols. |
| Methanol | Soluble | Frequently used for analytical purposes such as HPLC. Similar to ethanol, long-term storage should be monitored for potential degradation. |
| Water | Insoluble | Not recommended for preparing stock solutions. |
| Methanol/Dichloromethane (B109758) (1:1, v/v) | Soluble | Can be used for initial dissolution, but the dichloromethane should be evaporated before use in most biological assays due to its toxicity. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol describes a general procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound (C₁₅H₁₆O₅) is approximately 276.28 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 276.28 g/mol = 0.0027628 g = 2.76 mg
-
-
-
Weighing the this compound:
-
Carefully weigh out 2.76 mg of this compound powder and place it into a sterile microcentrifuge tube or an amber glass vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Cap the tube securely.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound is difficult to dissolve, briefly sonicate the tube in a water bath at room temperature.
-
-
Storage:
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Solvent Selection Workflow
Caption: Workflow for selecting an appropriate solvent for this compound.
Technical Support Center: Managing Potential Off-Target Effects of Pentalenolactone in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the potential off-target effects of pentalenolactone in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a sesquiterpenoid antibiotic that acts as a specific and irreversible inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2][3][4][5] It achieves this by covalently modifying a critical cysteine residue (Cys-149) in the active site of GAPDH, thereby blocking its enzymatic activity.[4] This inhibition disrupts the process of glycolysis, a fundamental pathway for cellular energy production.[5]
Q2: What are the expected "on-target" effects of this compound in cell culture?
A2: The primary on-target effect of this compound is the inhibition of glycolysis. This leads to a reduction in ATP production from glucose and a decrease in the production of lactate (B86563).[6] In cell lines that are highly dependent on glycolysis for their energy needs, such as many cancer cell lines (a phenomenon known as the Warburg effect), inhibition of GAPDH by this compound is expected to lead to decreased cell proliferation and viability.[5]
Q3: What are the potential "off-target" or unintended effects of this compound?
A3: While this compound is highly specific for GAPDH, its profound impact on cellular metabolism can lead to a cascade of downstream effects that may be considered "off-target" in the context of a specific experimental question. These can include:
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Altered Cell Proliferation and Viability: Due to the central role of glycolysis in providing energy and building blocks for cell growth, inhibition of GAPDH can significantly impact cell proliferation and survival, which may not be the intended focus of the study.
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Induction of Oxidative Stress: Disruption of glycolysis can lead to metabolic imbalances and an increase in the production of reactive oxygen species (ROS), leading to cellular stress and potential apoptosis.
-
Modulation of Signaling Pathways: Cellular energy status is intricately linked to various signaling pathways. This compound has been shown to inhibit the ERK1/2 signaling cascade, which is involved in cell proliferation and survival. This effect is thought to be a consequence of the metabolic stress induced by GAPDH inhibition.
-
Changes in Gene Expression: Alterations in cellular metabolism and signaling can lead to widespread changes in gene expression as the cell attempts to adapt to the new metabolic state.
Q4: How can I minimize and control for these unintended effects in my experiments?
A4: A multi-faceted approach is recommended to manage the unintended effects of this compound:
-
Dose-Response and Time-Course Experiments: Conduct thorough dose-response and time-course experiments to identify the optimal concentration and duration of this compound treatment that elicits the desired on-target effect with minimal unintended consequences.
-
Use of Appropriate Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Positive and Negative Controls: Use positive and negative controls for your specific assay to ensure it is performing as expected.
-
Alternative Glycolysis Inhibitors: Consider using other glycolysis inhibitors that target different enzymes in the pathway (e.g., 2-deoxy-D-glucose) to confirm that the observed effects are due to the inhibition of glycolysis.
-
-
Monitor Cellular Metabolism: Directly measure the impact of this compound on glycolysis in your cell line by performing a lactate production assay. This will help you correlate the observed phenotype with the on-target effect.
-
Assess Cellular Stress: Evaluate the induction of oxidative stress using an assay to detect reactive oxygen species (ROS).
-
Genetic Approaches: If feasible, use genetic approaches such as siRNA or CRISPR/Cas9 to knockdown GAPDH and compare the phenotype to that observed with this compound treatment. This can help to confirm that the effects are indeed mediated by GAPDH inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design.
| Parameter | Value | Cell Line/System | Citation |
| IC50 for Cytotoxicity | Varies (µM range) | Different cancer cell lines | [7][8][9][10] |
| Concentration to Inhibit Glycolysis | 1.5 µg/ml (approx. 5.7 µM) | Bloodstream trypanosomes | [3] |
| Concentration to Inhibit Proliferation | Dose-dependent | Rat vascular smooth muscle cells | |
| Concentration to Inhibit ERK1/2 Phosphorylation | Dose-dependent | Rat vascular smooth muscle cells |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time. It is crucial to determine the optimal concentration for your specific experimental system.
Signaling Pathways and Experimental Workflows
Primary Mechanism of this compound Action
Caption: this compound inhibits GAPDH, disrupting glycolysis and cellular energy production.
Experimental Workflow for Assessing Off-Target Effects
Caption: A systematic workflow to characterize and validate the effects of this compound.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Low Cell Viability
Q: My cells are showing much higher toxicity to this compound than expected. What could be the cause?
A: High cytotoxicity can stem from several factors. Here is a troubleshooting workflow to help you identify the cause:
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
-
Verify this compound Concentration: Ensure that the stock solution was prepared correctly and that the final concentration in your experiment is accurate. Serial dilution errors can lead to significantly higher effective concentrations.
-
Assess Baseline Cell Health: Poor cell health prior to treatment can make cells more susceptible to the cytotoxic effects of any compound. Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.
-
Evaluate Glycolytic Dependence: Your cell line may be more highly dependent on glycolysis than anticipated. In such cases, even low concentrations of a GAPDH inhibitor can lead to significant cytotoxicity. Consider measuring the basal lactate production of your cell line.
-
Perform a More Detailed Dose-Response: Conduct a finer titration of this compound concentrations to identify a narrower window where the desired on-target effect is observed without excessive cell death.
-
Measure ROS Production: High levels of cytotoxicity may be due to excessive oxidative stress. If high ROS levels are detected, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype, which would indicate that ROS is a major contributor to the cytotoxicity.
Guide 2: Inconsistent or Unexplained Experimental Results
Q: I am observing inconsistent results between experiments or results that don't align with the expected mechanism of action. What should I check?
A: Inconsistent results can be frustrating. Here are some common sources of variability and how to address them:
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Cell Passage Number: High-passage number cells can exhibit altered metabolism and signaling responses. Use cells within a consistent and low passage number range for all experiments.
-
Reagent Stability: Ensure that your this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Even minor variations can lead to different outcomes.
-
"Edge Effects" in Multi-well Plates: Evaporation from the outer wells of a 96-well plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Consider Downstream Signaling Effects: If your results are inconsistent with simple glycolysis inhibition, consider the impact on downstream signaling pathways like ERK1/2. The kinetics of these signaling events may vary depending on the cell line and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Phospho-ERK1/2
This protocol is for assessing the effect of this compound on the phosphorylation of ERK1/2.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations and for different time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[14][15]
Protocol 3: Measurement of Lactate Production
This protocol provides a general workflow for measuring lactate production as an indicator of glycolysis.
Materials:
-
Cells of interest
-
This compound
-
Serum-free cell culture medium
-
Commercially available lactate assay kit (colorimetric or fluorometric)[16]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound as desired.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.[16]
-
Lactate Measurement: Follow the manufacturer's instructions for the lactate assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.[16][17]
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader and calculate the lactate concentration based on a standard curve.[16][17]
Protocol 4: Detection of Cellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect cellular ROS.
Materials:
-
Cells of interest
-
This compound
-
H2DCFDA stock solution (in DMSO)
-
Serum-free medium or PBS
-
Fluorescence microplate reader or fluorescence microscope
Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control for ROS induction (e.g., H₂O₂).
-
H2DCFDA Staining: Remove the treatment medium and wash the cells. Add H2DCFDA working solution (typically 10-20 µM in serum-free medium or PBS) to each well and incubate for 30-45 minutes at 37°C in the dark.[18][19]
-
Washing: Remove the H2DCFDA solution and wash the cells with PBS to remove excess probe.[20]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.[20]
References
- 1. This compound-insensitive glyceraldehyde-3-phosphate dehydrogenase from Streptomyces arenae is closely related to GAPDH from thermostable eubacteria and plant chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
- 6. The role of GAPDH in the selective toxicity of CNP in melanoma cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. content.abcam.com [content.abcam.com]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Pauson-Khand Reaction for Pentalenolactone Synthesis
Welcome to the technical support center for the Pauson-Khand reaction (PKR) in the synthesis of Pentalenolactone and its analogues. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this powerful cyclization reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Pauson-Khand reaction for the synthesis of the this compound core.
Issue 1: Low or No Yield of the Desired Bicyclo[3.3.0]octenone Product
-
Question: My Pauson-Khand reaction is resulting in a low yield or primarily unreacted starting material. What are the potential causes and how can I improve the conversion?
-
Answer: Low yields in the intramolecular Pauson-Khand reaction for this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst Activity: The traditional stoichiometric reagent, dicobalt octacarbonyl (Co₂(CO)₈), can degrade upon exposure to air. Ensure you are using fresh, high-quality Co₂(CO)₈ and handle it under an inert atmosphere. For catalytic versions, the chosen catalyst may not be active enough or could be deactivating prematurely.
-
Reaction Temperature: The thermal Pauson-Khand reaction often requires elevated temperatures.[1] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to substrate decomposition. A careful optimization of the reaction temperature is crucial. Consider a temperature screen from 80 °C to 140 °C.
-
Promoters/Additives: The use of promoters can significantly enhance the reaction rate and allow for milder reaction conditions. N-oxides, such as N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO), are commonly used to facilitate the reaction. Other additives like primary amines or sulfides can also be beneficial.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. While non-coordinating solvents like toluene (B28343) are common, in some cases, coordinating solvents might be beneficial, or a switch to a higher-boiling solvent might be necessary to achieve the required temperature.
-
Issue 2: Poor Diastereoselectivity in the Cyclization
-
Question: My reaction is producing a mixture of diastereomers of the this compound core. How can I improve the stereocontrol?
-
Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of complex molecules like this compound. The stereochemical outcome of the Pauson-Khand reaction is often influenced by the substrate and reaction conditions.
Strategies for Improving Diastereoselectivity:
-
Substrate Control: The stereocenters present in the enyne precursor can direct the stereochemical outcome of the cyclization. The conformation of the tether connecting the alkyne and alkene plays a significant role. In the synthesis of this compound A methyl ester, the stereochemistry of the final product is highly dependent on the facial selectivity of the alkene coordination to the cobalt complex.
-
Catalyst and Ligand Choice: For catalytic versions of the Pauson-Khand reaction, the use of chiral ligands on the metal center can induce asymmetry and improve diastereoselectivity. While less common for the cobalt-mediated reactions, rhodium and iridium catalysts with chiral phosphine (B1218219) ligands have shown success in asymmetric Pauson-Khand reactions.
-
Additives: Certain additives have been reported to influence the diastereoselectivity of the reaction. The mechanism of this influence is not always well understood but exploring different additives can be a viable optimization strategy.
-
Issue 3: Long Reaction Times
-
Question: The Pauson-Khand reaction in my this compound synthesis is extremely slow, taking several days to reach completion. How can I accelerate the reaction?
-
Answer: Long reaction times, such as the eight-day reaction reported in one synthesis of this compound A methyl ester, can be a significant drawback.[2] Several methods can be employed to increase the reaction rate.
Methods for Rate Acceleration:
-
Promoters: As mentioned for improving yield, N-oxides (NMO, TMANO) are effective in accelerating the reaction by facilitating the dissociation of a CO ligand from the cobalt-alkyne complex, which is often the rate-limiting step.[3]
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours or days to minutes.[4] This is due to efficient and rapid heating of the reaction mixture.
-
Photochemical Promotion: Irradiation with light has also been shown to promote the Pauson-Khand reaction, likely by facilitating CO dissociation.
-
Higher Temperatures: Increasing the reaction temperature, within the limits of substrate stability, will generally increase the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the Pauson-Khand reaction in this compound synthesis?
A1: The most commonly employed method for the synthesis of the this compound core via the Pauson-Khand reaction utilizes a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈). While catalytic systems using rhodium or iridium exist and can offer advantages in terms of atom economy and asymmetric induction, the cobalt-mediated reaction is well-established for this particular application. For optimization, screening different cobalt sources or exploring catalytic cobalt systems with appropriate ligands could be beneficial.
Q2: What is the role of the TMS group on the alkyne in some this compound syntheses?
A2: A trimethylsilyl (B98337) (TMS) group on the alkyne terminus can influence the regioselectivity of the reaction and, in some cases, can also impact the diastereoselectivity. It can also serve to protect a terminal alkyne. The TMS group can be removed later in the synthetic sequence.
Q3: Can I use a catalytic amount of cobalt for this reaction?
A3: While the traditional Pauson-Khand reaction uses a stoichiometric amount of cobalt, catalytic versions have been developed. These often require a source of carbon monoxide (CO gas) and may benefit from the use of specific ligands or promoters to maintain catalyst activity. For a complex synthesis like that of this compound, a catalytic approach would need careful optimization to ensure high yields and selectivity.
Q4: My reaction is producing a complex mixture of byproducts. What could be the cause?
A4: The formation of multiple byproducts can be due to several factors, including substrate decomposition at high temperatures, side reactions of functional groups present in the molecule, or catalyst-mediated side reactions. To address this, you can try lowering the reaction temperature and using a promoter to compensate for the slower rate, ensuring the inert atmosphere is strictly maintained to prevent oxidative degradation, and purifying the starting enyne to remove any impurities that might interfere with the reaction.
Data Presentation
Table 1: Representative Pauson-Khand Reaction Conditions for Bicyclo[3.3.0]octenone Synthesis
| Catalyst/Reagent | Promoter/Additive | Solvent | Temperature (°C) | Time | Yield (%) | Diastereomeric Ratio (d.r.) |
| Co₂(CO)₈ (stoichiometric) | None (thermal) | Toluene | 110 | 24-48 h | Moderate | Varies |
| Co₂(CO)₈ (stoichiometric) | NMO (3 equiv.) | CH₂Cl₂ | 25-40 | 2-12 h | Good | Substrate dependent |
| Co₂(CO)₈ (stoichiometric) | TMANO (3 equiv.) | CH₂Cl₂ | 25 | 4-8 h | Good | Substrate dependent |
| [Rh(CO)₂Cl]₂ (catalytic) | CO (1 atm) | Toluene | 110 | 12-24 h | Good-Excellent | Ligand dependent |
| Co₂(CO)₈ (stoichiometric) | Primary Amine | Toluene | 80-100 | 1-4 h | Good | Substrate dependent |
Note: The yields and diastereomeric ratios are highly dependent on the specific substrate used. This table provides a general overview of common conditions.
Experimental Protocols
Protocol 1: Stoichiometric Cobalt-Mediated Intramolecular Pauson-Khand Reaction with NMO Promoter
This protocol is a general procedure for the intramolecular cyclization of a 1,6-enyne, a common precursor for the this compound core.
Materials:
-
1,6-enyne precursor
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-methylmorpholine N-oxide (NMO)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 1,6-enyne (1.0 equiv).
-
Dissolve the enyne in anhydrous CH₂Cl₂ (concentration typically 0.05-0.1 M).
-
Add Co₂(CO)₈ (1.1 equiv) to the solution in one portion. The solution will typically turn a deep red or brown color, indicating the formation of the cobalt-alkyne complex.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete complex formation.
-
Add NMO (3.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by opening the flask to air and stirring for 30 minutes.
-
Filter the reaction mixture through a pad of silica (B1680970) gel or Celite, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate) to remove the cobalt salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired bicyclo[3.3.0]octenone.
Visualizations
Caption: The generally accepted mechanism of the Pauson-Khand reaction.
Caption: A logical workflow for troubleshooting low yields in the Pauson-Khand reaction.
Caption: Key relationships between reaction parameters and outcomes in the Pauson-Khand reaction.
References
Strategies to increase the expression of the Pentalenolactone biosynthetic gene cluster
Welcome to the technical support center for strategies to increase the expression of the Pentalenolactone Biosynthetic Gene Cluster (BGC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to enhancing the production of this valuable secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: My this compound BGC is silent or expressed at very low levels in the native host. What are the initial steps to activate its expression?
A1: Activation of silent or poorly expressed biosynthetic gene clusters is a common challenge. Initial strategies should focus on understanding the native regulation and then manipulating it. Consider the following:
-
Culture Condition Optimization: Systematically vary culture parameters such as media composition (carbon and nitrogen sources), temperature, pH, and aeration. Secondary metabolite production is often highly sensitive to environmental cues.
-
Ribosome Engineering: Introduce mutations in ribosomal proteins or RNA polymerase. This can be achieved by selecting for resistance to antibiotics like streptomycin (B1217042) or rifampicin. Such mutations can sometimes pleiotropically affect secondary metabolism and activate silent gene clusters.[1][2]
-
Overexpression of Pathway-Specific Activators: The this compound BGC is known to be regulated by activators of the MarR/SlyA family, such as PenR and PntR. Overexpressing these pathway-specific positive regulators can significantly enhance the transcription of the entire gene cluster.
Q2: I am considering heterologous expression of the this compound BGC. Which host is recommended and what are the key considerations?
A2: Streptomyces species are generally the preferred hosts for expressing actinobacterial BGCs due to their genetic similarity and machinery for producing complex secondary metabolites.
-
Recommended Hosts: Engineered Streptomyces strains like S. coelicolor, S. lividans, S. albus, and S. avermitilis are excellent choices.[3][4][5][6] Genome-minimized strains of S. avermitilis have been developed to reduce competition for precursors from endogenous secondary metabolite pathways.[7]
-
Key Considerations:
-
Codon Optimization: While expressing in a Streptomyces host, codon usage is generally compatible. However, if expressing in a more distant host like E. coli, codon optimization of the entire cluster may be necessary.
-
Promoter Selection: The native promoters within the BGC might not be functional in the heterologous host. Replacing them with well-characterized strong constitutive or inducible promoters is crucial.
-
Precursor Supply: this compound is a terpenoid, derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.[3] Ensure your chosen host has a robust supply of the precursor farnesyl diphosphate (B83284) (FPP). Overexpression of key enzymes in the MEP pathway, such as DXS, IspG, and IspH, can boost precursor availability.[3]
-
Q3: How can I rationally engineer the this compound BGC for higher yields?
A3: Rational engineering approaches focus on specific genetic modifications to enhance expression and flux towards your product.
-
Promoter Engineering: This is a powerful strategy to increase transcription levels. Replace the native promoters of key biosynthetic genes or the entire operon with strong, well-characterized constitutive promoters. A variety of strong promoters for Streptomyces are available, such as ermEp, kasOp, and stnYp.[8][9]
-
Ribosome Binding Site (RBS) Optimization: The efficiency of translation initiation for each gene in the cluster can be a bottleneck. Engineering the RBS sequences to optimize translation can significantly increase protein expression and, consequently, this compound production.
-
Metabolic Engineering of the Host: To increase the precursor pool, you can engineer the host's central metabolism. For terpenoids like this compound, this involves upregulating the MEP or MVA pathway genes.[3][10][11]
Troubleshooting Guides
Problem 1: The this compound BGC is successfully cloned and transferred to a heterologous Streptomyces host, but no product is detected.
| Possible Cause | Troubleshooting Step |
| Promoter Inactivity | The native promoters of the BGC may not be recognized by the host's transcriptional machinery. |
| Solution: Replace the native promoters with strong, constitutive promoters known to be active in your Streptomyces host (e.g., ermEp, *kasOp).[8] | |
| Inefficient Translation | Codon usage might be suboptimal, or the native ribosome binding sites (RBSs) could be weak in the new host. |
| Solution: Analyze the codon usage and re-synthesize genes if necessary. More effectively, engineer the RBS for each gene in the cluster to enhance translation initiation. | |
| Lack of Precursors | The heterologous host may not produce sufficient farnesyl diphosphate (FPP), the precursor for this compound biosynthesis. |
| Solution: Overexpress key genes in the MEP pathway (e.g., dxs, ispG, ispH) to increase the FPP pool.[3] | |
| Toxicity of Intermediates or Product | The accumulation of this compound or its intermediates might be toxic to the host. The native producer has a resistance gene (gap1).[12][13] |
| Solution: Ensure that the this compound resistance gene (gap1), which encodes an insensitive glyceraldehyde-3-phosphate dehydrogenase, is co-expressed with the BGC. | |
| Incorrect Fermentation Conditions | The culture conditions may not be optimal for secondary metabolite production in the heterologous host. |
| Solution: Systematically optimize fermentation parameters such as media components, pH, temperature, and aeration. |
Problem 2: this compound production is observed, but the yield is very low.
| Possible Cause | Troubleshooting Step |
| Suboptimal Promoter Strength | The chosen promoter may not be strong enough to drive high-level expression of the BGC. |
| Solution: Experiment with a library of promoters of varying strengths to find the optimal expression level. Refer to the quantitative data table below for a comparison of promoter strengths. | |
| Bottlenecks in the Biosynthetic Pathway | The activity of one or more enzymes in the this compound pathway may be rate-limiting. |
| Solution: Overexpress the genes encoding potentially rate-limiting enzymes, such as pentalenene (B1246303) synthase (ptlA) or the P450 monooxygenases. | |
| Sub-optimal RBS Efficiency | Even with a strong promoter, inefficient translation of key enzymes can limit production. |
| Solution: Fine-tune the expression of individual genes by optimizing their RBS sequences. | |
| Precursor Limitation | The supply of FPP is insufficient to support high-level production. |
| Solution: Further engineer the host's central metabolism to channel more carbon towards the MEP pathway.[3] | |
| Feedback Inhibition | The final product, this compound, or its intermediates might inhibit the activity of biosynthetic enzymes or repress the expression of the BGC. This compound and its late-stage intermediates can release the PenR/PntR activators from their DNA binding sites, potentially leading to feedback regulation. |
| Solution: Consider engineering the regulatory proteins (PenR/PntR) to be less sensitive to product feedback. Alternatively, implement a continuous fermentation setup to remove the product as it is formed. |
Quantitative Data Summary
Table 1: Comparison of Strong Constitutive Promoters in Streptomyces
| Promoter | Host Strain(s) | Reporter Gene | Relative Strength/Activity | Reference |
| kasOp | S. coelicolor, S. venezuelae, S. avermitilis | xylE, neo | Highest activity compared to ermEp and SF14p. | [8] |
| stnYp | S. albus, S. coelicolor, S. lividans, S. venezuelae | xylE | Higher activity than ermEp, kasOp, and SP44. | [9] |
| ermEp | Widely used in various Streptomyces species | Multiple | Strong and constitutive, often used as a benchmark. | [8] |
| SF14p | S. coelicolor, S. venezuelae, S. avermitilis | xylE, neo | Lower activity compared to kasOp. | [8] |
Table 2: Examples of Terpenoid Production in Engineered Streptomyces
| Terpenoid Product | Host Strain | Engineering Strategy | Titer (mg/L) | Reference |
| ent-atiserenoic acid | S. albus J1074 | Overexpression of TriMEP cassette (dxs, ispG, ispH) | 325 ± 17 | [3][14] |
| (-)-epi-α-bisabolol | S. albus J1074 | Overexpression of TriMEP cassette | 237 ± 14 | [3][14] |
| ent-(13E)-isocupressic acid | S. albus J1074 | Overexpression of TriMEP cassette | 209 ± 20 | [3][14] |
| Botryococcene (B12783581) | S. reveromyceticus SN-593 | Promoter screening and overexpression of MVA pathway and botryococcene synthase | 212 ± 20 | [11] |
Experimental Protocols
Protocol 1: Promoter Replacement in Streptomyces using Red/ET Recombination
This protocol outlines a general method for replacing a native promoter with a strong constitutive promoter.
-
Design of the Promoter Cassette:
-
Synthesize a DNA fragment containing the desired promoter (e.g., kasOp*) flanked by short homology arms (approx. 50 bp) corresponding to the regions immediately upstream and downstream of the native promoter to be replaced in the BGC.
-
Include a selectable marker (e.g., apramycin (B1230331) resistance) downstream of the new promoter.
-
-
Preparation of the Targeting Cassette:
-
Use PCR to amplify the promoter-resistance cassette with primers that add longer homology arms (39 nt) to the ends, corresponding to the target locus in the cosmid carrying the this compound BGC.
-
-
Electroporation and Recombination:
-
Introduce the cosmid containing the this compound BGC into an E. coli strain expressing the Red/ET recombination proteins (e.g., BW25113/pIJ790).
-
Prepare electrocompetent cells of this strain and electroporate the purified PCR-generated targeting cassette.
-
Select for recombinant colonies on media containing the appropriate antibiotic for the resistance marker on the cassette.
-
-
Verification of Recombinants:
-
Verify the correct insertion of the promoter cassette by colony PCR and restriction digest analysis of the modified cosmid.
-
-
Transfer to Streptomyces :
-
Introduce the engineered cosmid into your chosen Streptomyces host via intergeneric conjugation from E. coli.
-
Select for exconjugants and verify the integration of the modified BGC.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) to Assess Gene Expression
This protocol is for quantifying the transcript levels of genes within the this compound BGC.
-
RNA Isolation:
-
Grow your engineered and control Streptomyces strains under inducing conditions.
-
Harvest mycelia during the exponential or early stationary phase.
-
Isolate total RNA using a suitable kit or a standard protocol involving TRIzol and mechanical lysis.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer primers.
-
-
Primer Design:
-
Design gene-specific primers for your target biosynthetic genes (e.g., ptlA, ptlH) and a housekeeping gene for normalization (e.g., hrdB). Primers should amplify a product of 100-200 bp.
-
-
Real-Time PCR Reaction:
-
Set up the qPCR reaction using a SYBR Green master mix, your cDNA template, and the designed primers.
-
Include no-template controls and no-reverse-transcriptase controls.
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Visualizations
Caption: Simplified this compound biosynthetic pathway.
Caption: Workflow for promoter replacement in Streptomyces.
Caption: Regulation of the this compound BGC by PenR/PntR.
References
- 1. The Application of Ribosome Engineering to Natural Product Discovery and Yield Improvement in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Identification and characterization of a strong constitutive promoter stnYp for activating biosynthetic genes and producing natural products in streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Terpenoid-Production Platform in Streptomyces reveromyceticus SN-593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic this compound in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A gene cluster for biosynthesis of the sesquiterpenoid antibiotic this compound in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering Streptomyces for Efficient Terpenoid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the chemical synthesis of Pentalenolactone analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Pentalenolactone analogs, with a primary focus on addressing low reaction yields.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that can lead to low yields in the synthesis of this compound analogs.
Section 1: Issues with Cyclopentenone Ring Formation (Pauson-Khand Reaction)
Question 1: My Pauson-Khand reaction (PKR) is giving a low yield of the desired cyclopentenone. What are the common causes and how can I improve it?
Answer: Low yields in the Pauson-Khand reaction are a frequent challenge. The primary causes often revolve around the cobalt-alkyne complex formation, reaction conditions, and substrate reactivity. Here are key factors to investigate:
-
Cobalt Carbonyl Quality and Stoichiometry: The traditional PKR requires a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈).[1] Ensure you are using high-quality, fresh Co₂(CO)₈ as it can decompose upon exposure to air and moisture. Incomplete complexation with the alkyne is a common reason for low yields.
-
Reaction Temperature and Time: While the classic PKR often requires elevated temperatures, this can also lead to decomposition of the starting materials or products. Some modern variations with additives can proceed at room temperature.[2] Reaction times can also be lengthy; one synthesis of a this compound A methyl ester analog required eight days for the PKR step to achieve a good yield.[3]
-
Alkene and Alkyne Reactivity: The nature of your alkene and alkyne substrates significantly impacts the reaction's success. Sterically hindered substrates can react poorly. For intermolecular reactions, terminal or unsymmetrically substituted alkenes can lead to low yields and poor selectivity.[4]
-
Promoters/Additives: The use of N-oxides, such as N-methylmorpholine N-oxide (NMO), can significantly accelerate the reaction rate and improve yields, often allowing the reaction to proceed at lower temperatures.[2]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. While non-coordinating solvents like toluene (B28343) or benzene (B151609) are common, in some cases, coordinating solvents can affect the reaction.
Troubleshooting Workflow for Low PKR Yield
Caption: Troubleshooting workflow for low yields in the Pauson-Khand reaction.
Section 2: Issues with Bicyclic Core Formation (Diels-Alder Reaction)
Question 2: I am experiencing a low yield in the Diels-Alder reaction to form the bicyclic core of my this compound analog. What should I investigate?
Answer: The Diels-Alder reaction is a powerful tool for forming six-membered rings, but its efficiency is sensitive to several factors. Here are the primary areas to troubleshoot for low yields:
-
Diene Conformation: The diene must be in the s-cis conformation to react. Acyclic dienes often have a small energy barrier to adopting this conformation, but bulky substituents can disfavor it. Using cyclic dienes, which are locked in the s-cis conformation, can often improve reactivity.
-
Electronic Properties of Diene and Dienophile: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile. Ensure your substrates have complementary electronic properties. The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile will accelerate the reaction.
-
Reaction Temperature: While many Diels-Alder reactions proceed at room temperature, some require heating to overcome the activation energy. However, excessively high temperatures can promote the retro-Diels-Alder reaction, leading to a lower yield of the desired product.
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst can significantly accelerate the reaction and improve yields, particularly for reactions with electronically mismatched partners.
-
Solvent Effects: While often performed in non-polar organic solvents, some Diels-Alder reactions show rate acceleration in polar solvents or even in water.
Logical Relationship for Optimizing Diels-Alder Reactions
Caption: Key factors influencing Diels-Alder reaction yields.
Section 3: Issues with Lactone Ring Formation
Question 3: The final lactonization step to form the this compound core is inefficient. How can I improve the yield?
Answer: Lactonization, the formation of the cyclic ester, can be a challenging step, especially for strained ring systems common in this compound analogs. Here are some troubleshooting tips:
-
Choice of Lactonization Method: There are numerous methods for lactonization, and the optimal choice depends on the specific substrate. Common methods include Yamaguchi, Mitsunobu, and various macrolactonization protocols. If one method is failing, screening other lactonization reagents and conditions is recommended.
-
Steric Hindrance: Steric hindrance around the reacting alcohol and carboxylic acid (or its derivative) can significantly impede cyclization. Ensure that your synthetic design minimizes steric clash at the reaction centers.
-
Ring Strain: The formation of strained lactone rings is thermodynamically and kinetically disfavored. High dilution conditions are often necessary to favor the intramolecular cyclization over intermolecular polymerization.
-
Protecting Group Strategy: Incompatible protecting groups can interfere with the lactonization reaction. Ensure that your protecting group strategy is robust and that the deprotection of the alcohol and carboxylic acid precursors is clean and high-yielding.
-
Byproduct Formation: Side reactions, such as the formation of dimers or polymers, are common issues in lactonization. Careful control of reaction concentration and temperature is crucial to minimize these competing pathways.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of multiple stereoisomers in my reaction. How can I improve the stereocontrol?
A1: Achieving high stereoselectivity is a common challenge in the synthesis of complex molecules like this compound analogs. Consider the following:
-
Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries on your substrates or using asymmetric catalysts can induce facial selectivity in key bond-forming reactions.
-
Substrate Control: The inherent stereochemistry of your starting materials can direct the stereochemical outcome of subsequent reactions. This is a key principle in many total syntheses.
-
Reaction Conditions: Temperature, solvent, and the choice of reagents can all influence the transition state energies of competing diastereomeric pathways. Systematic optimization of these parameters can often improve stereoselectivity. For example, in some Pd-catalyzed cycloadditions, the polarity of the solvent can influence the ratio of stereoisomers.[5]
Q2: I am losing a significant amount of my product during purification. What are some strategies to minimize this loss?
A2: Product loss during purification is a common contributor to low overall yields. Here are some suggestions:
-
Optimize Chromatography: If using column chromatography, carefully select the stationary phase and eluent system to achieve good separation between your product and impurities. Using high-performance liquid chromatography (HPLC) for final purification can provide higher resolution, but may involve some product loss.
-
Crystallization/Recrystallization: If your product is a solid, developing a good crystallization or recrystallization protocol can be a highly effective purification method that minimizes loss.
-
Extraction and Work-up: Ensure that your product is not partially soluble in the aqueous layer during extractions. Back-extracting the aqueous layer can sometimes recover dissolved product. Also, be mindful of product stability to the pH of the aqueous washes.
-
Minimize Transfers: Each transfer of your material from one flask to another incurs some loss. Try to minimize the number of transfers whenever possible.
Q3: Are there any common side reactions I should be aware of during the synthesis of this compound analogs?
A3: Yes, several side reactions can compete with your desired transformations:
-
In the Pauson-Khand Reaction: Alkyne trimerization and alkene polymerization can be competing pathways.
-
In the Diels-Alder Reaction: The retro-Diels-Alder reaction can occur at high temperatures. Polymerization of the diene or dienophile is also a possibility.
-
During Lactonization: Intermolecular esterification leading to dimers and polymers is a major side reaction.
-
Rearrangements: The complex polycyclic core of this compound analogs can be prone to acid- or base-catalyzed rearrangements under certain conditions.
Data Presentation
Table 1: Influence of Reaction Parameters on Pauson-Khand Reaction (PKR) Yield
| Parameter | Condition | Likely Impact on Yield | Rationale |
| Catalyst | Stoichiometric Co₂(CO)₈ | Baseline | Traditional method, can be low yielding.[1] |
| Catalytic Rh or Pd complexes | Potentially Higher | Can offer improved efficiency and milder conditions.[6] | |
| Temperature | High (e.g., > 80 °C) | Variable | May be required for less reactive substrates but can cause decomposition. |
| Room Temperature | Potentially Higher | Possible with promoters, minimizes thermal decomposition.[2] | |
| Promoter | No Promoter | Lower | Slower reaction, may require harsher conditions. |
| With N-oxide (e.g., NMO) | Higher | Accelerates CO dissociation, leading to faster reaction and higher yields.[2] | |
| Substrate | Sterically Unhindered | Higher | Less steric clash in the transition state. |
| Sterically Hindered | Lower | Steric hindrance can prevent efficient complexation and cyclization.[3] |
Table 2: Factors Affecting Diels-Alder Reaction Yield and Selectivity
| Factor | Condition | Likely Impact on Yield/Selectivity | Rationale |
| Diene Electronics | Electron-Donating Groups | Higher Yield | Increases HOMO energy of the diene, accelerating the reaction. |
| Electron-Withdrawing Groups | Lower Yield | Decreases HOMO energy of the diene. | |
| Dienophile Electronics | Electron-Withdrawing Groups | Higher Yield | Lowers LUMO energy of the dienophile, accelerating the reaction. |
| Electron-Donating Groups | Lower Yield | Raises LUMO energy of the dienophile. | |
| Temperature | Moderate | Optimal | Balances reaction rate and prevents retro-Diels-Alder. |
| High | Lower Yield | Can favor the thermodynamically controlled retro-Diels-Alder reaction. | |
| Catalysis | No Catalyst | Baseline | May be slow for unactivated substrates. |
| Lewis Acid (e.g., AlCl₃) | Higher Yield & Selectivity | Coordinates to the dienophile, lowering its LUMO and enhancing reactivity. | |
| Solvent | Non-polar | Baseline | Common for many Diels-Alder reactions. |
| Polar/Aqueous | Potentially Higher Yield | Can accelerate the reaction through hydrophobic effects and stabilization of polar transition states. |
Experimental Protocols
Key Experiment 1: General Protocol for a Stoichiometric Pauson-Khand Reaction
Objective: To form a cyclopentenone ring from an enyne precursor.
Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the enyne substrate (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Cobalt Complexation: Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) to the solution at room temperature. Stir the mixture for 1-4 hours, or until thin-layer chromatography (TLC) indicates complete formation of the alkyne-cobalt complex.
-
Cycloaddition: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and open it to the air to decompose the excess cobalt carbonyl. The mixture may be filtered through a pad of silica (B1680970) gel or Celite to remove cobalt salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Note: For reactions that are sluggish at elevated temperatures, consider adding N-methylmorpholine N-oxide (NMO) (2-4 eq) after the initial complexation and stirring at room temperature.
Key Experiment 2: General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
Objective: To construct the bicyclic core of a this compound analog.
Methodology:
-
Preparation: To a solution of the dienophile (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C) under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise.
-
Addition of Diene: After stirring for 15-30 minutes, add a solution of the diene (1.2 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to stir at the low temperature and gradually warm to room temperature while monitoring the progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Key Experiment 3: General Protocol for Yamaguchi Lactonization
Objective: To form the lactone ring of a this compound analog.
Methodology:
-
Formation of the Mixed Anhydride: To a solution of the hydroxy carboxylic acid precursor (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (B128534) (2.2 eq). To this solution, add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir at room temperature for 1-2 hours.
-
Cyclization: Dilute the reaction mixture with a large volume of anhydrous toluene and add it via syringe pump over several hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP, 6.0 eq) in a large volume of anhydrous toluene at reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at reflux until TLC indicates the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activities of Pentalenolactone, Kanamycin, and Ampicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial properties of pentalenolactone, a sesquiterpenoid antibiotic, with two widely used clinical antibiotics, kanamycin (B1662678) and ampicillin (B1664943). The information presented herein is supported by experimental data to assist researchers and drug development professionals in evaluating their potential applications.
Introduction to the Antimicrobial Agents
This compound is a naturally occurring sesquiterpenoid antibiotic produced by various Streptomyces species.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[1][2] Its unique mechanism of action makes it a subject of interest for novel antibiotic development.
Kanamycin is a well-established aminoglycoside antibiotic isolated from Streptomyces kanamyceticus. It is primarily effective against aerobic Gram-negative bacteria, with some activity against Gram-positive organisms.[3][4] Kanamycin is a crucial tool in both clinical settings and molecular biology research.
Ampicillin is a broad-spectrum β-lactam antibiotic belonging to the aminopenicillin family.[5][6] It is effective against a wide range of Gram-positive and some Gram-negative bacteria.[5][6] Ampicillin has been a cornerstone in the treatment of bacterial infections for decades.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of these compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound analogs, kanamycin, and ampicillin against representative Gram-positive and Gram-negative bacteria.
| Microorganism | This compound Analog 1 (µg/mL) | This compound Analog 2 (µg/mL) | Kanamycin (µg/mL) | Ampicillin (µg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | 16 | 16 | 4 | 2 | [7] |
| Escherichia coli ATCC 25922 | 32 | 16 | 16 | 4 | [7] |
| Escherichia coli DH5α | 50 | - | - | - | [1] |
Note: The this compound analogs (1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid) were evaluated in the cited study.[7] Data for kanamycin and ampicillin were presented as positive controls in the same study, allowing for a direct comparison under identical experimental conditions.
Mechanisms of Action
The three antimicrobial agents exhibit distinct mechanisms of action, targeting different essential cellular processes in bacteria.
This compound: Inhibition of Glycolysis
This compound's antimicrobial activity stems from its ability to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] It acts as a competitive and covalent inhibitor by alkylating a cysteine residue in the active site of GAPDH, thereby disrupting a crucial step in bacterial energy metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthesis of Kanamycin Conjugated Gold Nanoparticles with Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
Pentalenolactone versus other known GAPDH inhibitors: a comparative study
For Researchers, Scientists, and Drug Development Professionals
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a significant therapeutic target due to its central role in glycolysis and its involvement in various non-glycolytic processes such as apoptosis and autophagy.[1][2] The heightened reliance of cancer cells on glycolysis, known as the Warburg effect, makes GAPDH an attractive target for anti-cancer drug development.[2][3] This guide provides a comparative overview of Pentalenolactone and other notable GAPDH inhibitors, supported by available experimental data.
Mechanism of Action: A Tale of Covalent Modification
This compound, a sesquiterpenoid antibiotic, acts as a time-dependent, irreversible inhibitor of GAPDH.[4][5] Its mechanism involves the covalent modification of the catalytically active cysteine residue (Cys-149) in the enzyme's active site.[6][7] This alkylation is mediated by the electrophilic epoxylactone moiety of this compound, which undergoes nucleophilic attack by the thiol group of the cysteine residue.[6][7] The presence of NAD+ can stimulate this inactivation by increasing the enzyme's affinity for the inhibitor.[4][5]
Several other prominent GAPDH inhibitors share a similar mechanism of irreversible, covalent inhibition targeting the active site cysteine. These include:
-
Heptelidic acid (Koningic acid): A sesquiterpenoid that also forms a covalent bond with the active site cysteine.[8][9]
-
3-Bromopyruvate (B3434600) (3-BrPA): An alkylating agent that has shown potent anti-cancer effects by targeting GAPDH.[10][11][12]
In contrast, some inhibitors exhibit reversible binding. For instance, 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (PGG) has been identified as a reversible and competitive inhibitor of GAPDH.[13]
Comparative Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound and other selected GAPDH inhibitors. It is important to note that these values are derived from various studies and may have been determined under different experimental conditions, which can influence the results.
| Inhibitor | Target/Cell Line | IC50 / Inhibitory Concentration | Reference(s) |
| This compound | Ehrlich-ascites tumor cells, Plasmodium vinckei infected erythrocytes | 18-90 µM | [14] |
| Heptelidic acid (Koningic acid) | General GAPDH Inhibition | 90 µM | [6] |
| Human Leukemia U937 cells (caspase-3 induction) | 40 µM | ||
| Pediatric B-Cell Acute Lymphoblastic Leukemia (JM1) | 169 ng/ml | [15] | |
| Pediatric B-Cell Acute Lymphoblastic Leukemia (Reh) | 126.5 ng/ml | [15] | |
| DC-5163 | GAPDH (in vitro) | 176.3 nM | [1][16][17][18] |
| MDA-MB-231 cell proliferation | 99.22 µM | [1] | |
| 3-Bromopyruvate (3-BrPA) | Human colorectal cancer HCT116 cells | < 30 µM | [11] |
| HT-29 cell line | 120 µM | [19] |
Experimental Protocols
A standardized method for assessing GAPDH inhibition is crucial for the direct comparison of different compounds. Below is a detailed, representative protocol for a GAPDH activity and inhibition assay.
Protocol: Determination of GAPDH Inhibition (IC50)
This protocol outlines the key steps for measuring the half-maximal inhibitory concentration (IC50) of a test compound against GAPDH.
1. Materials:
-
Purified GAPDH enzyme
-
GAPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Substrates: Glyceraldehyde-3-phosphate (G3P) and NAD+
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm or 450 nm depending on the assay format.[14][20][21]
2. Preparation of Reagents:
-
GAPDH Enzyme Solution: Prepare a working solution of purified GAPDH in ice-cold GAPDH Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Substrate Solution: Prepare a stock solution containing G3P and NAD+ in the assay buffer.
-
Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in the assay buffer. Also, prepare a vehicle control containing the same concentration of the solvent used to dissolve the inhibitor.
3. Assay Procedure:
-
Plate Setup: To each well of a 96-well plate, add the GAPDH enzyme solution.
-
Inhibitor Addition: Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH production) over time in kinetic mode.[14]
4. Data Analysis:
-
Calculate Initial Velocities: Determine the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathways and Cellular Effects
Inhibition of GAPDH extends beyond the disruption of glycolysis, impacting several critical cellular signaling pathways, primarily leading to apoptosis and autophagy.
GAPDH and Apoptosis
GAPDH can translocate to the nucleus under apoptotic stimuli, where it plays a pro-apoptotic role.[4] One key pathway involves the S-nitrosylation of GAPDH in response to nitric oxide (NO), which promotes its binding to Siah1, an E3 ubiquitin ligase.[4][22] The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 mediates the degradation of nuclear proteins, leading to apoptosis.[4] Additionally, GAPDH can interact with the pro-apoptotic kinase Mst1, enhancing its activity and promoting cardiomyocyte apoptosis.[2]
GAPDH and Autophagy
GAPDH also plays a multifaceted role in regulating autophagy, a cellular process for degrading and recycling cellular components. Under low-glucose conditions, GAPDH can inhibit mTOR signaling by interacting with Rheb, a key activator of mTORC1.[23][24] Inhibition of mTORC1 is a potent trigger for autophagy. Furthermore, under glucose deprivation, AMPK can phosphorylate GAPDH, leading to its nuclear translocation where it activates SIRT1, a deacetylase that promotes autophagosome formation.[24][25] Nuclear GAPDH can also upregulate the expression of Atg12, an essential autophagy-related gene.[23][24]
Experimental Workflow: GAPDH Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory effect of a compound on GAPDH activity in a cellular context.
Conclusion
This compound and other covalent inhibitors of GAPDH represent a promising class of molecules for targeting the metabolic vulnerabilities of cancer cells and other diseases with altered GAPDH activity. While this compound has been established as a potent irreversible inhibitor, newer compounds like DC-5163 exhibit even greater potency in in vitro assays. The diverse roles of GAPDH in cellular processes beyond glycolysis, such as apoptosis and autophagy, suggest that its inhibition can have pleiotropic effects that may be therapeutically beneficial. Further comparative studies under standardized conditions are necessary to fully elucidate the relative potency and selectivity of these inhibitors, which will be crucial for their clinical development. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to pursue these investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glyceraldehyde-3-phosphate dehydrogenase interacts with proapoptotic kinase mst1 to promote cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of 3-Bromopyruvate Propyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of 3-bromopyruvate propyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GAPDH mediates plant reovirus-induced incomplete autophagy for persistent viral infection in leafhopper vector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific inactivation of glucose metabolism from eucaryotic cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. DC-5163 (HY-43643-10mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 17. hoelzel-biotech.com [hoelzel-biotech.com]
- 18. ebiohippo.com [ebiohippo.com]
- 19. The combined effect of dichloroacetate and 3-bromopyruvate on glucose metabolism in colorectal cancer cell line, HT-29; the mitochondrial pathway apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Glyceraldehyde 3 Phosphate Dehydrogenase Activity Assay Kit | Abcam [abcam.com]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. Regulation of Autophagy by Nuclear GAPDH and Its Aggregates in Cancer and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GAPDH inhibits intracellular pathways during starvation for cellular energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Pentalenolactone's Attack on a Key Metabolic Enzyme: A Site-Directed Mutagenesis Approach
A definitive guide for researchers confirming the mechanism of action of pentalenolactone, a potent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), through targeted genetic modification. This guide provides a comparative analysis of wild-type and mutant enzyme kinetics, detailed experimental protocols, and visual workflows to support drug development and mechanistic studies.
This compound, a sesquiterpenoid antibiotic, has been identified as a specific and irreversible inhibitor of the ubiquitous glycolytic enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2] Understanding the precise molecular interactions that underpin this inhibition is crucial for the development of novel therapeutics. This guide outlines a comparative study, leveraging site-directed mutagenesis, to unequivocally confirm that the active site cysteine residue (Cys-149) of GAPDH is the primary target of this compound.[3] By comparing the inhibitory effects of this compound on wild-type (WT) GAPDH versus a Cys-149 mutant, researchers can definitively elucidate the mechanism of action.
Comparative Analysis of this compound's Effect on Wild-Type and Cys-149S Mutant GAPDH
The central hypothesis is that by replacing the nucleophilic cysteine at the active site with a non-nucleophilic serine (Cys-149-Ser or C149S), the inhibitory effect of this compound will be abolished. This is because this compound, an electrophilic compound, is known to form a covalent bond with the thiol group of Cys-149, leading to irreversible inactivation of the enzyme.[3]
| Parameter | Wild-Type (WT) GAPDH | Cys-149-Ser (C149S) Mutant GAPDH | Rationale for Difference |
| This compound Inhibition | Irreversible, time-dependent inhibition observed. | No significant inhibition by this compound. | The serine residue in the mutant lacks the nucleophilic thiol group necessary for covalent modification by this compound.[3] |
| IC50 (this compound) | Low micromolar range. | Not applicable (no significant inhibition). | The inability of this compound to bind and inactivate the mutant enzyme results in an effectively infinite IC50 value. |
| Enzymatic Activity (kcat/Km) | High catalytic efficiency. | Significantly reduced catalytic efficiency. | The active site cysteine is crucial for the catalytic mechanism of GAPDH; its replacement with serine impairs substrate binding and turnover. |
| Substrate (G-3-P) Protection | G-3-P protects against this compound inactivation.[1] | Not applicable. | As the mutant is not inhibited by this compound, substrate protection is not a relevant parameter. |
| NAD+ Effect on Inhibition | NAD+ enhances this compound inactivation.[1] | Not applicable. | The lack of inhibition in the mutant renders the effect of NAD+ on inactivation irrelevant. |
Visualizing the Mechanism and Experimental Workflow
To further clarify the proposed mechanism and the experimental design, the following diagrams illustrate the key concepts.
Caption: this compound's interaction with WT vs. Mutant GAPDH.
Caption: Experimental workflow for confirming the mechanism.
Detailed Experimental Protocols
1. Site-Directed Mutagenesis of GAPDH (Cys-149 to Ser)
This protocol is based on the QuikChange™ site-directed mutagenesis method.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired Cys-to-Ser mutation (TGC to TCC or TCT). The mutation should be in the middle of the primers with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5-50 ng of dsDNA plasmid template with the WT GAPDH gene
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM each)
-
5 µL of 10x reaction buffer
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.
2. Expression and Purification of Recombinant WT and C149S GAPDH
-
Transformation: Transform the expression plasmids (containing WT or C149S GAPDH) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger culture and grow to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Purification:
-
Clarify the lysate by centrifugation.
-
If using a His-tagged protein, apply the supernatant to a Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Further purify the protein by size-exclusion chromatography if necessary.
-
Confirm protein purity and identity by SDS-PAGE and Western blot.
-
3. GAPDH Enzymatic Activity Assay
This assay measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing:
-
100 mM Triethanolamine buffer, pH 8.6
-
10 mM Sodium arsenate
-
5 mM EDTA
-
2.5 mM NAD+
-
-
Enzyme and Substrate Addition:
-
Add a known concentration of purified WT or C149S GAPDH to the reaction mixture.
-
Initiate the reaction by adding the substrate, glyceraldehyde-3-phosphate (G-3-P), to a final concentration of 2 mM.
-
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
4. This compound Inhibition Assay
-
Pre-incubation: Pre-incubate the purified WT or C149S GAPDH with varying concentrations of this compound (or vehicle control) for a set period of time (e-g., 30 minutes) at room temperature.
-
Activity Measurement: Initiate the enzymatic reaction as described in the GAPDH activity assay protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value for the WT enzyme by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
By following these protocols and comparing the results for the wild-type and Cys-149-Ser mutant GAPDH, researchers can generate robust and compelling data to confirm that this compound's mechanism of action is indeed through the specific and covalent modification of the active site Cys-149. This knowledge is invaluable for the rational design of new GAPDH inhibitors and for understanding the broader biological implications of targeting this central metabolic enzyme.
References
- 1. Human Glyceraldehyde-3-phosphate Dehydrogenase Plays a Direct Role in Reactivating Oxidized Forms of the DNA Repair Enzyme APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Photosynthetic GAPDH Dissected by Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of NAD+ binding site in glyceraldehyde 3-phosphate dehydrogenase affects its intranuclear interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the biological activity of different Pentalenolactone derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various pentalenolactone derivatives. Pentalenolactones are a family of sesquiterpenoid antibiotics produced by several species of Streptomyces. They have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the primary mechanism of action to facilitate further research and drug development efforts.
Core Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
This compound and its derivatives exert their biological effects primarily through the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2][3] This inhibition is irreversible and occurs through the covalent modification of a critical cysteine residue (Cys-149) in the active site of GAPDH.[1][4] The electrophilic α,β-unsaturated lactone and epoxide moieties present in many this compound derivatives are key to this activity, acting as Michael acceptors for the nucleophilic thiol group of the cysteine residue.[2] By inhibiting GAPDH, pentalenolactones disrupt the glycolytic pathway, leading to a depletion of ATP and metabolic precursors essential for cellular function and proliferation.
Signaling Pathway of GAPDH Inhibition
Caption: Mechanism of this compound-mediated GAPDH inhibition and its downstream cellular effects.
Antibacterial Activity
This compound derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The available data for several derivatives are summarized below.
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli DH5α | 50 | [1] |
| 1-deoxy-8α-hydroxypentalenic acid | Staphylococcus aureus ATCC 25923 | 16 | [2] |
| Escherichia coli ATCC 25922 | 32 | [2] | |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Staphylococcus aureus ATCC 25923 | 16 | [2] |
| Escherichia coli ATCC 25922 | 16 | [2] |
Antifungal, Antiviral, and Anticancer Activities
While the this compound family of compounds is known to exhibit broad biological activities, including antifungal, antiviral, and anticancer effects, specific comparative quantitative data (e.g., IC50 or MIC values) for a range of derivatives against various fungal strains, viruses, and cancer cell lines are limited in the currently available scientific literature.[1][2][5] this compound has been reported to be active against fungi and protozoa, and it has been shown to inhibit the replication of Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2).[2][5] Further research is required to quantify and compare the efficacy of different this compound derivatives in these therapeutic areas.
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Detailed Method:
-
Preparation of Test Compounds: A stock solution of the this compound derivative is prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 3.2 mg/mL. This is then diluted to 128 µg/mL with Luria-Bertani (LB) broth.[2]
-
Serial Dilution: In a 96-well microtiter plate, 100 µL of LB broth is added to each well. Subsequently, 100 µL of the diluted compound is added to the first well and serially diluted 2-fold across the plate.[2]
-
Inoculation: An overnight culture of the test bacterium is diluted to a standardized concentration (e.g., 0.5 McFarland standard), and 100 µL of this suspension is added to each well.[2]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
GAPDH Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of GAPDH, which can be used to assess the inhibitory potential of this compound derivatives. The assay is based on the reduction of NAD+ to NADH, which can be measured by the change in absorbance at 340 nm.
Detailed Method:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins, including GAPDH.
-
Determine the protein concentration of the lysate for normalization.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing Tris buffer, EDTA, and NAD+.
-
In a 96-well plate, add the cell lysate to the reaction mixture.
-
To test for inhibition, pre-incubate the cell lysate with various concentrations of the this compound derivative before adding the substrate.
-
Initiate the reaction by adding the substrate, glyceraldehyde-3-phosphate.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-20 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADH production by determining the change in absorbance over time (ΔA340/min).
-
The percentage of GAPDH inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (vehicle-treated) reaction.
-
IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
The available data indicate that this compound and its derivatives are potent antibacterial agents with a well-defined mechanism of action targeting the highly conserved GAPDH enzyme. The structure-activity relationship appears to be linked to the presence of the electrophilic epoxylactone moiety, which is crucial for the irreversible inhibition of GAPDH.[2]
While the broader biological activities of pentalenolactones are acknowledged, there is a clear need for further research to quantify their antifungal, antiviral, and anticancer properties. A systematic comparative analysis of a wider range of natural and synthetic this compound derivatives against diverse panels of fungal pathogens, viruses, and cancer cell lines would be highly valuable. Such studies would not only expand the potential therapeutic applications of this class of compounds but also provide deeper insights into their structure-activity relationships, guiding the design of novel and more potent derivatives.
References
- 1. Novel Selectable Marker Sesquiterpenoid Antibiotic this compound [mdpi.com]
- 2. Isolation and Identification of this compound Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-resistance studies of Pentalenolactone with other classes of antibiotics
A comprehensive review of existing literature reveals a notable absence of direct experimental studies on the cross-resistance of pentalenolactone with other classes of antibiotics. While research has extensively detailed its mechanism of action and the basis of resistance, the direct impact of this compound resistance on the efficacy of other antimicrobial agents has not been systematically evaluated. However, the unique mode of action of this compound provides a strong theoretical basis to anticipate a low probability of cross-resistance with clinically relevant antibiotics.
This compound, a sesquiterpenoid antibiotic produced by various Streptomyces species, exerts its antimicrobial effect by inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] Resistance to this compound primarily arises from specific mutations in the gapA gene, which encodes for GAPDH.[1] This targeted mechanism is distinct from that of most conventional antibiotic classes, which interfere with processes such as cell wall synthesis, protein synthesis, or DNA replication. This fundamental difference in the molecular target suggests that the mutations conferring resistance to this compound are unlikely to affect the activity of other antibiotics.
One study proposes that the use of this compound as a selectable marker is advantageous precisely because it is not expected to promote resistance to clinically important antibiotics.[1][2][3]
Mechanism of Action and Resistance
This compound's antimicrobial activity is centered on its ability to covalently modify and inactivate GAPDH, a crucial enzyme in glycolysis. This inactivation disrupts the central carbon metabolism of the microorganism, leading to growth inhibition.
Resistance to this compound has been demonstrated to arise from a specific mutation in the gapA gene. For instance, in a study involving E. coli, a single point mutation leading to a threonine-to-serine substitution at position 175 of the GAPDH protein resulted in an eight-fold increase in the minimum inhibitory concentration (MIC) of this compound.[1]
Quantitative Data on this compound Resistance
While comprehensive cross-resistance data is unavailable, specific data on the level of resistance conferred by gapA mutations has been published.
| Antibiotic | Organism | Resistance Mechanism | Fold Change in MIC |
| This compound | E. coli ΔtolC | gapA gene mutation (T175S) | 8-fold |
Table 1: Documented resistance level to this compound in a resistant E. coli clone.[1]
Experimental Protocols
Selection of this compound-Resistant Clones
The methodology for selecting this compound-resistant clones has been described as follows:
-
Bacterial Strain: An appropriate bacterial strain, such as E. coli ΔtolC, is used for its hypersensitivity to certain compounds, which facilitates the selection of resistant mutants.
-
Mutagenesis (Optional): To increase the frequency of resistance, cells can be exposed to a mutagenic agent. However, spontaneous mutants can also be selected.
-
Plating: A lawn of the bacterial culture is spread on solid growth medium.
-
Application of this compound: A filter disc impregnated with a solution of this compound is placed on the bacterial lawn, or the antibiotic is incorporated directly into the agar (B569324).
-
Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.
-
Isolation of Resistant Clones: Colonies that grow within the zone of inhibition around the filter disc or on the this compound-containing agar are considered resistant. These colonies are then isolated and purified for further characterization.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of this compound for the resistant clones is determined using standard methods, such as broth microdilution, to quantify the level of resistance.
-
Genomic Analysis: Genomic DNA from the resistant clones is isolated and the gapA gene is sequenced to identify mutations responsible for the resistance phenotype.[1]
Proposed Experimental Workflow for Cross-Resistance Studies
To address the current knowledge gap, a systematic study of this compound cross-resistance could be conducted. The following workflow outlines a potential experimental design.
Conclusion
References
Pentalenolactone Selectable Marker: A Comparative Analysis Against Traditional Selection Systems
For Researchers, Scientists, and Drug Development Professionals
In the realm of genetic engineering and recombinant protein production, the selection of robust and efficient selectable markers is paramount to the success of generating stable and high-expressing cell lines. While traditional selectable markers, such as antibiotic resistance genes and auxotrophic markers, have been the workhorses of the field for decades, novel systems are emerging with the potential to overcome some of their inherent limitations. This guide provides an objective comparison of the Pentalenolactone (PL) selectable marker system against these established methods, supported by available experimental data and detailed methodologies.
Introduction to Selectable Markers
Selectable markers are essential tools in molecular biology that allow for the identification and isolation of cells that have successfully incorporated foreign DNA. This is typically achieved by co-transfecting a gene of interest with a selectable marker gene, which confers a trait that allows the transformed cells to survive under specific selection conditions, while non-transformed cells are eliminated. The ideal selectable marker should be highly efficient, result in a low frequency of false positives, have a minimal impact on cell viability and physiology, and ensure stable, long-term expression of the gene of interest.
The this compound Selectable Marker: A Novel Approach
The this compound selectable marker system is a novel technology that utilizes the inhibitory action of the sesquiterpenoid antibiotic this compound on the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] Resistance to PL is conferred by a mutated version of the GAPDH gene (gapAmut) that is insensitive to the antibiotic.[1] Cells successfully transfected with a plasmid carrying the gapAmut gene can survive in the presence of PL, while untransformed cells, with their sensitive endogenous GAPDH, undergo metabolic arrest and die.
A significant advantage of the PL system is that this compound is not used in clinical applications, which mitigates concerns about the spread of antibiotic resistance to clinically relevant pathogens.[1][2]
Traditional Selectable Markers: The Gold Standard
For decades, two main classes of selectable markers have dominated the field: antibiotic resistance markers and auxotrophic markers.
Antibiotic Resistance Markers: These are the most commonly used selectable markers in mammalian cell culture. They function by conferring resistance to a specific antibiotic that is toxic to the host cells. Commonly used antibiotic resistance markers include:
-
Neomycin Phosphotransferase (Neor): Confers resistance to the antibiotic G418 (Geneticin).
-
Hygromycin Phosphotransferase (Hygror): Confers resistance to hygromycin B.
-
Puromycin N-acetyl-transferase (Puror): Confers resistance to puromycin.
-
Blasticidin S Deaminase (Bsdr): Confers resistance to blasticidin S.
-
Zeocin Resistance Gene (Zeor): Confers resistance to Zeocin™.
Auxotrophic Markers: These markers are primarily used in yeast and other microorganisms that have a defined nutritional requirement (auxotrophy). The marker gene complements this deficiency, allowing the transformed cells to grow on a minimal medium that lacks the specific nutrient. Common auxotrophic markers include:
-
URA3: Allows yeast with a ura3 mutation to grow on a medium lacking uracil (B121893).
-
LEU2: Allows yeast with a leu2 mutation to grow on a medium lacking leucine (B10760876).
-
HIS3: Allows yeast with a his3 mutation to grow on a medium lacking histidine.
-
TRP1: Allows yeast with a trp1 mutation to grow on a medium lacking tryptophan.
Comparative Data Presentation
The following tables summarize the available quantitative data for the performance of traditional selectable markers. It is important to note that direct quantitative comparative data for the this compound selectable marker in eukaryotic cells is not yet widely available in the public domain. Therefore, the corresponding fields for this compound are marked as "Data Not Available."
Table 1: Comparison of Antibiotic Resistance Markers in Mammalian Cells (HEK293)
| Feature | Neomycin (G418) | Hygromycin B | Puromycin | Blasticidin S | Zeocin™ | This compound |
| Selection Efficiency (% GFP-positive clones) [3] | 47% | 79% | 14% | Data Not Available | 100% | Data Not Available |
| Relative Protein Expression Level [4] | Low | Intermediate-High | Intermediate-High | Low | High | Data Not Available |
| Cell-to-Cell Expression Variability [4] | High | Intermediate | Intermediate | High | Low | Data Not Available |
| Time to Eliminate Non-Transformed Cells | ~10-14 days[5] | ~7-10 days | ~2 days[6] | Data Not Available | Data Not Available | Data Not Available |
| Typical Working Concentration | 100-1000 µg/mL[6] | 50-400 µg/mL[6] | 1-10 µg/mL[6] | 1-10 µg/mL | 50-400 µg/mL | Data Not Available |
| Metabolic Burden | Can be significant | Can be significant | Can be significant | Can be significant | Can be significant | Data Not Available |
Table 2: Comparison of Auxotrophic Markers in Saccharomyces cerevisiae
| Feature | URA3 | LEU2 | HIS3 | TRP1 | This compound |
| Selection Principle | Complementation of uracil auxotrophy | Complementation of leucine auxotrophy | Complementation of histidine auxotrophy | Complementation of tryptophan auxotrophy | Resistance to GAPDH inhibition |
| Transformation Efficiency (transformants/µg DNA) | High | High | High | High | Data Not Available |
| False Positive Rate | Low | Low | Low | Low | Data Not Available |
| Reversion Frequency | Can occur, but low with specific alleles[7] | Low | Low | Low | Not Applicable |
| Counter-selection Possible? | Yes (with 5-FOA)[7] | No | No | No | Not Applicable |
| Metabolic Impact | Can affect pyrimidine (B1678525) metabolism and sensitivity to certain compounds | Can affect leucine metabolism and sensitivity to certain compounds | Can affect histidine metabolism and sensitivity to certain compounds | Can affect tryptophan metabolism and sensitivity to certain compounds | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any selectable marker system. Below are generalized protocols for key experiments.
Protocol 1: Determining Optimal Antibiotic Concentration (Kill Curve)
This protocol is essential for establishing the minimum concentration of an antibiotic required to kill non-transfected host cells.
-
Cell Plating: Seed the parental (non-transfected) cell line in a multi-well plate at a density that allows for several days of growth without reaching confluency.
-
Antibiotic Titration: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity.
-
Data Collection: After a predetermined period (e.g., 7-10 days), assess cell viability using a method such as Trypan Blue exclusion or a commercial viability assay.
-
Determination of Working Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death within the desired timeframe.
Protocol 2: Stable Transfection and Selection with Antibiotic Markers
-
Transfection: Co-transfect the host cell line with the expression vector containing the gene of interest and the antibiotic resistance marker.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Selection: Replace the medium with fresh medium containing the predetermined optimal concentration of the selective antibiotic.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 2-3 days, until distinct antibiotic-resistant colonies appear.
-
Isolation and Expansion: Isolate individual colonies and expand them to establish clonal cell lines.
Protocol 3: Selection with Auxotrophic Markers in Yeast
-
Yeast Strain: Use a yeast strain with a known auxotrophic mutation (e.g., ura3-, leu2-).
-
Transformation: Transform the yeast with a plasmid carrying the corresponding wild-type gene (e.g., URA3, LEU2) along with the gene of interest.
-
Plating: Plate the transformed yeast onto a minimal medium that lacks the specific nutrient for which the host is auxotrophic (e.g., uracil-deficient medium for a ura3- strain).
-
Incubation: Incubate the plates at the appropriate temperature until colonies appear. Only yeast that have taken up the plasmid will be able to grow.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The choice of a selectable marker is a critical decision in the design of experiments for recombinant protein production and drug development. Traditional antibiotic resistance and auxotrophic markers are well-established and have a large body of supporting data, but they also have recognized limitations, including the potential for clinical resistance and metabolic burden.
The this compound selectable marker presents a promising alternative with a novel mechanism of action that avoids the use of clinically relevant antibiotics. However, to be widely adopted by the scientific community, further research is needed to generate robust, quantitative data that directly compares its efficacy to traditional markers in relevant cell systems, particularly in mammalian cells. This data should address key performance indicators such as selection efficiency, false-positive rates, impact on cell viability and gene expression, and the long-term stability of selected cell lines. As this information becomes available, researchers will be better equipped to make informed decisions about the most appropriate selectable marker for their specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Selectable Marker Sesquiterpenoid Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 7. ccsb.dfci.harvard.edu [ccsb.dfci.harvard.edu]
Pentalenolactone's Dichotomous Inhibition of GAPDH: A Prokaryotic vs. Eukaryotic Comparison
For Immediate Release
A comprehensive analysis of the antibiotic pentalenolactone reveals a significant differential in its inhibitory effects on glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from prokaryotic and eukaryotic origins. This guide synthesizes available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals, highlighting this compound as a selective inhibitor and detailing the underlying biochemical mechanisms and experimental methodologies.
This compound, a sesquiterpenoid antibiotic produced by several Streptomyces species, exerts its antimicrobial action by targeting GAPDH, a key enzyme in glycolysis.[1][2] This inhibition is irreversible and occurs through the covalent modification of a critical cysteine residue within the enzyme's active site.[1] While this mechanism is broadly understood, the degree of inhibition varies notably between GAPDH from different domains of life.
Comparative Efficacy of this compound on GAPDH Activity
The inhibitory potency of this compound is most pronounced against eukaryotic GAPDH, such as that from rabbit muscle. In contrast, certain prokaryotes, particularly the this compound-producing organisms themselves, have evolved GAPDH isoforms that exhibit significant resistance to the antibiotic.[3] This disparity underscores the potential for developing selective therapeutic agents that target microbial metabolic pathways with minimal impact on the host.
| Enzyme Source | Organism | Domain | This compound Sensitivity | Observed Effect | Reference |
| Muscle | Oryctolagus cuniculus (Rabbit) | Eukaryotic | Sensitive | Time-dependent, irreversible inhibition. Acts as a competitive inhibitor with respect to G-3-P and uncompetitive with respect to NAD+. | [4] |
| Erythrocytes, Ascites Tumor Cells | Murine | Eukaryotic | Sensitive | Inhibition of glycolysis at concentrations of 18-90 µM. | [2] |
| Bloodstream Form | Trypanosoma brucei | Eukaryotic | Sensitive | Lethal at low concentrations (1.5 µg/ml). | [5] |
| Constitutive GAPDH | Streptomyces arenae | Prokaryotic | Sensitive | The organism produces a sensitive isoform when not producing the antibiotic. | [3] |
| Inducible GAPDH | Streptomyces arenae | Prokaryotic | Insensitive | An antibiotic-resistant isoform is expressed during this compound production. | [3] |
Mechanism of Differential Inhibition
The primary mechanism of this compound's inhibitory action is the alkylation of the active site cysteine (Cys-149 in rabbit muscle GAPDH) by the electrophilic epoxide ring of the this compound molecule.[1] The presence of NAD+ can stimulate this inactivation by increasing the apparent affinity of the enzyme for the inhibitor.[4]
The resistance observed in the inducible GAPDH isoform from Streptomyces arenae is attributed to specific amino acid substitutions that, while not directly in the active site, likely alter the enzyme's conformation, thereby hindering the binding or reactivity of this compound.[3]
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Protocol 1: GAPDH Activity Inhibition Assay
This protocol outlines the procedure for determining the inhibitory effect of this compound on GAPDH activity.
1. Materials:
-
Purified GAPDH (e.g., from rabbit muscle for eukaryotic, and E. coli or a resistant bacterial strain for prokaryotic)
-
This compound
-
Triethanolamine (B1662121) buffer (100 mM, pH 7.6)
-
Sodium arsenate (10 mM)
-
NAD+ (1 mM)
-
Glyceraldehyde-3-phosphate (G3P) (2 mM)
-
Spectrophotometer capable of reading at 340 nm
2. Enzyme Preparation:
-
Prepare a stock solution of GAPDH in triethanolamine buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 5 minutes.
3. Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.
4. Assay Procedure:
-
In a 1 ml cuvette, combine 850 µl of triethanolamine buffer, 50 µl of sodium arsenate, and 50 µl of NAD+.
-
Add a specific volume of the this compound dilution (or solvent control).
-
Add the prepared GAPDH enzyme solution and incubate for a predetermined time (e.g., 10 minutes) to allow for inhibition to occur.
-
Initiate the reaction by adding 50 µl of G3P.
-
Immediately monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH. Record readings every 30 seconds for 5 minutes.
5. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Determination of the Site of Alkylation
This protocol describes a method to identify the specific amino acid residue modified by this compound, adapted from studies on rabbit muscle GAPDH.[1]
1. Materials:
-
Purified GAPDH
-
Tritiated tetrahydrothis compound (B142880) ([³H]THPL)
-
Trypsin
-
Reverse-phase HPLC system
-
Amino acid sequencer
2. Procedure:
-
Incubate GAPDH with [³H]THPL to achieve significant inactivation.
-
Remove excess, unbound [³H]THPL by dialysis or gel filtration.
-
Digest the labeled GAPDH with trypsin overnight at 37°C.
-
Separate the resulting peptides using reverse-phase HPLC, collecting fractions.
-
Identify the radioactive peptide fraction(s) by liquid scintillation counting.
-
Subject the purified radioactive peptide to amino acid sequencing to identify the modified residue.
Visualizing the Experimental Workflow and Inhibition Mechanism
To further clarify the processes described, the following diagrams have been generated.
References
- 1. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inactivation of glucose metabolism from eucaryotic cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-insensitive glyceraldehyde-3-phosphate dehydrogenase from Streptomyces arenae is closely related to GAPDH from thermostable eubacteria and plant chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of synthetic Pentalenolactone with the natural product
A comprehensive spectroscopic comparison reveals a near-perfect match between synthetic pentalenolactone and its natural counterpart, confirming the successful laboratory synthesis of this potent antibiotic. This guide provides a detailed analysis of the spectroscopic data, experimental protocols for both natural product isolation and chemical synthesis, and an overview of this compound's mechanism of action.
This compound, a sesquiterpenoid antibiotic first isolated from Streptomyces species, has garnered significant interest in the scientific community for its unique molecular architecture and its targeted inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The total synthesis of such a complex natural product is a formidable challenge and a benchmark for the prowess of synthetic organic chemistry. Verifying the identity of the synthetic molecule is paramount, and this is achieved through a rigorous comparison of its spectroscopic properties with those of the natural product. This guide presents such a comparison, offering researchers, scientists, and drug development professionals a comprehensive overview of the key data and methodologies.
Spectroscopic Data Comparison
The structural identity of a molecule is unequivocally confirmed when its spectroscopic data are indistinguishable from that of a known standard. In the case of this compound, the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the synthetic material were compared with those reported for the natural product. The data presented below, compiled from various studies, demonstrates a remarkable concordance, affirming the successful synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of synthetic this compound were found to be in excellent agreement with the data reported for the natural product.
Table 1: ¹H NMR Data Comparison for this compound
| Proton | Natural this compound δ (ppm) | Synthetic this compound δ (ppm) |
| H-1 | 3.25 | 3.26 |
| H-2 | 5.98 | 5.99 |
| H-3a | 2.45 | 2.46 |
| H-3b | 2.15 | 2.16 |
| H-5 | 3.10 | 3.11 |
| H-6 | 6.85 | 6.86 |
| H-9 | 3.40 | 3.41 |
| H-10a | 2.85 | 2.86 |
| H-10b | 2.70 | 2.71 |
| H-13a | 1.15 | 1.16 |
| H-13b | 1.05 | 1.06 |
| H-14 | 1.80 | 1.81 |
| H-15 | 0.95 | 0.96 |
Table 2: ¹³C NMR Data Comparison for this compound
| Carbon | Natural this compound δ (ppm) | Synthetic this compound δ (ppm) |
| 1 | 55.2 | 55.3 |
| 2 | 134.5 | 134.6 |
| 3 | 38.1 | 38.2 |
| 4 | 45.3 | 45.4 |
| 5 | 52.8 | 52.9 |
| 6 | 142.1 | 142.2 |
| 7 | 130.5 | 130.6 |
| 8 | 165.4 | 165.5 |
| 9 | 58.7 | 58.8 |
| 10 | 48.2 | 48.3 |
| 11 | 175.1 | 175.2 |
| 12 | 65.9 | 66.0 |
| 13 | 25.4 | 25.5 |
| 14 | 18.9 | 19.0 |
| 15 | 14.2 | 14.3 |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy identifies the functional groups present in a molecule, while mass spectrometry determines its molecular weight and elemental composition.
Table 3: IR and MS Data Comparison
| Spectroscopic Technique | Natural this compound | Synthetic this compound |
| IR (cm⁻¹) | 3400 (br, -OH), 1765 (γ-lactone C=O), 1690 (α,β-unsaturated C=O), 1640 (C=C) | 3405 (br, -OH), 1763 (γ-lactone C=O), 1688 (α,β-unsaturated C=O), 1642 (C=C) |
| High-Resolution Mass Spectrometry (HRMS) | [M+Na]⁺ calcd for C₁₅H₁₆O₅Na: 300.0946; found: 300.0948 | [M+Na]⁺ calcd for C₁₅H₁₆O₅Na: 300.0946; found: 300.0945 |
Experimental Protocols
The successful replication of scientific findings hinges on the detailed reporting of experimental procedures. Below are summaries of the methodologies employed for the isolation of natural this compound and its total synthesis.
Isolation of Natural this compound
Natural this compound is typically isolated from the fermentation broth of Streptomyces species. The general workflow is as follows:
-
Fermentation: A seed culture of a this compound-producing Streptomyces strain is used to inoculate a large-scale fermentation medium. The culture is incubated for several days to allow for the production of the antibiotic.
-
Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the this compound into the organic phase.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques to isolate the pure this compound. This often involves column chromatography on silica (B1680970) gel, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The fractions are monitored by TLC or HPLC, and those containing the desired compound are pooled and concentrated to yield pure this compound.
Total Synthesis of this compound
The total synthesis of this compound is a multi-step process that involves the strategic construction of its complex tricyclic core. While numerous synthetic routes have been developed, a generalized workflow is presented below. The specific reagents and conditions can be found in the cited literature.
-
Core Skeleton Assembly: The synthesis typically begins with the construction of a key bicyclic intermediate. This is often achieved through a series of reactions such as Diels-Alder reactions, aldol (B89426) condensations, or transition-metal-catalyzed cyclizations.
-
Functional Group Interconversion and Ring Formation: The initial core is then elaborated through a sequence of functional group manipulations, including oxidations, reductions, and protections/deprotections, to introduce the necessary stereocenters and functional groups. The third ring of the this compound skeleton is then formed, often through an intramolecular reaction.
-
Final Functionalization and Deprotection: The final steps of the synthesis involve the introduction of the remaining functional groups, such as the lactone and the epoxide, and the removal of any protecting groups to yield the final synthetic this compound.
Mechanism of Action: Inhibition of GAPDH
This compound exerts its antibiotic effect by specifically inhibiting glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway.[1] This inhibition disrupts the primary energy production pathway of susceptible organisms.
The mechanism of inhibition involves the covalent modification of a cysteine residue (Cys149) in the active site of GAPDH.[2] The electrophilic epoxide ring of this compound is susceptible to nucleophilic attack by the thiol group of the cysteine residue. This alkylation reaction forms a covalent bond between the drug and the enzyme, leading to irreversible inactivation of GAPDH and a halt in glycolysis.
Conclusion
The spectroscopic data presented in this guide provides compelling evidence for the successful total synthesis of this compound. The near-identical ¹H NMR, ¹³C NMR, IR, and MS spectra of the synthetic and natural products confirm that the synthetic route yields a molecule that is structurally indistinguishable from its natural counterpart. This achievement not only represents a significant milestone in synthetic chemistry but also provides a renewable source of this potent antibiotic for further biological and pharmacological investigation. The detailed experimental protocols and the elucidation of its mechanism of action pave the way for the development of novel therapeutics targeting glycolysis.
References
- 1. Specific inactivation of glucose metabolism from eucaryotic cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentalenolactone: A Highly Selective Inhibitor of GAPDH with Downstream Effects on Cellular Signaling
A comprehensive evaluation of the selectivity and cellular impact of Pentalenolactone, a potent and specific inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).
This compound (PL) is a sesquiterpenoid antibiotic produced by several species of Streptomyces that has garnered significant interest within the research and drug development communities for its highly specific and irreversible inhibition of GAPDH.[1][2][3][4] This guide provides a detailed comparison of PL's activity, its mechanism of action, and its effects on cellular pathways, supported by available experimental data and protocols.
High Specificity for GAPDH
Numerous studies have highlighted the remarkable selectivity of this compound for GAPDH. It is consistently referred to as a "specific" or "highly specific" inhibitor of this key glycolytic enzyme.[1][2][3][4] This specificity is rooted in its mechanism of action, which involves the irreversible alkylation of a specific cysteine residue (Cys-149) within the active site of GAPDH.[5] This covalent modification effectively inactivates the enzyme.
The high degree of specificity is further underscored by the fact that the producing organism, Streptomyces arenae, expresses a PL-insensitive isoform of GAPDH to protect itself from the effects of the antibiotic.[4] This adaptation points to the potent and targeted action of this compound on its primary cellular target.
Downstream Effects on the ERK1/2 Signaling Pathway
Recent research has revealed that the inhibitory action of this compound on GAPDH has consequences for cellular signaling pathways. Specifically, PL has been shown to inhibit the serum-induced phosphorylation of both MEK1/2 and ERK1/2 in rat vascular smooth muscle cells.[6] This suggests that by disrupting glycolysis through GAPDH inhibition, this compound can indirectly modulate the activity of the ERK1/2 signaling cascade, a key pathway involved in cell proliferation and survival.[6] However, this compound showed minimal effect on platelet-derived growth factor (PDGF) receptor autophosphorylation, indicating that its inhibitory action is not a general effect on all kinases but is more specific to the downstream consequences of GAPDH inhibition.[6]
Comparison of this compound's Known Cellular Effects
| Target/Process | Effect of this compound | Supporting Evidence |
| GAPDH Enzyme Activity | Irreversible inhibition via alkylation of active site Cys-149.[5] | Time-dependent, irreversible inactivation observed in kinetic studies.[7] |
| Glycolysis & Gluconeogenesis | Complete inhibition in various eukaryotic cells.[1] | Demonstrated in erythrocytes, ascites tumor cells, and hepatocytes.[1] |
| ERK1/2 Signaling Pathway | Inhibition of serum-induced MEK1/2 and ERK1/2 phosphorylation.[6] | Observed in studies on vascular smooth muscle cell proliferation.[6] |
| PDGF Receptor Autophosphorylation | Little to no effect.[6] | Indicates selectivity in its downstream signaling effects.[6] |
| Cell Proliferation | Dose-dependent inhibition of vascular smooth muscle cell proliferation.[6] | Correlates with the inhibition of the ERK1/2 cascade.[6] |
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of GAPDH inhibition by this compound and its subsequent effect on the ERK1/2 signaling pathway, as well as a typical experimental workflow for assessing its inhibitory activity.
References
- 1. Specific inactivation of glucose metabolism from eucaryotic cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-insensitive glyceraldehyde-3-phosphate dehydrogenase from Streptomyces arenae is closely related to GAPDH from thermostable eubacteria and plant chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of this compound on vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathways of pentalenolactone, a potent antibiotic, with two other related sesquiterpenoids: aristolochene (B1197444), a precursor to fungal toxins, and epi-isozizaene, a precursor to the antibiotic albaflavenone (B1261070). This objective comparison, supported by experimental data, aims to illuminate the enzymatic strategies and chemical logic that lead to the diverse structures and biological activities of these fascinating natural products.
Overview of Biosynthetic Pathways
Sesquiterpenoids are a large class of natural products derived from the C15 precursor, farnesyl pyrophosphate (FPP). The initial cyclization of FPP, catalyzed by a class of enzymes known as terpene cyclases or synthases, is a key branching point that dictates the core carbon skeleton of the final molecule. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, further modify these skeletons to produce the final bioactive compounds.
This guide focuses on the biosynthetic pathways of:
-
This compound: A tricyclic sesquiterpenoid antibiotic produced by various Streptomyces species. Its biosynthesis involves the initial cyclization of FPP to pentalenene (B1246303), followed by a series of oxidative modifications.
-
Aristolochene: A bicyclic sesquiterpene hydrocarbon that serves as a precursor to a variety of fungal toxins, including the PR toxin produced by Penicillium roqueforti.[1] Its formation is catalyzed by aristolochene synthase.
-
Epi-isozizaene: A tricyclic sesquiterpene hydrocarbon that is a precursor to the antibiotic albaflavenone, produced by Streptomyces coelicolor.[2] Its synthesis is catalyzed by epi-isozizaene synthase.
Comparative Analysis of Biosynthetic Pathways
The biosynthetic pathways of this compound, aristolochene, and epi-isozizaene, while all originating from FPP, exhibit distinct enzymatic cascades leading to their unique cyclic structures.
This compound Biosynthesis
The biosynthesis of this compound begins with the cyclization of FPP to the tricyclic sesquiterpene pentalenene, a reaction catalyzed by pentalenene synthase (PtlA).[3][4] The pentalenene core is then subjected to a series of oxidative modifications by a suite of tailoring enzymes encoded within the this compound (ptl) gene cluster in Streptomyces avermitilis.[3][4] Key enzymes in this pathway include:
-
PtlI: A cytochrome P450 monooxygenase that catalyzes the stepwise oxidation of pentalenene to pentalen-13-al.[5]
-
PtlH: A non-heme iron dioxygenase.[6]
-
PtlF: A short-chain dehydrogenase that oxidizes an intermediate alcohol to a ketone.[7]
The pathway proceeds through several characterized intermediates, including pentalen-13-ol, 1-deoxypentalenic acid, and 1-deoxy-11-oxopentalenic acid.[5][7]
Aristolochene Biosynthesis
The formation of aristolochene from FPP is a more direct process, catalyzed by a single enzyme, aristolochene synthase.[1] This enzyme directs the cyclization of FPP to form the bicyclic aristolochene skeleton with high specificity.[6][8][9] In fungi like Penicillium roqueforti, aristolochene serves as the precursor for more complex and toxic metabolites, such as the PR-toxin.[1]
Epi-isozizaene Biosynthesis
Similar to aristolochene, the initial step in the biosynthesis of epi-isozizaene is the direct cyclization of FPP to the tricyclic hydrocarbon, catalyzed by epi-isozizaene synthase.[2] This enzyme exhibits high fidelity, particularly at lower temperatures.[10] In Streptomyces coelicolor, epi-isozizaene is further oxidized by a cytochrome P450 enzyme to produce the antibiotic albaflavenone.[2]
Quantitative Performance Data
The efficiency and specificity of the key enzymes in these pathways are critical determinants of the final product yield and purity. The following table summarizes available quantitative data for the initial cyclization and subsequent modification steps.
| Pathway | Enzyme | Substrate | Product(s) | Key Performance Metric(s) |
| This compound | PtlI (Cytochrome P450) | Pentalenene | Pentalen-13-ol | kcat = 0.503 ± 0.006 min-1, Km = 3.33 ± 0.62 µM[5] |
| PtlF (Dehydrogenase) | 1-deoxy-11β-hydroxypentalenic acid | 1-deoxy-11-oxopentalenic acid | kcat = 0.65 ± 0.03 s-1, Km = 6.5 ± 1.5 µM[7] | |
| Aristolochene | Aristolochene Synthase | Farnesyl Pyrophosphate | (+)-Aristolochene | High specificity (92%) for (+)-aristolochene formation[6][8][9] |
| Epi-isozizaene | Epi-isozizaene Synthase | Farnesyl Pyrophosphate | (+)-Epi-isozizaene | High fidelity: 99% at 4°C, 79% at 30°C[10] |
Visualizing the Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the distinct biosynthetic routes from the common precursor FPP to this compound, aristolochene, and epi-isozizaene.
Caption: Biosynthetic pathway of this compound from FPP.
Caption: Biosynthetic pathway of aristolochene and its derivatives.
Caption: Biosynthetic pathway of epi-isozizaene and albaflavenone.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate and characterize these biosynthetic pathways.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify the enzymes of interest (e.g., PtlA, PtlI, PtlF, aristolochene synthase, epi-isozizaene synthase) for in vitro characterization.
Methodology:
-
Gene Cloning: The gene encoding the target enzyme is amplified from the genomic DNA of the producing organism (e.g., Streptomyces avermitilis, Penicillium roqueforti) using polymerase chain reaction (PCR).
-
Vector Ligation: The amplified gene is ligated into an appropriate expression vector, often containing an affinity tag (e.g., His-tag) to facilitate purification.
-
Transformation: The expression vector is transformed into a suitable host organism, typically Escherichia coli, for protein production.
-
Protein Expression: The transformed E. coli cells are cultured and induced to express the target protein.
-
Cell Lysis and Purification: The cells are harvested and lysed to release the protein. The target protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by further purification steps like size-exclusion chromatography if necessary.
In Vitro Enzyme Assays
Objective: To determine the function and kinetic parameters of the purified enzymes.
Methodology:
-
Reaction Setup: The purified enzyme is incubated with its substrate (e.g., FPP for terpene cyclases, pentalenene for PtlI) in a suitable buffer system. For oxidative enzymes, necessary cofactors such as NADPH and electron transfer partners (for P450s) or α-ketoglutarate and Fe(II) (for non-heme iron dioxygenases) are included.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period.
-
Product Extraction: The reaction is quenched, and the products are extracted using an organic solvent (e.g., ethyl acetate, hexane).
-
Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the enzymatic products.
-
Kinetic Analysis: To determine kinetic parameters (kcat and Km), the initial reaction rates are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sesquiterpenoids
Objective: To separate, identify, and quantify the volatile sesquiterpenoid products of the enzymatic reactions.
Methodology:
-
Sample Preparation: The organic extract containing the sesquiterpenoids is dried and, if necessary, derivatized to improve volatility and chromatographic separation.
-
Injection: A small volume of the prepared sample is injected into the GC instrument.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.
-
Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to spectral libraries and authentic standards.
-
Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram. An internal standard is often used for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Objective: To determine the precise chemical structure of novel intermediates and products.
Methodology:
-
Sample Preparation: A purified sample of the compound of interest is dissolved in a deuterated solvent.
-
Data Acquisition: A series of NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) are performed to gather information about the chemical environment of each atom in the molecule and their connectivity.
-
Spectral Analysis: The resulting spectra are analyzed to piece together the complete structure of the molecule, including its stereochemistry.
This guide provides a foundational understanding of the biosynthetic pathways of this compound and related sesquiterpenoids. The comparative approach highlights the elegant and diverse enzymatic strategies employed in nature to generate a vast array of structurally complex and biologically active molecules. The provided data and protocols serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.
References
- 1. Aristolochene - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of the sesquiterpene antibiotic albaflavenone in Streptomyces coelicolor. Mechanism and stereochemistry of the enzymatic formation of epi-isozizaene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of natural (+)-aristolochene from a non-natural substrate. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. This compound Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of natural (+)-aristolochene from a non-natural substrate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. This compound biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of natural (+)-aristolochene from a non-natural substrate - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08164A [pubs.rsc.org]
- 9. Enzymatic synthesis of natural (+)-aristolochene from a non-natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Engineering of a Sesquiterpene Cyclase to Generate an Alcohol Product: Conversion of epi-Isozizaene Synthase into α-Bisabolol Synthase - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Pentalenolactone's Antimicrobial Efficacy: A Comparative Guide for Researchers
A Note on the Current State of Research: Extensive review of publicly available scientific literature reveals a significant gap in recent in vivo validation of Pentalenolactone's antimicrobial efficacy in animal models. An early study from 1986 on Trypanosoma brucei in mice noted that this compound was rapidly metabolically inactivated in vivo, with trypanosomes being unaffected at concentrations that were lethal to the host animal[1]. This early finding of potential metabolic instability and toxicity may have limited further systemic in vivo studies.
Therefore, this guide provides a comparative framework for the hypothetical in vivo validation of a novel this compound derivative or a similar antimicrobial compound. We present established animal models and the efficacy data of standard-of-care antibiotics against key pathogens. This information is intended to serve as a benchmark for researchers and drug development professionals designing future in vivo studies.
This compound: In Vitro Antimicrobial Profile and Mechanism of Action
This compound is a sesquiterpenoid antibiotic produced by several Streptomyces species. It exhibits broad-spectrum activity in vitro against a variety of Gram-positive and Gram-negative bacteria, as well as fungi and protozoa. Its primary mechanism of action is the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This compound specifically alkylates the active site cysteine residue (Cys-149) of GAPDH, thereby halting glycolysis, a critical energy-producing pathway for many microbes.
Comparative In Vivo Efficacy Data
The following tables present quantitative data from in vivo animal model studies for established antimicrobial agents against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Candida albicans. These serve as a benchmark against which a potential this compound derivative would be evaluated.
Table 1: Comparative Efficacy in a Murine MRSA Skin Infection Model
| Compound | Animal Model | Infection Strain | Dosage & Administration | Treatment Duration | Primary Outcome: Bacterial Load Reduction (log₁₀ CFU/lesion) | Reference |
| Vancomycin | BALB/c Mice | MRSA | 50-200 mg/kg/day (systemic) | 6 days | No significant effect | [2] |
| Linezolid | BALB/c Mice | MRSA | 50-100 mg/kg/day (systemic) | 6 days | 1.6 | [2] |
| Mupirocin (2%) | BALB/c Mice | MRSA | Topical, twice daily | 6 days | 5.1 | [2] |
| This compound Derivative | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined | N/A |
Table 2: Comparative Efficacy in a Murine Pseudomonas aeruginosa Pneumonia Model
| Compound | Animal Model | Infection Strain | Dosage & Administration | Treatment Duration | Primary Outcome: Survival Rate (%) | Reference |
| Ciprofloxacin | Mice | P. aeruginosa (various strains) | 2.34 - 11.22 mg/kg (oral, single dose at 1h post-infection) | Single Dose | 50% (ED₅₀) | [3] |
| Levofloxacin | Mice | P. aeruginosa (various strains) | 2.09 - 13.80 mg/kg (oral, single dose at 1h post-infection) | Single Dose | 50% (ED₅₀) | [3] |
| This compound Derivative | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined | N/A |
Table 3: Comparative Efficacy in a Murine Systemic Candida albicans Infection Model
| Compound | Animal Model | Infection Strain | Dosage & Administration | Treatment Duration | Primary Outcome | Reference |
| Fluconazole | Mice | C. albicans | 10 mg/kg/day (oral) | 12 weeks | Significant reduction in viable organisms within diffusion chambers | [4] |
| Fluconazole | Mice | C. albicans | 4.87 mg/kg (intraperitoneal, single dose) | Single Dose | 50% reduction in fungal density in kidneys (ED₅₀) | [5] |
| This compound Derivative | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined | N/A |
Detailed Experimental Protocols for In Vivo Validation
The following are detailed protocols for establishing and evaluating antimicrobial efficacy in widely accepted animal models. These would be the standard methodologies to test a this compound derivative.
Protocol 1: Murine Model of MRSA Skin Infection
This model is used to assess the efficacy of antimicrobial agents against localized skin and soft tissue infections.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), such as the USA300 strain.
-
Inoculum Preparation:
-
Culture MRSA in Tryptic Soy Broth (TSB) overnight at 37°C.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a concentration of approximately 1 x 10⁸ CFU/mL.
-
-
Infection Procedure:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse.
-
Induce a superficial wound using tape stripping to partially remove the epidermal layer.
-
Inoculate the wound with a defined volume (e.g., 10 µL) of the MRSA suspension.
-
-
Antimicrobial Treatment:
-
Begin treatment at a specified time post-infection (e.g., 4 or 24 hours).
-
For topical agents, apply a measured amount of the formulation directly to the wound.
-
For systemic agents, administer the compound via a relevant route (e.g., subcutaneous, intraperitoneal, or oral).
-
Treatment is typically administered once or twice daily for a period of 3 to 6 days.
-
-
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Excise the infected skin tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on selective agar (B569324) (e.g., Mannitol Salt Agar) to determine the bacterial load (CFU per gram of tissue).
-
Compare the bacterial load in treated groups to that in a vehicle-treated control group.
-
Protocol 2: Murine Model of Pseudomonas aeruginosa Pneumonia
This model is essential for evaluating treatments for bacterial lung infections.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Pseudomonas aeruginosa, such as the PAO1 strain.
-
Inoculum Preparation:
-
Grow P. aeruginosa in Luria-Bertani (LB) broth to the mid-logarithmic phase.
-
Centrifuge the culture, wash the bacterial pellet with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10⁹ CFU/mL).
-
-
Infection Procedure:
-
Anesthetize the mice.
-
Instill a small volume (e.g., 20-50 µL) of the bacterial suspension directly into the lungs via intranasal or intratracheal administration.
-
-
Antimicrobial Treatment:
-
Initiate treatment at a set time after infection (e.g., 2-6 hours).
-
Administer the test compound and comparators via the intended clinical route (e.g., oral gavage, subcutaneous or intraperitoneal injection).
-
Administer doses at specified intervals (e.g., every 12 hours) for a defined period.
-
-
Efficacy Evaluation:
-
Survival: Monitor the animals for a set period (e.g., 7 days) and record mortality.
-
Bacterial Load: At specific time points, euthanize a subset of mice, harvest the lungs, homogenize the tissue, and perform quantitative bacteriology (CFU/gram of lung tissue).
-
Protocol 3: Murine Model of Systemic Candida albicans Infection
This model mimics disseminated candidiasis, a severe infection in immunocompromised hosts.
-
Animal Model: Female BALB/c or ICR mice, 4-8 weeks old. Immunosuppression (e.g., with cyclophosphamide (B585) or 5-fluorouracil) is often used to establish a robust infection.
-
Fungal Strain: Candida albicans, such as the SC5314 or ATCC 90028 strains.
-
Inoculum Preparation:
-
Culture C. albicans in Yeast Peptone Dextrose (YPD) broth overnight at 30°C with shaking.
-
Wash the yeast cells with sterile saline.
-
Count the cells using a hemocytometer and adjust the concentration to the desired inoculum (e.g., 1.5 x 10⁶ organisms/mL).
-
-
Infection Procedure:
-
Inject a defined volume (e.g., 0.1-0.2 mL) of the C. albicans suspension intravenously via the lateral tail vein.
-
-
Antimicrobial Treatment:
-
Start treatment at a predetermined time post-infection (e.g., 2-24 hours).
-
Administer the antifungal agent via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Continue treatment for a specified duration.
-
-
Efficacy Evaluation:
-
Survival: Monitor survival over a period of up to 30 days.
-
Fungal Burden: At the end of the study, or at specified time points, euthanize the animals and harvest target organs (typically the kidneys). Homogenize the organs and perform serial dilutions for plating on Sabouraud Dextrose Agar to determine the fungal load (CFU/gram of tissue).
-
Visualizing Experimental Design and Mechanism of Action
To aid in the conceptualization of in vivo studies and to understand this compound's mode of action, the following diagrams are provided.
Caption: Generalized workflow for in vivo antimicrobial efficacy studies.
Caption: this compound's mechanism of action via GAPDH inhibition.
References
- 1. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of topical and systemic antibiotic treatment of meticillin-resistant Staphylococcus aureus in a murine superficial skin wound infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Pentalenolactone's Cytotoxic Profile Across Cancer Cell Lines: A Mechanistic Comparison
For Researchers, Scientists, and Drug Development Professionals
Pentalenolactone, a sesquiterpenoid antibiotic isolated from Streptomyces species, has garnered interest for its potential as an anticancer agent. Its primary mechanism of action involves the inhibition of the key glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This guide provides a comparative overview of the cytotoxic potential of this compound, rooted in its specific molecular target. Due to a lack of publicly available, direct comparative studies of this compound across a wide range of cancer cell lines, this guide will focus on its established mechanism and provide illustrative data and standardized protocols for researchers to conduct their own comparative cytotoxicity studies.
Data Presentation: Illustrative Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) | Notes |
| Sarcoma 180 | Sarcoma | 5.2 | This compound has shown some antitumor activity against Sarcoma 180 in mice.[1] |
| HeLa | Cervical Cancer | 8.7 | Highly proliferative, often glycolytic. |
| MCF-7 | Breast Cancer | 12.5 | Estrogen receptor-positive, may have variable glycolytic dependence. |
| A549 | Lung Cancer | 7.9 | Known to exhibit high rates of glycolysis. |
| PANC-1 | Pancreatic Cancer | 6.5 | Pancreatic cancers are often highly dependent on glycolysis. |
| HL-60 | Leukemia | 15.1 | Hematological malignancy with potentially different metabolic vulnerabilities. |
Note: The IC50 values presented in this table are for illustrative purposes only and are intended to guide researchers in the potential range of cytotoxic concentrations for this compound. Actual values must be determined experimentally.
Experimental Protocols
To facilitate further research into the comparative cytotoxicity of this compound, a detailed protocol for a standard colorimetric cytotoxicity assay, the MTT assay, is provided below.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This assay measures the metabolic activity of cells, which is generally correlated with cell viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the curve.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
This compound's Mechanism of Action: GAPDH Inhibition and Downstream Effects
This compound exerts its cytotoxic effects by irreversibly inhibiting glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is a crucial enzyme in glycolysis, the metabolic pathway that breaks down glucose to produce ATP. Cancer cells, in particular, often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. By inhibiting GAPDH, this compound disrupts this central metabolic pathway, leading to a depletion of ATP and the accumulation of upstream glycolytic intermediates. This metabolic stress can trigger a cascade of events culminating in apoptosis (programmed cell death).[2]
Beyond its role in glycolysis, GAPDH is a multifunctional protein involved in various cellular processes, including apoptosis. Under certain cellular stress conditions, GAPDH can translocate to the nucleus and participate in the activation of apoptotic pathways. The inhibition of GAPDH by this compound can influence these non-glycolytic functions as well, contributing to its overall cytotoxicity.
Caption: this compound inhibits GAPDH, leading to metabolic stress and apoptosis.
References
Pentalenolactone's Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pentalenolactone (PL) and its engagement with its primary cellular target, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), in living cells. We will explore the validation of this interaction, compare PL's performance with alternative GAPDH inhibitors, and provide detailed experimental protocols for key validation techniques.
Executive Summary
This compound is a natural product that covalently modifies and inhibits the glycolytic enzyme GAPDH. This targeted engagement disrupts cellular metabolism, leading to downstream effects such as cell cycle arrest and apoptosis. This guide will delve into the experimental validation of this mechanism, offering a comparative analysis with other known GAPDH inhibitors and providing detailed methodologies for researchers to assess target engagement in their own studies.
Comparison of this compound with Alternative GAPDH Inhibitors
This compound's efficacy as a GAPDH inhibitor can be benchmarked against other well-characterized compounds. The following table summarizes the available quantitative data for PL and its alternatives, Koningic acid (KA) and Heptelidic acid. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions and cell lines used.
| Compound | Target | Mechanism of Action | Cellular Potency (IC50) | Cell Line(s) | Reference(s) |
| This compound | GAPDH | Covalent, irreversible inhibitor (alkylates Cys-149) | 18-90 µM (inhibition of glycolysis) | Erythrocytes, Ehrlich-ascites tumor cells, Plasmodium vinckei infected erythrocytes | [1] |
| Koningic acid (KA) | GAPDH | Covalent, irreversible inhibitor | ~4 µM (inhibition of GAPDH activity) | Jurkat cells | [2] |
| Heptelidic acid | GAPDH | Covalent, irreversible inhibitor | 169 ng/ml (JM1), 126.5 ng/ml (Reh) | JM1, Reh (B-ALL cell lines) | [3] |
| Iodoacetate (IA) | GAPDH (and other thiol-containing proteins) | Non-selective alkylating agent | 2.5 µM (for GAPDH-SA) | HeLa, RKO, MGC80-3, SK-HEP-1, A549 | [4] |
Experimental Validation of this compound's Target Engagement
The direct interaction of this compound with GAPDH in a cellular context has been validated through various experimental approaches.
Radiolabeling and Peptide Mapping
A definitive study utilized a tritiated form of tetrahydrothis compound (B142880) to treat rabbit muscle GAPDH. Subsequent tryptic digestion and sequencing of the radiolabeled peptide definitively identified Cysteine-149 as the site of covalent modification.[5][6] This provides strong evidence of direct and specific target engagement.
Inhibition of Glycolysis in Living Cells
Early studies demonstrated that this compound at micromolar concentrations specifically inhibits glucose metabolism in various eukaryotic cell systems, including erythrocytes and tumor cells.[1] This functional outcome in a live-cell context is a direct consequence of GAPDH inhibition.
Modern Techniques for Target Engagement Validation
While classical methods have been instrumental, modern techniques offer more versatile and higher-throughput approaches to validate target engagement in living cells. Although specific data for this compound using these methods is not yet widely published, the following protocols are adapted for its known mechanism of action.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[7] For a covalent inhibitor like this compound, a significant increase in the thermal stability of GAPDH would be expected.
Experimental Protocol: CETSA for this compound
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) to allow for cellular uptake and covalent modification of GAPDH.
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
Lysis and Centrifugation: Lyse the cells to release their contents. Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble GAPDH in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble GAPDH against temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.
Chemical Proteomics
Chemical proteomics is a powerful approach to identify the cellular targets of a small molecule. For this compound, a probe could be synthesized by introducing a "clickable" tag (e.g., an alkyne or azide) at a position that does not interfere with its binding to GAPDH. This probe can then be used to "fish out" its binding partners from cell lysates.[8][9]
Experimental Protocol: Chemical Proteomics for this compound
-
Probe Synthesis: Synthesize a this compound derivative containing a bioorthogonal handle (e.g., an alkyne group).
-
Cell Treatment and Lysis: Treat living cells with the this compound probe. Lyse the cells to release the protein content.
-
Click Chemistry: To the cell lysate, add a reporter tag (e.g., biotin-azide) that will covalently link to the alkyne-modified this compound probe via a copper-catalyzed "click" reaction.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotin-labeled protein complexes.
-
Proteomics Analysis: Elute the captured proteins, digest them into peptides, and identify them using mass spectrometry. The identification of GAPDH as a primary hit would validate it as a direct target of this compound.
Signaling Pathways and Downstream Effects
Inhibition of GAPDH by this compound has significant consequences for cellular signaling, primarily stemming from the disruption of glycolysis and the subsequent depletion of ATP. This metabolic stress can trigger various downstream pathways, including:
-
Cell Cycle Arrest: Depletion of GAPDH has been shown to induce cell cycle arrest at the G0/G1 phase. This is often mediated by the activation of p53 and the accumulation of the cyclin-dependent kinase inhibitor p21.[10]
-
Apoptosis: The GAPDH/Siah1 signaling cascade is a known cell death pathway. Under cellular stress, GAPDH can translocate to the nucleus and, in complex with Siah1, mediate apoptosis.[11] Inhibition of GAPDH's glycolytic function can be a trigger for this pathway.
Visualizations
Signaling Pathway of GAPDH Inhibition by this compound```dot
Caption: Workflow for validating this compound's target engagement using the Cellular Thermal Shift Assay (CETSA).
Logical Relationship of Target Validation
References
- 1. A Proteomics Approach to Discovery of Natural Products and Their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do Natural Products Identify Their Targets? Chemical Proteomics Provides the Answer | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Chemical proteomics approaches for identifying the cellular targets of natural products. - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. Glyceraldehyde 3-Phosphate Dehydrogenase Depletion Induces Cell Cycle Arrest and Resistance to Antimetabolites in Human Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection by pharmacologic blockade of the GAPDH death cascade - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of Pentalenolactone and Heptelidic acid as GAPDH inhibitors
An In-depth Comparison of Pentalenolactone and Heptelidic Acid as Covalent GAPDH Inhibitors
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis and DNA repair, making it a compelling target for therapeutic intervention, especially in oncology and infectious diseases.[1] this compound and Heptelidic acid, natural products originating from bacteria and fungi respectively, have emerged as potent, irreversible inhibitors of GAPDH.[2][3] Both molecules share a common mechanism, employing an epoxide "warhead" to covalently modify the enzyme's active site, thereby halting glycolysis and inducing cell death.[2][4][5] This guide provides a head-to-head comparison of their performance as GAPDH inhibitors, supported by available experimental data and detailed protocols.
Mechanism of Action: A Shared Strategy of Covalent Inhibition
The catalytic cycle of GAPDH relies on a critical cysteine residue within its active site (Cys-149 in rabbit muscle GAPDH, Cys-152 in human GAPDH).[4][5] This cysteine's thiolate anion performs a nucleophilic attack on the substrate. Both this compound and Heptelidic acid exploit this reactivity. Their strained epoxide rings serve as electrophilic traps for the active site cysteine. The nucleophilic attack by the cysteine's sulfur atom opens the epoxide, resulting in a stable, irreversible thioether bond.[4][5] This covalent modification permanently inactivates the enzyme, leading to a blockade of the glycolytic pathway.[2][6] While their core scaffolds differ, this convergent evolutionary strategy underscores an effective mechanism for potent enzyme inhibition.[2][3]
Caption: Mechanism of irreversible GAPDH inhibition.
Quantitative Inhibitory Potency
The efficacy of an irreversible inhibitor is often described by its half-maximal inhibitory concentration (IC₅₀) and kinetic parameters such as the maximal rate of inactivation (k_inact) and the inhibition constant (K_I). While comprehensive head-to-head studies under identical conditions are limited, the available data demonstrates that both compounds are potent inhibitors of GAPDH. Heptelidic acid, in particular, has been characterized as a nanomolar inhibitor.[2][3][7]
| Inhibitor | Target Enzyme | Parameter | Value | Reference(s) |
| Heptelidic Acid | GAPDH (unspecified) | IC₅₀ | 90 µM | [6][8] |
| Human GAPDH | k_inact | 0.88 ± 0.03 min⁻¹ | [6] | |
| Human GAPDH | K_I | 40 ± 8 µM | [6] | |
| B-ALL Cell Line (JM1) | IC₅₀ | 169 ng/mL | [9] | |
| B-ALL Cell Line (Reh) | IC₅₀ | 126.5 ng/mL | [9] | |
| This compound | Rabbit Muscle GAPDH | - | Time-dependent, irreversible inhibition | [5] |
| Trypanosoma brucei | Cytotoxicity | 1.5 µg/mL | [10] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, enzyme source, and assay methods.
Cellular Effects and Impact on Signaling Pathways
The primary consequence of GAPDH inhibition by both molecules is the disruption of glycolysis, leading to a rapid depletion of cellular ATP.[6][11] This is particularly detrimental to cells with high glycolytic rates, such as cancer cells (the "Warburg effect"), making GAPDH an attractive anti-cancer target.[1][4][12] Beyond energy crisis, GAPDH inhibition triggers downstream signaling cascades, often culminating in programmed cell death.
Heptelidic Acid: Inhibition by Heptelidic acid has been shown to induce apoptosis and modulate stress-activated signaling pathways.[4] Specifically, it can affect the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[4][13] In pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, its cytotoxic effect was linked to reduced GAPDH activity, ATP depletion, and induction of programmed cell death through a RIPK-1 mediated pathway.[9][11]
This compound: this compound's anti-proliferative effects have also been well-documented. In vascular smooth muscle cells, its inhibitory action on cell proliferation and DNA synthesis appears to be mediated through the inhibition of the ERK1/2 signaling cascade, a key pathway in cell growth and division.[14]
Caption: Downstream effects of GAPDH inhibition.
Experimental Protocols
Determining GAPDH Inhibition (IC₅₀)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound or Heptelidic acid against GAPDH using a colorimetric assay. The assay measures the reduction of a probe, coupled to the oxidation of the GAPDH substrate, which results in a color change measured at OD 450 nm.[15]
1. Reagent Preparation:
-
GAPDH Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4, 1 mM EDTA).[16] Warm to room temperature before use.
-
Enzyme Solution: Prepare a stock solution of purified GAPDH (e.g., from rabbit muscle or human erythrocytes) in cold Assay Buffer.
-
Substrate Solution: Prepare a solution containing Glyceraldehyde-3-Phosphate (GAP) and NAD⁺ in Assay Buffer.[17]
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and Heptelidic acid in DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to create a range of concentrations for testing (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO in Assay Buffer).
2. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank Wells: Add 50 µL of Assay Buffer.
-
Control Wells (No Inhibitor): Add 40 µL of Assay Buffer and 10 µL of vehicle control.
-
Inhibitor Wells: Add 40 µL of Assay Buffer and 10 µL of each inhibitor dilution.
-
-
Enzyme Addition: Add 10 µL of the GAPDH enzyme solution to all wells except the Blank wells.
-
Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 40 µL of the Substrate Solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 450 nm every 1-2 minutes for a total of 20-30 minutes using a microplate reader.[15][16]
3. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V₀) by calculating the slope (ΔAbs/Δtime) from the linear portion of the kinetic curve.
-
Correct for Blank: Subtract the rate of the Blank wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression (dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of GAPDH activity.[16][17]
References
- 1. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Biosynthesis of the fungal glyceraldehyde-3-phosphate dehydrogenase inhibitor heptelidic acid and mechanism of self-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound. 2. Identification of the site of alkylation by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biosynthesis of the fungal glyceraldehyde-3-phosphate dehydrogenase inhibitor heptelidic acid and mechanism of self-resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Heptelidic acid displays cytotoxicity against rhabdoid tumor of the kidney in vitro [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitory effect of this compound on vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Pentalenolactone: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle pentalenolactone with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. The following steps provide a procedural workflow for its safe and compliant disposal.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be classified as hazardous chemical waste.
-
It is crucial to segregate this compound waste from other waste streams to prevent unintentional chemical reactions.[3] Do not mix with incompatible materials such as strong oxidizing agents.
2. Container Selection and Labeling:
-
Container Choice: Utilize a designated, leak-proof hazardous waste container that is compatible with organic compounds. High-density polyethylene (B3416737) (HDPE) or glass containers with a secure, screw-on cap are generally suitable.[3][4][5]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label should include the chemical name ("this compound"), the approximate quantity, and the date of accumulation.[4][6]
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]
-
The SAA should be a secondary containment system, such as a chemically resistant tray, to capture any potential leaks.[4]
-
Keep the waste container closed at all times, except when adding waste.[3][4][6]
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate from this process is also considered hazardous waste and must be collected in the designated this compound waste container.[6]
-
After triple-rinsing, the container can be managed as non-hazardous waste, though it is best practice to deface the original label before disposal.[7]
5. Requesting Waste Collection:
-
Adhere to your institution's guidelines regarding the maximum accumulation time (e.g., 90 days) and quantity of hazardous waste stored in a satellite accumulation area.[4]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.[6]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Quantitative Data for Hazardous Waste Management
While specific quantitative data for this compound disposal is not available, general federal and institutional guidelines for hazardous waste provide a structured framework. The following table summarizes key quantitative parameters often associated with hazardous waste management in a laboratory setting.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of a single hazardous waste stream | [4] |
| Accumulation Time Limit | Waste must be collected within 90 days of the start of accumulation. | [4] |
| pH for Aqueous Waste Neutralization | Neutralize to a pH between 5.5 and 9.5 before drain disposal (if non-hazardous). | [8] |
| Container Headspace | Leave at least one inch of headspace in liquid waste containers to allow for expansion. | [3] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocols
As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The procedures outlined are based on established best practices for hazardous waste management in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific guidelines and Environmental Health & Safety department for any additional requirements.
References
- 1. This compound | C15H16O5 | CID 24199350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Selectable Marker Sesquiterpenoid Antibiotic this compound [mdpi.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Pentalenolactone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pentalenolactone, a sesquiterpenoid antibiotic known for its biological activity. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust and providing value beyond the product itself.
Essential Safety and Handling Plan
This compound and its analogs exhibit antimicrobial and cytotoxic properties. Therefore, it is crucial to handle this compound with appropriate precautions to minimize exposure. The following operational and disposal plans provide a framework for safe handling in a laboratory setting.
Consistent and correct use of PPE is the first line of defense against exposure to hazardous chemicals.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing. | Protects against splashes and aerosols that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | Prevents skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron is recommended when handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if work is not performed in a certified chemical fume hood or if aerosols may be generated. | Prevents respiratory irritation from inhalation of the compound. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot. | Protects feet from spills. |
| Control Measure | Specification | Rationale |
| Ventilation | All work with this compound should be conducted in a certified chemical fume hood. | Minimizes inhalation exposure to dust or aerosols. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible. | Provides immediate decontamination in case of accidental exposure. |
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized procedures is critical for minimizing risk.
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. The designated workspace within the chemical fume hood should be clean and uncluttered.
-
Weighing: If working with a solid form, weigh the compound in the fume hood on a tared weigh paper or in a suitable container. Use caution to avoid generating dust.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Handling Solutions: Use appropriate pipettes or other liquid handling devices. Avoid mouth pipetting.
-
Decontamination: After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform your supervisor and the institutional safety office.
-
Assess: If the spill is small and you are trained to handle it, proceed with cleanup.
-
Contain: Use appropriate absorbent materials from a chemical spill kit to contain the spill.
-
Clean: Wearing appropriate PPE, clean the area from the outside in.
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "this compound."
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]
Quantitative Data
The following table summarizes the computed physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₅[2] |
| Molecular Weight | 276.28 g/mol [2] |
| CAS Number | 31501-48-1[2] |
Mechanism of Action: Inhibition of GAPDH
This compound is a known inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3] This inhibition is a key aspect of its biological activity. The following diagram illustrates the workflow of this compound handling and its mechanism of action.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
